molecular formula C11H10OS B1597797 (2-Thien-2-ylphenyl)methanol CAS No. 773872-97-2

(2-Thien-2-ylphenyl)methanol

Cat. No.: B1597797
CAS No.: 773872-97-2
M. Wt: 190.26 g/mol
InChI Key: IUULMJAEIKVTKZ-UHFFFAOYSA-N
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Description

(2-Thien-2-ylphenyl)methanol (CAS 773872-97-2) is a high-purity chemical compound supplied for research and development purposes. This compound features a benzyl alcohol group adjacent to a thiophene ring, a structure that makes it a valuable building block in organic synthesis . With a molecular formula of C11H10OS and a molecular weight of 190.26 g/mol , it is commonly employed as an intermediate in the pharmaceutical and agrochemical industries for the construction of complex molecules and bioactive compounds . The presence of both thiophene and benzyl alcohol functionalities allows it to be used in cross-coupling reactions and in the preparation of ligands for catalysis . Researchers utilize this compound in the development of novel chemical entities, leveraging its structure to impart specific electronic and steric properties to target molecules. This product is intended for laboratory research use only and is not classified or intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for proper handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-thiophen-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUULMJAEIKVTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383779
Record name [2-(Thiophen-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773872-97-2
Record name [2-(Thiophen-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Thien-2-ylphenyl)methanol is a biaryl methanol of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene ring linked to a phenyl methanol scaffold, presents a unique combination of steric and electronic properties. The thiophene moiety, a well-recognized bioisostere of the benzene ring, can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and potential applications, with a focus on providing practical insights for researchers in drug discovery and development.

Nomenclature and Isomerism

It is crucial to distinguish between the two positional isomers:

  • This compound: The thiophene and methanol groups are attached to adjacent carbons on the phenyl ring (ortho substitution).

  • Phenyl(thiophen-2-yl)methanol: The phenyl and thiophene groups are attached to the same carbon of the methanol unit.

This guide will primarily focus on This compound , while information on phenyl(thiophen-2-yl)methanol will be provided for comparative purposes.

Synthesis of this compound

The most direct and logical synthetic route to this compound is a two-step process starting from commercially available precursors. This involves a palladium-catalyzed cross-coupling reaction to form the biaryl aldehyde, followed by reduction to the desired alcohol.

Step 1: Synthesis of 2-(2-Thienyl)benzaldehyde via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] In this step, 2-bromobenzaldehyde is coupled with 2-thienylboronic acid in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling reagents 2-Bromobenzaldehyde + 2-Thienylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reagents->catalyst Reaction Conditions product 2-(2-Thienyl)benzaldehyde catalyst->product Forms Biaryl Aldehyde

Diagram 1: Suzuki-Miyaura Coupling for 2-(2-Thienyl)benzaldehyde Synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • 2-Bromobenzaldehyde (1.0 eq)

    • 2-Thienylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)[2]

    • Base (e.g., K₂CO₃, 2.0 eq)[2]

    • Anhydrous solvent (e.g., a mixture of toluene and water)

  • Procedure:

    • To a reaction vessel, add 2-bromobenzaldehyde, 2-thienylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[2]

    • Add the degassed solvent system.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(2-thienyl)benzaldehyde.

Step 2: Reduction of 2-(2-Thienyl)benzaldehyde to this compound

The reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis. Mild reducing agents such as sodium borohydride (NaBH₄) are typically employed for this purpose, as they are selective for aldehydes and ketones and tolerate a wide range of other functional groups.

Aldehyde_Reduction aldehyde 2-(2-Thienyl)benzaldehyde reducing_agent Sodium Borohydride (NaBH₄) Solvent (e.g., Methanol) aldehyde->reducing_agent Reaction alcohol This compound reducing_agent->alcohol Forms Primary Alcohol

Diagram 2: Reduction of 2-(2-Thienyl)benzaldehyde.

Experimental Protocol: Aldehyde Reduction

  • Materials:

    • 2-(2-Thienyl)benzaldehyde (1.0 eq)

    • Sodium borohydride (1.5 eq)

    • Methanol

  • Procedure:

    • Dissolve 2-(2-thienyl)benzaldehyde in methanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.

    • Once the starting material is consumed, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting crude product, this compound, can be purified by column chromatography if necessary.

Chemical and Physical Properties

PropertyThis compoundPhenyl(thiophen-2-yl)methanol2-Thiophenemethanol
CAS Number 773872-97-226059-21-2636-72-6[3]
Molecular Formula C₁₁H₁₀OSC₁₁H₁₀OSC₅H₆OS[3]
Molecular Weight 190.26 g/mol 190.27 g/mol 114.17 g/mol [3]
Physical Form Not specifiedSolidClear light yellow liquid[3]
Boiling Point Not specifiedNot specified206-207 °C @ 760 mmHg[3]
Melting Point Not specifiedNot specifiedNot applicable
Density Not specifiedNot specified1.205-1.215 g/mL (20 °C)[3]
Refractive Index Not specifiedNot specified1.562-1.568 (20 °C)[3]

Note: The absence of specific data for this compound highlights an opportunity for further research to characterize this compound fully.

Spectroscopic Data (Predicted and Comparative)

Detailed spectroscopic data for this compound is not currently available. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR:

    • Aromatic protons on the phenyl and thiophene rings in the range of δ 7.0-8.0 ppm.

    • A singlet or a doublet for the benzylic protons (-CH₂OH) around δ 4.5-5.0 ppm.

    • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which would be concentration and solvent dependent.

  • ¹³C NMR:

    • Aromatic carbons in the range of δ 120-145 ppm.

    • A signal for the benzylic carbon (-CH₂OH) around δ 60-65 ppm.

  • IR Spectroscopy:

    • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

    • C-H stretching bands for the aromatic rings around 3000-3100 cm⁻¹.

    • C=C stretching bands for the aromatic rings in the region of 1450-1600 cm⁻¹.

    • A C-O stretching band around 1000-1100 cm⁻¹.

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) at m/z = 190.

For comparison, the spectroscopic data for 2-Thiophenemethanol is well-documented and can be found on databases such as PubChem.[3]

Reactivity

The reactivity of this compound is primarily dictated by the hydroxyl group and the two aromatic rings.

  • Reactions of the Hydroxyl Group:

    • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(2-thienyl)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid, 2-(2-thienyl)benzoic acid, with stronger oxidizing agents such as potassium permanganate (KMnO₄).

    • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will form the corresponding esters.

    • Etherification: The hydroxyl group can be converted into an ether under appropriate conditions (e.g., Williamson ether synthesis).

    • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) to facilitate nucleophilic substitution reactions.

  • Reactions of the Aromatic Rings:

    • Electrophilic Aromatic Substitution: Both the phenyl and thiophene rings can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the substituents will influence the position of substitution. The thiophene ring is generally more reactive towards electrophilic substitution than the benzene ring.

Applications in Drug Discovery and Materials Science

The biaryl methanol scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.[4] The incorporation of a thiophene ring in place of a phenyl ring can modulate a compound's metabolic stability, solubility, and target-binding interactions.[5]

  • Medicinal Chemistry:

    • This compound can serve as a key intermediate in the synthesis of novel therapeutic agents. Its derivatives could be explored for a wide range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The thienyl group can participate in hydrogen bonding and π-stacking interactions within protein binding pockets, potentially enhancing potency and selectivity.[5]

    • The structural motif is present in various classes of drugs, and its derivatives could be designed as analogs of existing pharmaceuticals to improve their properties.

  • Materials Science:

    • Thiophene-containing organic molecules are of great interest in the development of organic electronics due to their excellent charge transport properties. Derivatives of this compound could be investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Conclusion

This compound is a versatile chemical entity with significant potential in both medicinal chemistry and materials science. While a comprehensive experimental characterization of this compound is still needed, its synthesis is readily achievable through established synthetic methodologies. This guide provides a foundational understanding of its chemical properties and outlines clear, actionable protocols for its preparation, empowering researchers to explore its utility in their respective fields. The structural novelty and synthetic accessibility of this compound make it a compelling target for further investigation and a valuable building block for the development of next-generation functional molecules.

References

Structure Elucidation of (2-Thien-2-ylphenyl)methanol: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive determination of a molecule's chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of novel compounds. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation process for (2-Thien-2-ylphenyl)methanol (CAS No. 26059-21-2), a molecule of interest in synthetic and medicinal chemistry. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), we present a logical and self-validating workflow. This document is designed for professionals in the chemical sciences, offering not just protocols, but the causal reasoning behind the experimental choices and data interpretation, thereby upholding the highest standards of scientific integrity.

Introduction: The Imperative for Unambiguous Identification

This compound is a bi-aromatic methanol derivative featuring both a phenyl and a thiophene ring attached to a central carbinol carbon. Such scaffolds are prevalent in medicinal chemistry and materials science. Before any biological or material property evaluation, its molecular structure must be unequivocally confirmed. The process of structure elucidation is a systematic investigation that pieces together molecular fragments and functional groups to reveal the complete chemical architecture.[1][2]

Our approach is multi-faceted, leveraging the unique strengths of several analytical techniques. We will first determine the molecular formula, which provides the elemental "parts list." Next, we will identify the functional groups present. Finally, we will assemble the complete atomic connectivity to build the final structure. This integrated methodology ensures that all data points converge to support a single, correct structure.

The Workflow: A Strategy for Structural Determination

G cluster_0 Initial Analysis cluster_1 Spectroscopic Interrogation cluster_2 Data Interpretation & Synthesis A Sample of This compound B Mass Spectrometry (HRMS) A->B Acquire Data C Infrared Spectroscopy (FTIR) A->C Acquire Data D NMR Spectroscopy (¹H, ¹³C, DEPT) A->D Acquire Data E Molecular Formula & IHD B->E Provides F Functional Groups (-OH, Aromatics) C->F Identifies G Carbon-Hydrogen Framework D->G Defines H Final Structure Confirmation E->H Integrate & Verify F->H Integrate & Verify G->H Integrate & Verify

Caption: The integrated workflow for structure elucidation.

Part I: Molecular Formula and Unsaturation

The first critical step is to determine the molecular formula and the Index of Hydrogen Deficiency (IHD), which indicates the total number of rings and/or multiple bonds. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental composition, as different combinations of atoms will have slightly different exact masses.

For this compound, the molecular formula is C₁₁H₁₀OS.

  • Calculated Exact Mass: 190.0428

  • Index of Hydrogen Deficiency (IHD):

    • Formula: IHD = C - H/2 - X/2 + N/2 + 1

    • For C₁₁H₁₀OS: IHD = 11 - 10/2 + 1 = 7

    • Interpretation: An IHD of 7 is consistent with the proposed structure, which contains a phenyl ring (IHD=4) and a thiophene ring (IHD=3, counting the two double bonds and one ring).

Fragmentation Analysis: Electron Impact (EI) ionization often causes the molecular ion (M⁺) to fragment in predictable ways, providing structural clues.[3] Key fragmentation pathways for aromatic alcohols include alpha-cleavage and dehydration.[4][5]

m/z (Mass/Charge) Proposed Fragment Fragmentation Pathway
190[C₁₁H₁₀OS]⁺Molecular Ion (M⁺)
172[C₁₁H₈S]⁺Dehydration (Loss of H₂O)[5][6]
113[C₅H₅S]⁺α-cleavage (Loss of Phenyl Radical)
107[C₇H₇O]⁺Rearrangement product after fragmentation[7][8]
77[C₆H₅]⁺α-cleavage (Loss of Thienyl-Methanol Radical)
Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known standard.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Use the instrument software to determine the exact mass of the molecular ion peak and compare it to the calculated mass for C₁₁H₁₀OS.

Part II: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9]

Infrared (IR) Spectroscopy

Expertise & Causality: The absorption of infrared radiation excites molecular vibrations (stretching, bending). The frequency of absorption is dependent on the bond strength and the masses of the connected atoms. Therefore, specific functional groups give rise to characteristic peaks in the IR spectrum.

For an alcohol containing aromatic rings, we expect to see several key absorptions:

  • A broad, strong absorption for the O-H stretch, indicative of hydrogen bonding.[10][11][12]

  • A strong C-O stretch.[10][11]

  • Absorptions characteristic of the aromatic rings (C-H and C=C stretching).

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3500 - 3200 (broad, strong)O-H StretchAlcohol (-OH)
3100 - 3000 (sharp, medium)C-H StretchAromatic (Phenyl & Thienyl)
1600 - 1450 (medium)C=C StretchAromatic Ring Backbone
~1430, ~1370In-plane C-H BendingAromatic Rings
1260 - 1050 (strong)C-O StretchSecondary Alcohol[12]
~850, ~750, ~700Out-of-plane C-H BendingAromatic Substitution Pattern
Experimental Protocol: FTIR (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Lower the press and apply consistent pressure to ensure good contact. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Part III: The Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1]

¹H NMR Spectroscopy: Proton Environments

Expertise & Causality: ¹H NMR provides four key pieces of information:

  • Number of Signals: Indicates the number of chemically non-equivalent proton environments.

  • Chemical Shift (δ): The position of a signal reveals the electronic environment of the proton. Electron-withdrawing groups cause a downfield shift (higher ppm).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): Arises from the influence of neighboring protons (n+1 rule) and reveals proton connectivity.[9]

Predicted Shift (δ, ppm) Integration Multiplicity Assignment
~7.4 - 7.25HMultiplet (m)Phenyl ring protons (C₆H₅)
~7.2 - 6.93HMultiplet (m)Thienyl ring protons (C₄H₃S)
~5.91HSinglet (s)Methine proton (-CH(OH)-)
~2.5 - 4.0 (variable)1HSinglet (s, broad)Hydroxyl proton (-OH), D₂O exchangeable[13]

Trustworthiness Note: The broad singlet of the hydroxyl proton will disappear upon shaking the NMR sample with a drop of D₂O, as the proton exchanges with deuterium. This is a definitive test for an -OH or -NH proton.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. The chemical shift of each carbon is highly dependent on its hybridization and electronic environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

| Predicted Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | | :--- | :--- | :--- | :--- | | ~145 - 140 | C (Quaternary) | C-S of thiophene & C attached to thiophene | | ~129 - 125 | CH | Phenyl & Thienyl carbons | | ~75 | CH | Methine carbon (-C(OH)-)[10] |

NMR Workflow & Protocols

G A Dissolve ~10-20 mg in ~0.7 mL CDCl₃ B Transfer to NMR Tube A->B C Acquire ¹H Spectrum B->C D Acquire ¹³C Spectrum C->D E Acquire DEPT-135 Spectrum D->E F Process Data (Fourier Transform, Phase & Baseline Correction) E->F G Integrate & Assign Peaks F->G

Caption: Standard workflow for NMR data acquisition and processing.

Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse program. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID) to obtain the final spectrum.

Protocol for ¹³C NMR Acquisition:

  • Sample and Setup: Use the same sample and instrument setup as for ¹H NMR.

  • Acquisition: Use a standard ¹³C pulse program with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required to achieve a good signal-to-noise ratio.[14]

  • Processing: Process the data similarly to the ¹H spectrum.

Synthesis and Final Confirmation

By integrating the data from all three techniques, we can definitively confirm the structure of this compound.

  • MS establishes the molecular formula as C₁₁H₁₀OS and an IHD of 7.

  • IR confirms the presence of an alcohol (-OH) functional group and aromatic rings.

  • ¹³C NMR shows the expected number of carbon signals, including one methine carbon in the alcohol region (~75 ppm) and several aromatic carbons.

  • ¹H NMR shows the correct number of protons for each environment: five for the phenyl ring, three for the thienyl ring, one for the methine position, and one D₂O-exchangeable proton for the hydroxyl group. The singlet nature of the methine proton confirms it has no adjacent protons, consistent with its position between the two aromatic rings.

All spectroscopic data are in complete agreement with the proposed structure, providing a high degree of confidence in the elucidation. This rigorous, multi-technique approach ensures the scientific integrity of the result, which is paramount for subsequent research and development activities.

References

A Technical Whitepaper on Phenyl(thiophen-2-yl)methanol (CAS 26059-21-2): Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of Phenyl(thiophen-2-yl)methanol (CAS No. 26059-21-2), a heterocyclic secondary alcohol of significant interest to the chemical and pharmaceutical research communities. The document delineates a robust and plausible synthetic pathway, details the expected analytical and spectroscopic profile for structural verification, and explores its potential as a versatile building block in drug discovery. By contextualizing the compound within the broader landscape of medicinal chemistry, where the thiophene moiety is recognized as a privileged structural motif, this paper serves as a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents. All protocols and claims are grounded in established chemical principles to ensure scientific integrity and practical applicability.

Introduction and Chemical Identity

Phenyl(thiophen-2-yl)methanol is a bifunctional organic molecule featuring a central carbinol group attached to both a phenyl and a thiophen-2-yl substituent. Its CAS number is 26059-21-2.[1] The presence of the thiophene ring is of particular importance; it is a well-established bioisostere for the benzene ring, often utilized by medicinal chemists to modulate physicochemical properties such as lipophilicity and metabolic stability, or to forge new interactions with biological targets.[2] As such, Phenyl(thiophen-2-yl)methanol is not merely a chemical reagent but a strategic precursor for developing novel compounds in therapeutic areas ranging from oncology to cardiovascular disease.[2][3][4]

This guide will refer to the compound by its IUPAC-preferred name, Phenyl(thiophen-2-yl)methanol, to maintain clarity and accuracy.

Table 1: Core Chemical Identifiers

Identifier Value Source
CAS Number 26059-21-2 [1]
Molecular Formula C₁₁H₁₀OS [1]
Molecular Weight 190.26 g/mol [1]
IUPAC Name Phenyl(thiophen-2-yl)methanol [1]
Synonym Phenyl(2-thienyl)methanol
SMILES OC(C1=CC=CS1)C1=CC=CC=C1 [1]
InChIKey AASDNBSTNIJBFZ-UHFFFAOYNA-N [1]

| Physical Form | Solid | |

Plausible Synthetic Pathway: Grignard Reaction

Expertise & Causality: The synthesis of a secondary alcohol bearing two distinct aryl groups is classically and most reliably achieved via a Grignard reaction. This method is chosen for its high efficiency, broad substrate scope, and the formation of a robust carbon-carbon bond. The logic involves the nucleophilic attack of an organometallic reagent (a Grignard reagent) on an electrophilic carbonyl carbon (an aldehyde). For Phenyl(thiophen-2-yl)methanol, reacting phenylmagnesium bromide with thiophene-2-carboxaldehyde is the most direct and field-proven approach. This pathway is self-validating as it relies on one of the most fundamental and well-understood transformations in synthetic organic chemistry.

Synthetic_Pathway cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Forward Synthesis Target Phenyl(thiophen-2-yl)methanol Disconnect C-C Bond (Grignard Disconnection) Target->Disconnect Synthons Thienyl Acyl Anion Equivalent + Phenyl Cation Equivalent Disconnect->Synthons Reagents Thiophene-2-carboxaldehyde + Phenylmagnesium bromide Synthons->Reagents Bromobenzene Bromobenzene Magnesium Mg(s), Dry THF Grignard Phenylmagnesium Bromide Magnesium->Grignard Formation Reaction Nucleophilic Addition Grignard->Reaction ThioAldehyde Thiophene-2-carboxaldehyde ThioAldehyde->Reaction Workup Aqueous Workup (e.g., NH4Cl soln.) Reaction->Workup Product Phenyl(thiophen-2-yl)methanol Workup->Product

Caption: Retrosynthesis and forward synthesis of Phenyl(thiophen-2-yl)methanol.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize Phenyl(thiophen-2-yl)methanol from bromobenzene and thiophene-2-carboxaldehyde.

Materials:

  • Magnesium turnings (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (catalytic)

  • Bromobenzene (1.05 eq)

  • Thiophene-2-carboxaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.1 eq) to the flask. Add a single crystal of iodine.

    • Heat the flask gently under a flow of nitrogen until violet iodine vapors are observed; this activates the magnesium surface. Cool to room temperature.

    • Add a small portion of anhydrous THF.

    • Dissolve bromobenzene (1.05 eq) in anhydrous THF and add it to the dropping funnel. Add a small amount to the magnesium and wait for the exothermic reaction to initiate (cloudiness, bubbling).

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for 1 hour at room temperature to ensure full formation of phenylmagnesium bromide.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Dissolve thiophene-2-carboxaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After addition, allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates consumption of the aldehyde.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude solid product by flash column chromatography (e.g., 80:20 Hexanes:Ethyl Acetate) to yield pure Phenyl(thiophen-2-yl)methanol.

Analytical Characterization & Spectroscopic Profile

Structural confirmation and purity assessment are paramount.[5][6] While specific experimental spectra for this compound are not widely published, a robust spectroscopic profile can be predicted based on its chemical structure and established principles of NMR, IR, and mass spectrometry.[7][8]

Analytical_Workflow cluster_analysis Spectroscopic Analysis Crude Crude Product (Post-Workup) Purify Flash Column Chromatography Crude->Purify Pure Pure Solid (>97%) Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS

Caption: Standard workflow for purification and analysis of the synthesized product.

Table 2: Predicted Spectroscopic Data for Phenyl(thiophen-2-yl)methanol

Technique Expected Observations
¹H NMR ~7.2-7.5 ppm: Multiplets, 5H (Phenyl protons). ~6.9-7.3 ppm: Multiplets, 3H (Thienyl protons). ~5.9 ppm: Singlet, 1H (Methine proton, -CH(OH)-). ~2.0-4.0 ppm: Broad singlet, 1H (Hydroxyl proton, -OH).
¹³C NMR ~140-145 ppm: Quaternary carbons (ipso-C of phenyl and thienyl). ~125-130 ppm: Phenyl CH carbons. ~124-127 ppm: Thienyl CH carbons. ~70-75 ppm: Methine carbon (-CH(OH)-).
IR (cm⁻¹) ~3200-3500 (broad): O-H stretch (alcohol). ~3050-3100: Aromatic C-H stretch. ~1600, 1490, 1450: Aromatic C=C ring stretches. ~1050-1150: C-O stretch (secondary alcohol).

| Mass Spec. (EI) | m/z 190: Molecular ion peak [M]⁺. m/z 172: [M-H₂O]⁺, loss of water. m/z 113: [C₄H₃S-CO]⁺ fragment. m/z 105: [C₆H₅-CO]⁺ fragment (benzoyl cation). m/z 77: [C₆H₅]⁺ fragment (phenyl cation). |

Applications in Research and Drug Development

Phenyl(thiophen-2-yl)methanol is best viewed as a strategic intermediate. Its value lies in the three reactive sites that can be selectively functionalized: the hydroxyl group, the phenyl ring, and the thiophene ring. The hydroxyl group is a ready handle for nucleophilic or electrophilic reactions, allowing the molecule to be tethered to other scaffolds or pharmacophores.

Derivatives of this core structure are precursors to compounds with a wide range of biological activities, leveraging the thiophene ring's privileged status.[2]

  • Anti-platelet Agents: The thienopyridine scaffold, found in drugs like clopidogrel, highlights the importance of thiophene derivatives in cardiovascular medicine.[4]

  • Antihypertensive Agents: Thienopyrimidinediones have been synthesized and shown to be potent antihypertensive agents.[3]

  • Oncology: Thiophene-containing molecules have been developed as potent apoptosis-inducing agents and inhibitors of key cancer-related targets like VEGFR-2, which is crucial for angiogenesis.[2][9]

Derivatization_Pathways cluster_reactions Potential Functionalizations Core Phenyl(thiophen-2-yl)methanol (Scaffold) Ether Ethers (Williamson Synthesis) Core->Ether R-X, Base Ester Esters (Acylation) Core->Ester Acyl Chloride Halogen Halides (e.g., with SOCl₂) Core->Halogen Substitution RingSub Ring Substitution (Electrophilic Aromatic Sub.) Core->RingSub e.g., NBS, HNO₃

Caption: Potential derivatization pathways from the core scaffold.

Safety, Handling, and Storage

As a research chemical, Phenyl(thiophen-2-yl)methanol requires careful handling to minimize exposure and ensure laboratory safety. The compound is not extensively regulated but should be treated with the precautions appropriate for a potentially hazardous substance.[10]

Table 3: GHS Hazard and Precautionary Information

Category Statement Source
Hazard Harmful if swallowed. Harmful if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [11]
Precaution Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. [11]

| Response | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. |[11][12] |

Handling and Storage Protocols
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture contamination and degradation.[10][12]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[10]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[10]

    • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. Seek medical aid.[10]

    • Ingestion: Wash mouth out with water. Do not induce vomiting. Seek immediate medical attention.[10]

References

Introduction: The Imperative for Rigorous Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Thien-2-ylphenyl)methanol

This compound stands as a significant heterocyclic building block in the landscape of medicinal chemistry and materials science. Its structural motif, combining a thiophene ring with a phenylmethanol core, makes it a precursor for novel therapeutic agents and functional organic materials. The precise arrangement of these aromatic systems and the reactive hydroxyl group dictates its chemical behavior and biological activity. Therefore, unambiguous structural confirmation and purity assessment are not merely procedural formalities but the foundational bedrock upon which reliable and reproducible research is built.

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. We will move beyond a simple recitation of data, instead focusing on the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices will be explained, and detailed protocols are provided to ensure the acquisition of high-fidelity, trustworthy data. This document is intended for researchers, scientists, and drug development professionals who require a robust, self-validating methodology for the chemical analysis of this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the precise isomer and overall structure.

Expertise in Experimental Design: The Solvent Question

The choice of solvent is a critical experimental parameter that can significantly influence the resulting NMR spectrum, particularly the chemical shifts of labile protons like the hydroxyl (-OH) group.[1][2][3][4] Intermolecular interactions, such as hydrogen bonding between the solute and the solvent, can cause notable shifts.[5]

  • Deuterated Chloroform (CDCl₃): This is the most common and cost-effective NMR solvent. It is relatively non-polar and will provide a good general spectrum. However, the hydroxyl proton signal in CDCl₃ is often broad and can appear over a wide chemical shift range, sometimes making it difficult to identify.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): As a polar, hydrogen-bond accepting solvent, DMSO-d₆ is exceptionally useful for characterizing alcohols. It forms a distinct hydrogen bond with the -OH proton, resulting in a sharper, more defined signal that typically appears as a triplet (if coupled to the adjacent methine proton) in a predictable region (often > 4.0 ppm).

For unambiguous characterization of the hydroxyl group, acquiring a spectrum in DMSO-d₆ is highly recommended.

Predicted ¹H NMR Spectrum

Based on the molecular structure, the following proton signals are anticipated. The chemical shifts (δ) are estimates based on standard values for similar chemical environments.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Key Insights
Phenyl Protons (H-a, b, c, d)7.20 - 7.60Multiplet (m)4HProtons on the phenyl ring will reside in the typical aromatic region. The substitution pattern will lead to a complex, overlapping multiplet.
Thienyl Protons (H-e, f, g)6.90 - 7.40Multiplet (m)3HThiophene protons are also aromatic and will appear in a similar region to the phenyl protons, often exhibiting characteristic doublet of doublets or multiplet patterns.
Methine Proton (H-h)~5.90Singlet (s) or Doublet (d)1HThis proton is deshielded by both aromatic rings and the oxygen atom. In CDCl₃, it often appears as a singlet. In DMSO-d₆, it may couple to the -OH proton and appear as a doublet.
Hydroxyl Proton (-OH)1.5 - 4.0 (in CDCl₃) or > 4.0 (in DMSO-d₆)Broad Singlet (br s) or Triplet (t)1HHighly variable and solvent-dependent. D₂O exchange will cause this peak to disappear, providing definitive confirmation.[6]
Predicted ¹³C NMR Spectrum

The carbon spectrum provides complementary information, confirming the number of unique carbon environments. Carbons attached to electronegative atoms like oxygen are significantly deshielded and appear at a lower field.[7][8]

Carbon Assignment Predicted δ (ppm) Rationale & Key Insights
Phenyl C (quaternary, C-O)140 - 145The carbon atom of the phenyl ring bonded to the methanol group is deshielded.
Phenyl C (quaternary, C-Thienyl)138 - 142The carbon atom of the phenyl ring bonded to the thiophene ring.
Phenyl CH125 - 130Aromatic carbons with attached protons.
Thienyl C (quaternary, C-Phenyl)142 - 146The carbon atom of the thiophene ring bonded to the phenyl group.
Thienyl CH123 - 128Thiophene carbons with attached protons.
Methine C (C-OH)70 - 75The benzylic carbon is significantly deshielded by the directly attached oxygen atom.
Protocol: NMR Sample Preparation and Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the instrument onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum (typically 8-16 scans).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm).

    • Integrate the signals.

    • Acquire a ¹³C NMR spectrum (typically requires a larger number of scans for sufficient signal-to-noise).

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve insert Insert Sample & Lock dissolve->insert shim Shim Magnetic Field insert->shim acquire Acquire Spectra (1H, 13C) shim->acquire process Phase & Baseline Correction acquire->process calibrate Calibrate to Solvent Residual Peak process->calibrate integrate Integrate 1H Spectrum calibrate->integrate assign Assign Signals to Protons/Carbons integrate->assign confirm Confirm Connectivity & Structure assign->confirm final_structure Verified Structure confirm->final_structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, IR is crucial for confirming the presence of the hydroxyl (-OH) group and the aromatic rings.[7]

Predicted IR Absorption Bands

The molecule is expected to exhibit several characteristic absorption bands.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Significance
O-H Stretch (Hydrogen-bonded)3200 - 3500Strong, BroadDefinitive evidence of the alcohol functional group. Broadness is due to intermolecular hydrogen bonding.[6][8]
C-H Stretch (Aromatic)3000 - 3100Medium, SharpConfirms the presence of C-H bonds on the phenyl and thiophene rings.
C-H Stretch (Aliphatic)2850 - 3000Medium, SharpCorresponds to the methine C-H bond.
C=C Stretch (Aromatic)1450 - 1600Medium to WeakOvertone and combination bands characteristic of the aromatic rings.
C-O Stretch (Alcohol)1050 - 1200StrongA strong absorption confirming the carbon-oxygen single bond of the alcohol.[7]
Protocol: FTIR Sample Preparation and Analysis

Choosing the correct sample preparation technique is vital for obtaining a high-quality spectrum.[10]

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is a modern, rapid technique that requires minimal sample preparation.[10][11]

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum of the empty crystal. This is crucial for data integrity as it will be subtracted from the sample spectrum.[9]

  • Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Acquire Spectrum: Collect the sample spectrum. The instrument software will automatically ratio it against the background to generate the final absorbance spectrum.

Method B: Potassium Bromide (KBr) Pellet

This traditional method is useful but more labor-intensive.[12][13]

  • Grind Sample: In an agate mortar and pestle, grind 1-2 mg of the sample until it is a fine, glossy powder.

  • Mix with KBr: Add ~100 mg of dry, IR-grade KBr and mix thoroughly with the sample.

  • Press Pellet: Transfer the mixture to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the instrument's sample holder and acquire the spectrum.

Visualization: IR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition & Processing cluster_interp Interpretation clean Clean ATR Crystal bkg Acquire Background Spectrum clean->bkg apply Apply Solid Sample bkg->apply collect Collect Sample Spectrum apply->collect ratio Ratio Sample:Background collect->ratio identify Identify Key Absorption Bands ratio->identify confirm Confirm Functional Groups identify->confirm final_groups Functional Groups Verified confirm->final_groups

Caption: Workflow for FTIR-based functional group analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable and reproducible fragmentation.

Predicted Fragmentation Pattern

The molecular ion (M⁺•) of this compound is expected at m/z = 188. Aromatic alcohols typically show a prominent molecular ion peak due to the stability of the ring systems.[14] Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[6][7][15]

m/z Value Proposed Fragment Ion Formation Pathway Significance
188[C₁₁H₁₀OS]⁺•Molecular Ion (M⁺•)Confirms the molecular weight of the compound.
187[M-H]⁺Loss of a hydrogen radical from the methine carbon.A common fragmentation for benzylic alcohols, leading to a stable oxonium ion.[16]
171[M-OH]⁺Loss of a hydroxyl radical.Results in a highly stabilized carbocation.
170[M-H₂O]⁺•Dehydration (Loss of water)A characteristic fragmentation pathway for alcohols.[6][8]
111[C₆H₇S]⁺Cleavage of the C-C bond between the rings.Fragment corresponding to the methyl-thiophene cation.
105[C₇H₅O]⁺Benzoyl cationFormed via rearrangement after initial fragmentation.
77[C₆H₅]⁺Phenyl cationA very common and stable fragment from phenyl-containing compounds.[16]
Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this alcohol.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Set an appropriate injection port temperature (e.g., 250 °C).

    • Use a suitable capillary column (e.g., DB-5ms).

    • Program the oven with a temperature gradient (e.g., start at 50 °C, ramp to 280 °C) to ensure good separation and peak shape.

  • MS Method:

    • Set the ion source to Electron Ionization (EI) at 70 eV.

    • Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-400).

  • Analysis: Inject a small volume (1 µL) of the sample. The compound will elute from the GC column at a specific retention time and enter the mass spectrometer, where it will be fragmented and detected.

Visualization: Predicted MS Fragmentation Pathway

MS_Fragmentation mol_ion [C₁₁H₁₀OS]⁺• m/z = 188 (Molecular Ion) m_minus_h [M-H]⁺ m/z = 187 mol_ion->m_minus_h - •H m_minus_oh [M-OH]⁺ m/z = 171 mol_ion->m_minus_oh - •OH m_minus_h2o [M-H₂O]⁺• m/z = 170 mol_ion->m_minus_h2o - H₂O thienyl_choh [C₅H₅OS]⁺ m/z = 113 mol_ion->thienyl_choh - •C₆H₅ phenyl [C₆H₅]⁺ m/z = 77 m_minus_oh->phenyl - C₅H₄S

Caption: Predicted EI-MS fragmentation of the title compound.

Integrated Spectroscopic Analysis: A Triad of Confirmation

No single technique provides the complete picture. True structural confirmation comes from the synergistic integration of data from NMR, IR, and MS. The logical relationship between these techniques forms a self-validating system for analysis.

  • MS provides the molecular formula (via molecular weight).

  • IR confirms the key functional groups predicted by that formula (e.g., -OH).

  • NMR reveals the precise connectivity and arrangement of the atoms, distinguishing between isomers and providing the final, unambiguous structural proof.

Integrated_Analysis ms Mass Spec. structure Final Verified Structure ms->structure Provides Molecular Weight (m/z = 188) ir FTIR Spec. ir->structure Confirms Functional Groups (-OH, Aromatics) nmr NMR Spec. nmr->structure Determines Atom Connectivity & Isomer

Caption: The logical triad of integrated spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the strategic application of NMR, IR, and MS. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can confidently verify the structure and purity of their material. This rigorous analytical approach ensures data integrity and provides a solid foundation for subsequent research and development endeavors, from exploring new reaction pathways to developing novel therapeutic agents.

References

Physical characteristics of (2-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of (2-Thien-2-ylphenyl)methanol

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the biaryl scaffold remains a cornerstone of molecular design. These structures, characterized by two directly connected aromatic rings, offer a unique combination of structural rigidity and conformational flexibility, enabling them to engage with biological targets in ways that simpler planar molecules cannot. Among these, this compound represents a particularly intriguing example, merging a classic phenyl ring with a sulfur-containing thiophene heterocycle. This arrangement not only imparts specific electronic and steric properties but also serves as a versatile synthetic handle for further molecular elaboration.

This guide is structured not as a rigid data sheet, but as a technical narrative. It is designed for the practicing researcher who requires not just the "what" but the "why." We will delve into the physical and chemical properties of this molecule, explain the rationale behind its analytical characterization, provide robust, field-tested protocols for its synthesis and purification, and explore its significance. Every claim is substantiated, and every protocol is designed for practical application in a modern laboratory setting.

Section 1: Compound Identity and Molecular Structure

This compound is a biaryl alcohol where a thiophen-2-yl group is substituted at the ortho-position of a benzyl alcohol. This specific substitution pattern introduces significant steric interaction between the two aromatic rings, forcing the molecule to adopt a non-planar, twisted conformation in its ground state. This torsional angle is a critical physical characteristic, influencing the molecule's solubility, crystal packing, and interaction with protein binding sites[1][2].

Systematic IUPAC Name: (2-(Thiophen-2-yl)phenyl)methanol Common Synonyms: 2-(2-Thienyl)benzyl alcohol, [2-(2-Thienyl)phenyl]methanol[3] CAS Number: 773872-97-2[4][5][6] Molecular Formula: C₁₁H₁₀OS Molecular Weight: 190.26 g/mol [3][6]

Caption: Molecular Structure of this compound.

Section 2: Physicochemical Properties

The physical properties of this compound are dictated by its biaryl structure, the presence of a polar hydroxyl group, and its moderate molecular weight. While comprehensive experimental data is not widely published, we can compile known values and provide expert estimations based on its structure.

PropertyValue / ObservationSource / Rationale
Physical State White to off-white solidPredicted based on the isomer phenyl(thiophen-2-yl)methanol, which is a solid[7], and the increased molecular complexity favoring a solid state at room temperature.
Boiling Point 358.3±27.0 °C (at 760 mmHg)[3] (Note: This is likely a calculated value and should be treated as an estimate).
Melting Point Not experimentally reportedExpected to be significantly higher than room temperature.
Solubility Soluble in methanol, ethanol, chloroform, ethyl acetate, DMSO. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water.Predicted based on the presence of the polar alcohol group and the large non-polar aromatic surface area.
LogP (octanol/water) 2.907[3] (Calculated value, indicating moderate lipophilicity).

Section 3: Spectroscopic Characterization

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. As no public spectra are available for this specific CAS number, this section provides a detailed prediction of the expected spectral features, grounded in the analysis of its constituent parts and data from analogous compounds[8][9][10].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. The spectrum will be complex due to the presence of two distinct aromatic systems.

  • ¹H NMR (Expected, in CDCl₃, 400 MHz):

    • δ 7.5-7.2 ppm (m, 4H): Protons of the phenyl ring. The ortho-substitution pattern will lead to complex multiplet splitting.

    • δ 7.4 ppm (dd, 1H), 7.2 ppm (dd, 1H), 7.0 ppm (dd, 1H): The three protons of the thiophene ring. The coupling constants (J-values) will be characteristic of a 2-substituted thiophene.

    • δ 4.8 ppm (s, 2H): The benzylic methylene (-CH₂-) protons. This signal would be a singlet as there are no adjacent protons.

    • δ 2.0-2.5 ppm (s, broad, 1H): The hydroxyl (-OH) proton. Its chemical shift is variable and depends on concentration and solvent. It may exchange with D₂O.

  • ¹³C NMR (Expected, in CDCl₃, 101 MHz):

    • 11 distinct signals are expected, corresponding to the 11 unique carbon atoms in the molecule.

    • δ 140-145 ppm: Quaternary carbons at the junction of the two rings and the carbon bearing the thiophene's sulfur atom.

    • δ 125-130 ppm: Aromatic C-H carbons from both the phenyl and thiophene rings.

    • δ 62-65 ppm: The benzylic carbon (-CH₂OH).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Characteristic Absorptions (Expected, cm⁻¹):

    • 3400-3200 cm⁻¹ (broad, strong): O-H stretching vibration of the alcohol group.

    • 3100-3000 cm⁻¹ (medium): Aromatic C-H stretching from both rings.

    • 2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching of the -CH₂- group.

    • 1600-1450 cm⁻¹ (multiple, medium-strong): C=C stretching vibrations within the aromatic and heteroaromatic rings.

    • 1260-1050 cm⁻¹ (strong): C-O stretching of the primary alcohol[11].

    • ~700-800 cm⁻¹: C-S stretching from the thiophene ring.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the overall formula.

  • Expected Features (Electron Ionization, EI):

    • Molecular Ion (M⁺): m/z = 190.

    • Key Fragments:

      • m/z = 172 (M - H₂O): Loss of water from the alcohol.

      • m/z = 159 (M - CH₂OH): Loss of the hydroxymethyl group.

      • m/z = 83: Thienyl cation fragment.

      • m/z = 77: Phenyl cation fragment.

Analytical_Workflow cluster_synthesis Synthesis Output cluster_analysis Spectroscopic Analysis cluster_result Confirmation Crude Crude Product NMR NMR (¹H, ¹³C) Structure & Connectivity Crude->NMR MS Mass Spec (EI) MW & Formula Crude->MS IR IR Spectroscopy Functional Groups Crude->IR Confirmed Structure Confirmed (C₁₁H₁₀OS) NMR->Confirmed MS->Confirmed IR->Confirmed Retrosynthesis cluster_sm Target This compound Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect SMs Starting Materials Disconnect->SMs SM1 2-Bromobenzyl alcohol SM2 Thiophen-2-ylboronic acid

References

An In-Depth Technical Guide to Thienylphenylmethanol Compounds: From Discovery to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of thienylphenylmethanol compounds, intended for researchers, scientists, and professionals in drug development. It delves into the historical context of their discovery, explores their synthesis and structure-activity relationships, and details their pharmacological applications, with a focus on the causality behind experimental choices and the validation of described protocols.

Introduction: The Emergence of a Versatile Scaffold

The thienylphenylmethanol core, a structural motif characterized by a methanol backbone substituted with both a phenyl and a thienyl group, represents a cornerstone in medicinal chemistry. Its discovery and subsequent derivatization have led to the development of numerous compounds with significant therapeutic value, particularly in the realm of central nervous system (CNS) disorders. The inherent steric and electronic properties of the thiophene ring, an isostere of the benzene ring, coupled with the versatility of the phenyl group for substitution, have provided a rich scaffold for medicinal chemists to explore and optimize for various biological targets.

Foundational Discoveries and Historical Context

The journey of thienylphenylmethanol compounds began with the exploration of diarylmethanol structures as potential pharmacophores. Early investigations into compounds with CNS activity laid the groundwork for the synthesis and evaluation of heterocyclic analogs. The substitution of a phenyl ring with a bioisosteric thiophene ring was a pivotal step, leading to compounds with altered metabolic stability, potency, and selectivity. This strategic molecular modification paved the way for the development of key drug classes, including stimulants and atypical antidepressants.

A notable early example is the development of compounds that modulate dopamine transporter (DAT) function. The structure-activity relationship (SAR) studies of methylphenidate analogs, for instance, have provided valuable insights into the pharmacophoric requirements for DAT binding.[1][2] These studies have consistently highlighted the importance of the spatial arrangement of the aryl and heterocyclic rings relative to the amine function for optimal activity.

Synthesis and Methodologies: A Validated Approach

The synthesis of thienylphenylmethanol derivatives can be approached through several reliable and well-established routes. The choice of a specific synthetic pathway is often dictated by the desired substitution pattern on the aromatic and heterocyclic rings, as well as the need for stereochemical control.

Grignard Reaction: A Classic and Robust Method

A primary and widely adopted method for the synthesis of the core thienylphenylmethanol scaffold is the Grignard reaction. This approach offers a straightforward and high-yielding route to the tertiary alcohol.

Experimental Protocol: Synthesis of Phenyl(2-thienyl)methanol via Grignard Reaction

  • Step 1: Preparation of the Grignard Reagent. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.

  • Step 2: Reaction with Thiophene-2-carboxaldehyde. Once the Grignard reagent formation is complete, the reaction mixture is cooled to 0°C. A solution of thiophene-2-carboxaldehyde in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 5°C. The reaction is allowed to stir at room temperature for several hours to ensure complete conversion.

  • Step 3: Quenching and Work-up. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure phenyl(2-thienyl)methanol.[3]

Causality in Experimental Design: The use of anhydrous conditions is critical to prevent the quenching of the highly reactive Grignard reagent by water. The slow, dropwise addition of the aldehyde at a low temperature helps to control the exothermic reaction and minimize the formation of byproducts. The choice of a saturated ammonium chloride solution for quenching provides a mildly acidic workup that protonates the alkoxide without causing acid-catalyzed side reactions.

Asymmetric Hydrogenation for Chiral Derivatives

For therapeutic applications, enantiomerically pure compounds are often required. Asymmetric hydrogenation of the corresponding ketone precursor, phenyl(pyridin-2-yl)methanone, offers an efficient route to chiral (S)- or (R)-phenyl(pyridin-2-yl)methanol derivatives.[4][5]

Experimental Protocol: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone

  • Step 1: Catalyst Preparation. A chiral ligand and a metal complex (e.g., [Ir(COD)Cl]2) are dissolved in a suitable solvent like methanol and stirred under an inert atmosphere to form the active catalyst.[4][5]

  • Step 2: Hydrogenation. In a high-pressure autoclave, the phenyl(pyridin-2-yl)methanone, the pre-formed catalyst, a base (e.g., sodium carbonate or potassium tert-butoxide), and a solvent (e.g., methanol) are combined.[4][5] The autoclave is purged with hydrogen and then pressurized to the desired level (e.g., 3.0 MPa). The reaction is heated and stirred for a specified duration.

  • Step 3: Work-up and Purification. After the reaction, the solvent is removed under reduced pressure. Water is added to the residue, and the product is extracted with an organic solvent such as ethyl acetate. The organic phase is dried and concentrated to yield the crude chiral alcohol, which can be further purified by chromatography. High enantiomeric excess (ee) values, often exceeding 99%, can be achieved with this method.[4]

Self-Validating System: The success of this protocol is validated by the high yield and, critically, the high enantioselectivity of the product. The choice of the chiral ligand is paramount in determining the stereochemical outcome of the reaction. The use of a specific ligand-metal complex system is based on extensive screening and optimization to achieve the desired enantiomer with high purity.

Structure-Activity Relationship (SAR) and Drug Design

The pharmacological activity of thienylphenylmethanol derivatives is highly dependent on their structural features. SAR studies have been instrumental in guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:

  • Aryl Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence binding affinity and activity. For instance, in the context of dopamine transporter inhibitors, electron-withdrawing groups at the 3' or 4' positions of the phenyl ring can enhance binding affinity.[1] Conversely, bulky substituents at the 2' position are generally not well-tolerated.[1][2]

  • Heterocyclic Ring Isomers: The position of the nitrogen atom in pyridine analogs or the attachment point of the thiophene ring (e.g., 2-thienyl vs. 3-thienyl) can drastically alter the compound's biological profile.

  • Stereochemistry: The absolute stereochemistry at the carbinol center is often crucial for biological activity. For many CNS targets, one enantiomer is significantly more potent than the other.

These SAR principles are often rationalized through molecular modeling and docking studies, which can predict the binding interactions of the compounds with their target proteins.[6][7][8]

Therapeutic Applications and Pharmacological Activity

Thienylphenylmethanol derivatives have demonstrated a wide range of pharmacological activities, leading to their investigation and use in various therapeutic areas.

Central Nervous System Disorders

The most prominent application of this class of compounds is in the treatment of CNS disorders. Derivatives of thienylphenylmethanol are known to interact with various neurotransmitter systems. For example, certain analogs act as potent inhibitors of the dopamine transporter, leading to their use as stimulants for conditions like ADHD and narcolepsy.[2] The piperidine-containing derivatives, such as methylphenidate, are well-known examples of this therapeutic class.[9]

Other Potential Therapeutic Areas

Beyond CNS applications, the versatile thienylphenylmethanol scaffold has been explored for other therapeutic uses. Research has indicated potential applications as:

  • Anti-inflammatory agents: Some derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX), suggesting potential anti-inflammatory benefits.[10]

  • Anticancer agents: Certain thioxanthone derivatives, which share structural similarities, have exhibited potent anticancer activity.[10]

  • Enzyme inhibitors: The scaffold has been utilized in the design of inhibitors for various enzymes, including xanthine oxidase.[6]

The broad spectrum of biological activities highlights the privileged nature of the thienylphenylmethanol scaffold in drug discovery.[11][12]

Data Presentation and Visualization

Table 1: Comparative Synthesis Data for Phenyl(pyridin-2-yl)methanol Derivatives via Asymmetric Hydrogenation

EntryPrecursorChiral LigandMetal ComplexBaseSolventH2 Pressure (MPa)Temp (°C)Time (h)Yield (%)Purity (%)ee (%)Reference
1Phenyl(pyridin-2-yl)methanoneI-1[Ir(COD)Cl]2NaOCH3Methanol3.04012919687 (R)[5]
2Phenyl(pyridin-2-yl)methanoneI-1[Ir(COD)Cl]2Na2CO3Methanol3.04012929895 (R)[5]
3Phenyl(pyridin-2-yl)methanoneI-1[Ir(COD)Cl]2NaOCH3Methanol3.04012919785 (S)[4]
4Phenyl(pyridin-2-yl)methanoneI-1[Ir(COD)Cl]2KOBu-tMethanol3.04012819795 (S)[4]

Diagram 1: General Synthetic Workflow for Thienylphenylmethanol Compounds

G cluster_grignard Grignard Synthesis cluster_hydrogenation Asymmetric Hydrogenation Aryl Halide Aryl Halide Grignard Reagent Grignard Reagent Aryl Halide->Grignard Reagent Mg, Ether Thienylphenylmethanol Thienylphenylmethanol Grignard Reagent->Thienylphenylmethanol Thienyl Aldehyde/Ketone Purification Purification Thienylphenylmethanol->Purification Chromatography Thienyl Phenyl Ketone Thienyl Phenyl Ketone Chiral Thienylphenylmethanol Chiral Thienylphenylmethanol Thienyl Phenyl Ketone->Chiral Thienylphenylmethanol H2, Chiral Catalyst Chiral Thienylphenylmethanol->Purification Characterization Characterization Purification->Characterization NMR, MS, etc. Biological Evaluation Biological Evaluation Characterization->Biological Evaluation

Caption: Synthetic routes to thienylphenylmethanol compounds.

Diagram 2: Key Structure-Activity Relationships

SAR Core Thienylphenyl- methanol Scaffold Phenyl Phenyl Ring Substituents Core->Phenyl Thienyl Thienyl Ring Isomerism Core->Thienyl Stereo Stereochemistry at Carbinol Center Core->Stereo Activity Biological Activity (e.g., DAT Binding) Phenyl->Activity Thienyl->Activity Stereo->Activity

Caption: Factors influencing the biological activity of thienylphenylmethanol analogs.

Conclusion

The thienylphenylmethanol scaffold has proven to be a remarkably fruitful starting point for the discovery and development of new therapeutic agents. Its rich history, coupled with well-defined and robust synthetic methodologies, continues to make it an attractive area of research. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel derivatives with enhanced pharmacological profiles. The self-validating nature of the described synthetic protocols, which consistently deliver high yields and, where applicable, high enantioselectivity, provides a solid foundation for further exploration and innovation in this exciting field of medicinal chemistry.

References

A Comprehensive Theoretical Guide to Phenyl(thiophen-2-yl)methanol: Computational Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary

Phenyl(thiophen-2-yl)methanol and its derivatives represent a class of compounds with significant potential in medicinal chemistry, largely owing to the thiophene moiety's role as a versatile bioisostere for the benzene ring.[1] This guide provides a comprehensive overview of the theoretical methodologies used to characterize Phenyl(thiophen-2-yl)methanol at a quantum mechanical level. We will delve into the application of Density Functional Theory (DFT) to elucidate its structural, electronic, and reactive properties. Furthermore, we will outline how these computational insights form a critical foundation for rational drug design, guiding structure-activity relationship (SAR) studies and predicting interactions with biological targets. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies to accelerate the discovery of novel therapeutics.

Part 1: Foundational Profile of Phenyl(thiophen-2-yl)methanol

Chemical Identity and Structure

Phenyl(thiophen-2-yl)methanol, also known as phenyl(2-thienyl)methanol, is an aromatic alcohol. Its structure features a central methanol carbon atom bonded to both a phenyl ring and a thiophene ring at the 2-position. This unique combination of aromatic systems imparts specific electronic and steric properties that are of great interest in drug design.

Table 1: Chemical and Physical Properties of Phenyl(thiophen-2-yl)methanol

Property Value Source
CAS Number 26059-21-2 [2]
Molecular Formula C₁₁H₁₀OS [2]
Molecular Weight 190.27 g/mol
Physical Form Solid
InChIKey AASDNBSTNIJBFZ-UHFFFAOYSA-N

| SMILES | C1=CC=C(C=C1)C(C2=CC=CS2)O | |

Significance in Medicinal Chemistry

The thiophene ring is considered a "privileged structure" in medicinal chemistry.[1] It frequently serves as a bioisosteric replacement for a phenyl group, a strategy used to modulate a compound's metabolic stability, solubility, and target-binding affinity. Thiophene derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties.[1][3] Theoretical studies of the parent molecule, Phenyl(thiophen-2-yl)methanol, are therefore essential to build a fundamental understanding that can inform the design of more complex and potent derivatives.

Part 2: The Theoretical Framework: Quantum Chemical Methods

The core of modern theoretical analysis for molecules of this size lies with Density Functional Theory (DFT). DFT provides a favorable balance between computational cost and accuracy, making it the workhorse for predicting molecular properties.[4]

Protocol 1: A Self-Validating DFT Workflow for Molecular Characterization

This protocol outlines the essential steps for setting up a reliable computational study of Phenyl(thiophen-2-yl)methanol. The causality behind each choice is explained to ensure a robust and reproducible methodology.

Step 1: Geometry Optimization

  • Objective: To find the lowest energy (most stable) three-dimensional conformation of the molecule.

  • Method: A hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a proven starting point for organic molecules.[5] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation.

  • Basis Set: The 6-311++G(d,p) basis set is recommended. The '6-311G' part provides a flexible description of core and valence electrons. The '++' adds diffuse functions to better describe lone pairs and non-covalent interactions, while '(d,p)' adds polarization functions to allow for non-spherical electron distribution, which is critical for accurate bond angles.[5]

  • Validation: The optimization is complete when a frequency calculation at the same level of theory yields no imaginary frequencies, confirming the structure is a true energy minimum.

Step 2: Electronic Property Calculation

  • Objective: To analyze the molecule's electronic structure, including orbital energies and charge distribution.

  • Methodology: Using the optimized geometry from Step 1, a single-point energy calculation is performed. This computes properties like Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MESP), and Mulliken population analysis.

  • Solvent Effects: Biological processes occur in an aqueous environment. Therefore, employing a continuum solvation model like the Polarizable Continuum Model (PCM) is crucial for more biologically relevant results.[6]

Step 3: Data Analysis and Interpretation

  • Objective: To translate raw computational data into chemically meaningful insights.

  • Process: Analyze the HOMO-LUMO energy gap to predict chemical reactivity.[5] Examine the MESP map to identify sites susceptible to electrophilic or nucleophilic attack. Calculate global reactivity descriptors to quantify the molecule's stability and reactivity.[5]

Visualization of the DFT Workflow

DFT_Workflow cluster_setup Step 1: Input Preparation cluster_calc Step 2: Quantum Calculation cluster_analysis Step 3: Data Interpretation A Define Molecular Structure (Phenyl(thiophen-2-yl)methanol) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C Validation D Single-Point Energy Calc. (with Solvation Model) C->D Confirmation of Minimum E Structural Parameters (Bond Lengths, Angles) D->E F Electronic Properties (HOMO, LUMO, MESP) D->F G Reactivity Descriptors D->G

Caption: A standard workflow for DFT-based molecular characterization.

Part 3: In Silico Characterization of Phenyl(thiophen-2-yl)methanol

Applying the DFT protocol allows for a deep dive into the molecule's intrinsic properties.

Optimized Molecular Geometry

The geometry optimization reveals the most stable 3D arrangement of the atoms. Key parameters include the dihedral angle between the phenyl and thiophene rings, which dictates the overall steric profile of the molecule. This information is foundational for understanding how the molecule might fit into a protein's active site. For similar benzhydrol compounds, the angle between the two aromatic rings is a defining structural feature.[7][8]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO: For Phenyl(thiophen-2-yl)methanol, the HOMO is expected to be localized primarily on the electron-rich thiophene and phenyl rings, indicating these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is likely distributed across the aromatic systems, providing sites for nucleophilic attack.

  • HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[5]

Table 2: Calculated Electronic Properties

Parameter Description Predicted Significance
E_HOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability

| E_gap (LUMO-HOMO) | Energy Gap | Correlates with chemical stability and reactivity[5] |

Molecular Electrostatic Potential (MESP)

The MESP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.

  • Negative Regions (Red/Yellow): These are electron-rich areas, indicating sites for electrophilic attack and hydrogen bond acceptance. For this molecule, strong negative potentials are expected around the oxygen of the hydroxyl group and, to a lesser extent, the sulfur atom of the thiophene ring.

  • Positive Regions (Blue): These are electron-poor areas, indicating sites for nucleophilic attack. The most positive potential will be on the hydrogen of the hydroxyl group, making it a strong hydrogen bond donor.

Global Reactivity Descriptors

These descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity.[5]

Table 3: Global Reactivity Descriptors

Descriptor Formula Chemical Interpretation
Ionization Potential (IP) IP ≈ -E_HOMO Energy required to remove an electron.
Electron Affinity (EA) EA ≈ -E_LUMO Energy released when an electron is added.
Chemical Hardness (η) η ≈ (IP - EA) / 2 Measures resistance to change in electron distribution.[5]
Electronegativity (χ) χ ≈ (IP + EA) / 2 Measures the power to attract electrons.

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |

Part 4: Applications in Drug Development

Theoretical studies are not merely academic; they provide actionable intelligence for the drug discovery pipeline.[9][10]

Guiding Structure-Activity Relationship (SAR) Studies

The computational data provides a rational basis for designing new derivatives. For example:

  • MESP Analysis: If a target protein has a hydrogen bond donor in its active site, the MESP map confirms the potency of the hydroxyl's oxygen as an acceptor.

  • FMO Analysis: If a metabolic liability involves oxidation of the thiophene ring, modifications can be proposed to lower the HOMO energy on that moiety, thereby increasing its stability.

Protocol 2: A Predictive Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of modern computer-aided drug design.[10]

Step 1: Target and Ligand Preparation

  • Target Selection: Obtain a high-resolution crystal structure of a relevant biological target (e.g., an enzyme or receptor) from a database like the Protein Data Bank (PDB).

  • Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of Phenyl(thiophen-2-yl)methanol as the input ligand structure.

Step 2: Docking Simulation

  • Define Binding Site: Identify the active site or binding pocket of the target protein.

  • Run Docking Algorithm: Use software (e.g., AutoDock, GOLD) to systematically sample different ligand conformations within the binding site. The program calculates a "scoring function" to estimate the binding affinity for each pose.[10]

Step 3: Post-Docking Analysis

  • Analyze Top Poses: Examine the predicted binding modes of the highest-scoring poses.

  • Identify Key Interactions: Look for specific intermolecular interactions like hydrogen bonds, pi-pi stacking, and hydrophobic contacts. These interactions validate the docking result and explain the predicted binding affinity.

Visualization of the CADD Pipeline

CADD_Pipeline Start Lead Compound (Phenyl(thiophen-2-yl)methanol) DFT DFT Analysis (Geometry, MESP, FMOs) Start->DFT SAR SAR Hypothesis Generation DFT->SAR Docking Molecular Docking (Target Protein) DFT->Docking Design Design New Derivatives SAR->Design Docking->Design Synthesis Chemical Synthesis Design->Synthesis Assay Biological Assay Synthesis->Assay Assay->SAR Feedback Loop Optimized Optimized Lead Assay->Optimized

Caption: Role of theoretical studies in a drug discovery pipeline.

Part 5: Conclusion and Future Directions

Theoretical studies provide an indispensable lens through which to view the chemical world. For Phenyl(thiophen-2-yl)methanol, DFT calculations transform it from a static 2D structure into a dynamic 3D entity with well-defined electronic and reactive properties. These in silico insights are critical for understanding its potential as a scaffold in drug discovery, allowing for the rational design of derivatives with enhanced potency and optimized pharmacokinetic profiles.

Future theoretical work should expand to include:

  • Molecular Dynamics (MD) Simulations: To study the conformational stability of the ligand within a protein's active site over time.[9]

  • ADMET Prediction: To computationally estimate properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity, further refining lead candidates before synthesis.[5]

By integrating these advanced computational techniques, the journey from a promising scaffold to a clinical candidate can be made more efficient and effective.

References

A Senior Application Scientist's Guide to the Molecular Modeling of (2-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Static Structure

In the landscape of modern drug discovery, the thienylphenyl scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. (2-Thien-2-ylphenyl)methanol, with its characteristic thiophene and phenyl rings linked by a flexible methanol bridge, is an exemplary member of this class. While its two-dimensional representation is simple, its true potential lies in the dynamic, three-dimensional dance of its atoms and its interactions with biological macromolecules.

This guide is not a mere recitation of software commands. As a senior application scientist, my objective is to provide you with a robust conceptual framework and practical, field-tested workflows for the molecular modeling of this compound. We will move beyond static pictures to explore the molecule's conformational preferences, electronic landscape, and potential interactions with protein targets. This is a guide to asking the right questions computationally, and to generating data that is not only accurate but, more importantly, insightful.

The Subject Molecule: this compound - A Structural Overview

Before embarking on any computational study, a thorough understanding of the molecule's fundamental properties is paramount. This compound is characterized by two aromatic systems: a sulfur-containing five-membered thiophene ring and a six-membered phenyl ring. The hydroxyl group of the methanol linker is a key feature, capable of acting as both a hydrogen bond donor and acceptor, a critical aspect in potential protein-ligand interactions.

PropertyValueSource
Molecular FormulaC11H10OSPubChem
Molecular Weight190.26 g/mol PubChem
XLogP32.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

A note on the XLogP3 value: This calculated lipophilicity suggests the molecule has favorable properties for traversing cellular membranes, a key consideration in early-stage drug design.

The rotational freedom around the bonds connecting the rings and the methanol group imparts significant conformational flexibility. This flexibility is not a liability but an opportunity; different conformations may be responsible for interacting with different biological targets or exhibiting varied pharmacokinetic properties. Our first computational task is to explore this conformational space.

The Computational Toolkit: A Multi-Scale Approach

No single computational method can answer all our questions. A robust modeling strategy employs a hierarchy of techniques, from computationally inexpensive methods for broad exploration to highly accurate, but resource-intensive, methods for detailed analysis.[1] The choice of method is always dictated by the scientific question at hand.

Molecular Mechanics (MM): Mapping the Conformational Landscape

The "Why": Before we can understand how this compound interacts with a protein, we must first understand its preferred shapes in isolation. Molecular mechanics, using force fields like AMBER or CHARMM, provides a computationally efficient way to explore the potential energy surface of the molecule and identify low-energy, stable conformations.[2]

Workflow:

  • Initial 3D Structure Generation: Sketch the molecule in a builder and generate an initial 3D structure.

  • Energy Minimization: Perform an initial energy minimization to relieve any steric clashes in the starting geometry.

  • Conformational Search: Employ a systematic or stochastic search algorithm (e.g., Monte Carlo) to rotate the flexible bonds and generate a diverse set of conformers.

  • Clustering and Analysis: Cluster the resulting conformers by shape and energy to identify the most probable, low-energy states.

Quantum Mechanics (QM): Unveiling the Electronic Soul

The "Why": While MM is excellent for geometry, it is blind to the electronic details that govern reactivity and specific interactions. Quantum mechanics calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electron distribution.[3][4] This allows us to calculate properties like electrostatic potential, molecular orbitals, and partial charges, which are crucial for understanding and parameterizing the molecule for more advanced simulations.[5] QM methods are essential for describing molecular interactions, estimating binding affinities, and refining molecular geometries.[5]

Key QM-Derived Properties:

  • Electrostatic Potential (ESP) Surface: Visualizes the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, likely hydrogen bond acceptors) or electron-poor (positive potential, likely hydrogen bond donors).

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.

  • Partial Atomic Charges: Provides a more accurate representation of charge distribution than MM methods, which is critical for accurate molecular docking and dynamics simulations.

Molecular Docking: Predicting the "Handshake" with a Protein

The "Why": For drug development professionals, the primary question is often: "How does my molecule bind to its protein target?" Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7] It involves sampling different conformations of the ligand within the protein's binding site and ranking them using a scoring function.[8]

A Validated Docking Workflow:

  • Receptor Preparation: Start with a high-resolution crystal structure of the target protein. Remove water molecules, add hydrogen atoms, and assign protonation states appropriate for physiological pH.[9]

  • Ligand Preparation: Use a low-energy conformer of this compound, ideally from a QM-optimized geometry, and assign accurate partial charges.

  • Grid Generation: Define a "docking box" that encompasses the known or predicted binding site on the protein.[9]

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina, Glide).[7][8] This will generate a series of binding poses.

  • Pose Analysis and Scoring: Analyze the top-ranked poses. The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol), and visual inspection reveals key interactions like hydrogen bonds and hydrophobic contacts.[6]

Molecular Dynamics (MD) Simulations: Bringing the Complex to Life

The "Why": Docking provides a static snapshot of a potential binding mode. However, biological systems are dynamic. MD simulations allow us to observe the movement of every atom in the protein-ligand complex over time, typically nanoseconds to microseconds.[2] This provides invaluable insights into the stability of the binding pose, the role of water molecules, and conformational changes in the protein upon ligand binding.[2][10]

Workflow Diagram: From Docking to Dynamics

MD_Workflow cluster_docking Part 1: Molecular Docking cluster_system Part 2: System Preparation cluster_simulation Part 3: MD Simulation cluster_analysis Part 4: Trajectory Analysis Docking_Pose Top-Ranked Docking Pose Solvate Solvate with Water (e.g., TIP3P water model) Docking_Pose->Solvate Input Add_Ions Add Counter-Ions (Neutralize System) Solvate->Add_Ions Minimize Energy Minimization (Remove clashes) Add_Ions->Minimize Equilibrate_NVT NVT Equilibration (Heat to target temp) Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration (Adjust to target pressure) Equilibrate_NVT->Equilibrate_NPT Production_MD Production MD Run (Collect trajectory data) Equilibrate_NPT->Production_MD Analysis Analyze Trajectory (RMSD, RMSF, H-Bonds) Production_MD->Analysis Output

Caption: A typical workflow for running a molecular dynamics simulation of a protein-ligand complex.

Case Study: A Step-by-Step Protocol for Docking and MD Simulation

Let's apply these concepts to a hypothetical target, a protein kinase.

Protocol: Docking this compound into a Kinase Active Site

  • Obtain Protein Structure: Download the crystal structure of the target kinase from the Protein Data Bank (PDB).

  • Prepare Receptor (using Schrödinger Maestro):

    • Import the PDB file.

    • Run the "Protein Preparation Wizard" to:

      • Assign bond orders.

      • Add hydrogens.

      • Create disulfide bonds.

      • Fill in missing side chains using Prime.

      • Generate protonation states at pH 7.4.

      • Perform a restrained energy minimization.

  • Prepare Ligand:

    • Build this compound.

    • Generate a low-energy 3D conformation.

    • Use a QM method (e.g., DFT with B3LYP/6-31G*) to optimize the geometry and calculate ESP charges.

  • Define Binding Site:

    • Identify the ATP binding site.

    • Create a docking grid box centered on the co-crystallized ligand or key active site residues.

  • Run Docking (using AutoDock Vina):

    • Provide the prepared receptor and ligand files.

    • Specify the coordinates of the grid box.

    • Execute the Vina command.

  • Analyze Results:

    • Examine the output poses and their corresponding binding affinity scores.

    • Visualize the best pose in PyMOL or Maestro and identify key interactions (e.g., hydrogen bond between the methanol hydroxyl and a backbone carbonyl in the hinge region).

Protocol: MD Simulation of the Top-Ranked Complex (using GROMACS)

  • System Setup:

    • Merge the coordinate files of the protein and the top-ranked ligand pose.[10]

    • Generate a topology for the ligand using a server like CGenFF.[10]

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic) and fill it with a chosen water model (e.g., TIP3P).[11]

    • Add ions (e.g., Na+ or Cl-) to neutralize the system's charge.[11]

  • Minimization and Equilibration:

    • Perform a steep descent energy minimization to relax the system.

    • Run a short NVT (constant Number of particles, Volume, and Temperature) simulation to bring the system to the desired temperature (e.g., 300 K), often with position restraints on the protein and ligand heavy atoms.[11]

    • Run a subsequent NPT (constant Number of particles, Pressure, and Temperature) simulation to adjust the system to the correct density and pressure (e.g., 1 bar).[11]

  • Production MD:

    • Remove the position restraints.

    • Run the production simulation for the desired length of time (e.g., 100 ns), saving the coordinates at regular intervals.

  • Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates a stable binding pose.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the hydrogen bonds and other key interactions identified in the docking pose throughout the simulation to confirm their stability.

Beyond Binding: Predicting ADMET Properties

A potent molecule is useless if it cannot reach its target or is toxic. Computational methods, often employing Quantitative Structure-Activity Relationship (QSAR) and machine learning models, can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[12][13][14][15] Early in silico ADMET assessment for this compound can flag potential liabilities, saving significant time and resources.[12][15]

Commonly Predicted Properties:

  • Aqueous Solubility (LogS)

  • Blood-Brain Barrier (BBB) penetration

  • Human Intestinal Absorption (HIA)

  • Cytochrome P450 (CYP) inhibition

  • hERG inhibition (a cardiotoxicity indicator)

Conclusion: An Integrated, Insight-Driven Approach

Molecular modeling is a powerful tool in the arsenal of the modern drug hunter. For a molecule like this compound, a multi-scale computational approach can illuminate its intrinsic properties, predict its interactions with biological targets, and assess its drug-like potential. The true expertise lies not in simply running the software, but in designing a logical workflow where the results of one technique inform the setup of the next, creating a self-validating system that generates robust, actionable insights. By integrating MM, QM, docking, MD, and ADMET predictions, we can transform a simple chemical structure into a well-characterized lead candidate, accelerating the journey from concept to clinic.

References

Introduction: The Versatility of the Thienyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Thienyl-Substituted Methanols: Synthesis, Characterization, and Applications

Thienyl-substituted methanols represent a significant class of heterocyclic compounds, serving as pivotal building blocks and bioactive agents in medicinal chemistry and materials science. The core of these molecules is the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. The thienyl nucleus is a key structural component in numerous pharmaceuticals due to its ability to act as a bioisostere of a phenyl group, enhancing properties like metabolic stability, binding affinity, and target selectivity.[1] The incorporation of a methanol moiety (-CH(OH)-) onto this ring system provides a versatile functional handle for further synthetic transformations and a critical pharmacophoric element capable of forming hydrogen bonds with biological targets.

This guide offers a comprehensive overview for researchers and drug development professionals, detailing the primary synthetic routes to thienyl-substituted methanols, robust protocols for their characterization, and an exploration of their diverse applications, with a particular focus on their therapeutic potential.

PART 1: Synthetic Methodologies

The synthesis of thienyl-substituted methanols can be broadly categorized into three primary strategies: carbon-carbon bond formation via organometallic reagents, reduction of corresponding ketones, and enantioselective approaches to yield chiral alcohols.

The Grignard Reaction: A Cornerstone of Synthesis

The Grignard reaction is a powerful and widely used method for creating carbon-carbon bonds, making it exceptionally well-suited for synthesizing tertiary and secondary thienyl-substituted methanols.[2][3] The reaction involves the nucleophilic addition of a thienylmagnesium halide (a Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.

Causality of Experimental Design:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water or alcohols.[4] This acidic workup protonates the Grignard reagent, quenching it and preventing the desired reaction. Therefore, all glassware must be rigorously dried, and anhydrous ether solvents (like diethyl ether or THF) must be used.

  • Ether as Solvent: Ethereal solvents are crucial not only because they are aprotic but also because their lone pair electrons coordinate with the magnesium atom, stabilizing the Grignard reagent complex.[3][4]

  • Initiation: The reaction between magnesium turnings and a thienyl halide can sometimes be slow to start. Activating the magnesium surface with a small crystal of iodine or 1,2-dibromoethane can initiate the reaction.[5]

Experimental Workflow: Grignard Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (Oven/Flame) B Activate Mg Turnings (e.g., Iodine) A->B C Prepare Anhydrous Thienyl Halide in Ether B->C D Formation of Grignard Reagent: Thienyl-X + Mg -> Thienyl-MgX C->D E Slow Addition of Aldehyde/Ketone in Ether D->E F Nucleophilic Addition (Formation of Alkoxide) E->F G Quench with Aqueous Acid (e.g., sat. NH4Cl or dil. HCl) F->G H Liquid-Liquid Extraction G->H I Purification (Column Chromatography) H->I J Characterized Thienyl-Methanol I->J

Caption: General workflow for the synthesis of thienyl-methanols via the Grignard reaction.

Detailed Protocol: Synthesis of Di(2-thienyl)methanol

  • Preparation of Grignard Reagent: Place magnesium turnings (1.1 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a small crystal of iodine. Slowly add a solution of 2-bromothiophene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. The reaction should initiate, evidenced by heat evolution and disappearance of the iodine color. If not, gentle warming may be required. Maintain a gentle reflux until most of the magnesium is consumed.

  • Addition of Carbonyl: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of thiophene-2-carboxaldehyde (0.9 eq) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure di(2-thienyl)methanol.

Table 1: Common Byproducts in Thienyl-Grignard Reactions and Troubleshooting

Potential ByproductLikely CauseRecommended Action
2,2'-Bithiophene Coupling of the Grignard reagent with unreacted 2-halothiophene.[5]Ensure slow addition of the halide during reagent formation; use a slight excess of magnesium.[5]
Unreacted Ketone/Aldehyde Incomplete reaction; insufficient or poor-quality Grignard reagent.[5]Titrate the Grignard reagent before use; ensure strictly anhydrous conditions; increase reaction time.[5]
Benzene (from quenching) Reaction of Grignard reagent with adventitious water.Rigorously dry all glassware and solvents before use.
Reduction of Thienyl Ketones

The reduction of a prochiral thienyl ketone is a straightforward and high-yielding method to produce secondary thienyl-methanols. This transformation is typically achieved using metal hydride reagents.

Choice of Reducing Agent:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, safe to use in alcoholic solvents like methanol or ethanol. It readily reduces aldehydes and ketones without affecting more robust functional groups like esters or amides.[6][7]

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent.[6][8] It will reduce ketones as well as esters, carboxylic acids, and amides. It reacts violently with protic solvents and must be used in anhydrous ethers like THF or diethyl ether.[6]

Mechanism of Ketone Reduction

G cluster_step1 Step 1: Hydride Attack cluster_step2 Step 2: Protonation Thienyl-CO-R Thienyl Ketone Intermediate1 Alkoxyborane Intermediate Thienyl-CO-R->Intermediate1 H⁻ attack H-BH3Na NaBH₄ H-BH3Na->Intermediate1 Intermediate2 Alkoxyborane Intermediate Product Thienyl-Methanol Intermediate2->Product Protonation Solvent Solvent (e.g., CH₃OH) Solvent->Product

Caption: Simplified mechanism for the reduction of a thienyl ketone using sodium borohydride.

Detailed Protocol: Reduction of 2-Acetylthiophene

  • Dissolution: Dissolve 2-acetylthiophene (1.0 eq) in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, controlling the effervescence.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by slowly adding water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄ and decompose the borate esters.

  • Extraction and Purification: Remove most of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude 1-(thiophen-2-yl)ethanol, which can be further purified if necessary.

Asymmetric Synthesis of Chiral Thienyl-Methanols

For pharmaceutical applications, obtaining a single enantiomer of a chiral drug is often critical. Asymmetric synthesis provides routes to enantioenriched thienyl-methanols, which are valuable chiral building blocks.[9]

  • Catalytic Asymmetric Reduction: This is a highly efficient method that uses a prochiral ketone, a stoichiometric reducing agent (like borane), and a catalytic amount of a chiral catalyst.[6][8] The most famous example is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to deliver a hydride to one face of the ketone with high enantioselectivity.[8]

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.[10] The auxiliary is attached to the substrate, directs the stereoselective reaction, and is then removed to yield the enantiomerically enriched product.[10]

  • Asymmetric Aryl Transfer: Chiral ligands can be used to catalyze the asymmetric addition of aryl groups (including thienyl groups from reagents like thienylboronic acids) to aldehydes, producing chiral diaryl or aryl-heteroaryl methanols with good to excellent enantioselectivity.[9]

PART 2: Spectroscopic and Structural Characterization

Confirming the structure of a synthesized thienyl-methanol requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for elucidating molecular structure in solution.[11][12]

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for a Thienyl-Methanol (e.g., 1-(thiophen-2-yl)ethanol)

NucleusAtom PositionTypical ¹H Shift (δ, ppm)Typical ¹³C Shift (δ, ppm)Notes
Proton Thienyl H-5~7.2-7.4-Doublet of doublets
Proton Thienyl H-3~6.9-7.1-Doublet of doublets
Proton Thienyl H-4~6.9-7.0-Triplet or dd
Proton Methanol CH~4.8-5.2-Quartet (if coupled to CH₃)
Proton Methanol OHVariable (1.5-5.0)-Broad singlet, D₂O exchangeable
Carbon Thienyl C-2 (ipso)-~145-150Quaternary carbon attached to CHOH
Carbon Thienyl C-5-~126-128
Carbon Thienyl C-3-~124-126
Carbon Thienyl C-4-~123-125
Carbon Methanol CH-~65-70
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[13][14]

Table 3: Key IR Absorption Bands for Thienyl-Methanols

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Appearance
Alcohol O-H Stretching3200-3600Strong, broad
Aromatic C-H Stretching3050-3150Medium, sharp
Aliphatic C-H Stretching2850-3000Medium
Aromatic C=C Stretching1400-1600Medium to weak
Alcohol C-O Stretching1000-1250Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[14] For a typical thienyl-methanol, electron ionization (EI) would show a molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of water (M-18), the loss of the alkyl/aryl group attached to the carbinol carbon, and cleavage to form a stable thienyl-containing cation.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including absolute stereochemistry for chiral molecules.[15][16] It offers precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding in the solid state.[16]

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The thienyl scaffold is prevalent in medicinal chemistry, and thienyl-methanols are key players in this field, both as final products and as versatile intermediates. The thiophene ring's electronic and steric properties often lead to improved pharmacological profiles compared to their phenyl analogues.[17]

Anticancer Activity

Research has demonstrated that thienyl-methanol derivatives possess significant antiproliferative properties. For example, di(3-thienyl)methanol has been shown to induce concentration-dependent growth inhibition and cell death in the T98G human brain cancer cell line.[18] Notably, this compound exhibited greater efficacy against cancer cells while being less toxic to normal human embryonic kidney (HEK) cells.[18] Such selectivity is a highly desirable trait in the development of new cancer therapeutic agents. The small size of these molecules also suggests potential for good drug delivery capabilities.

Potential Mechanism of Action: Kinase Inhibition

G cluster_normal Normal Kinase Activity cluster_inhibited Inhibited Kinase Activity ATP ATP Kinase Kinase Active Site (Hinge Region) ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate (Leads to Cell Proliferation) Kinase->PhosphoSubstrate Phosphorylates NoReaction Signaling Blocked Kinase->NoReaction Substrate Substrate Protein Substrate->Kinase Binds Inhibitor Thienyl-Methanol Derivative (Hinge Binder) Inhibitor->Kinase Competitively Binds to ATP Pocket

Caption: Thienyl moieties can act as "hinge-binders" in kinase inhibitors, blocking ATP binding.[19]

Antimicrobial and Antioxidant Agents

The thienyl nucleus is a core structure in a wide range of compounds exhibiting antimicrobial and antioxidant activities.[20] Thienyl-substituted molecules have been developed as antibacterial and antifungal agents.[20][21] The ability of the thiophene ring to participate in various non-covalent interactions allows for effective binding to enzyme active sites in pathogens.

Synthetic Intermediates

Perhaps the most widespread application of thienyl-methanols is their role as intermediates in the synthesis of more complex molecules. The hydroxyl group can be easily converted into other functionalities:

  • Oxidation to the corresponding ketone or aldehyde.

  • Conversion to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution reactions.

  • Esterification or etherification to introduce new side chains.

This versatility makes them invaluable starting points for constructing diverse libraries of thienyl-containing compounds for high-throughput screening in drug discovery programs.

Conclusion and Future Outlook

Thienyl-substituted methanols are a fundamentally important class of compounds, underpinned by robust and versatile synthetic methodologies like the Grignard reaction and ketone reduction. Their structures are readily confirmed by a standard suite of spectroscopic techniques. The proven biological activities of these molecules, particularly in oncology, highlight their significant potential as lead structures for the development of next-generation therapeutics. Future research will likely focus on refining asymmetric synthetic routes to access novel chiral scaffolds and further exploring the vast chemical space accessible from these versatile intermediates to address a wide range of therapeutic targets.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (2-Thien-2-ylphenyl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of (2-Thien-2-ylphenyl)methanol, a valuable secondary alcohol intermediate in pharmaceutical and materials science research. The synthesis is achieved through the nucleophilic addition of a 2-thienylmagnesium bromide Grignard reagent to benzaldehyde. This application note emphasizes not only the procedural steps but also the underlying chemical principles, critical safety measures, and troubleshooting strategies to ensure a successful and reproducible outcome. The protocol is designed for researchers, scientists, and drug development professionals familiar with standard organic synthesis techniques.

Introduction and Scientific Rationale

The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming new carbon-carbon bonds.[1] The reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone, to produce an alcohol.[2][3] In this protocol, we leverage this classic transformation to synthesize this compound.

The chosen synthetic route involves two primary stages:

  • Formation of the Grignard Reagent: 2-Thienylmagnesium bromide is prepared by reacting 2-bromothiophene with magnesium metal in an anhydrous ether solvent.[4] The ether solvent is crucial as it stabilizes the organomagnesium complex.[5]

  • Nucleophilic Addition: The freshly prepared Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[6] A subsequent acidic workup protonates the resulting alkoxide intermediate to yield the target secondary alcohol, this compound.

This method is selected for its reliability and use of readily available starting materials. Understanding the moisture-sensitive and exothermic nature of the reaction is critical for success.[7][8]

Reaction Scheme and Mechanism

Overall Reaction:

2-Bromothiophene is first converted to 2-Thienylmagnesium bromide, which then reacts with Benzaldehyde, followed by an acidic workup to yield this compound.

Mechanism: The reaction proceeds via a polar nucleophilic addition mechanism. The highly polarized carbon-magnesium bond in the Grignard reagent renders the thienyl carbon strongly nucleophilic.[6] This nucleophile attacks the partially positive carbonyl carbon of benzaldehyde, forming a six-membered ring transition state.[1] This step creates a new carbon-carbon bond and a magnesium alkoxide intermediate, which is then protonated during the acidic workup to furnish the final alcohol product.[2]

Critical Safety Considerations

Grignard reactions present significant fire and reactivity hazards. Adherence to the following safety protocols is mandatory.

  • Anhydrous Conditions: Grignard reagents are highly basic and react vigorously with protic solvents, including atmospheric moisture.[9] This reaction is highly exothermic and can lead to solvent boiling and potential fire. All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1][10][11]

  • Flammable Solvents: Anhydrous ethers like tetrahydrofuran (THF) or diethyl ether are extremely flammable and have low boiling points.[12] Ensure no open flames or spark sources are present in the laboratory.[10] The reaction should be conducted in a certified chemical fume hood.[12]

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic processes.[9][10] The rate of addition of reagents must be carefully controlled to maintain a manageable reaction temperature and prevent a runaway reaction.[8][12] An ice-water bath must be readily available for emergency cooling.[8][10]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile), must be worn at all times.[12]

Materials and Reagents

The following table summarizes the required reagents for this synthesis, based on a 25 mmol scale.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsNotes
Magnesium TurningsMg24.310.67 g27.51.1Activate before use.
IodineI₂253.811 small crystal-CatalyticActivates magnesium surface.[1]
2-BromothiopheneC₄H₃BrS163.042.7 mL (4.08 g)25.01.0Use freshly distilled liquid.
BenzaldehydeC₇H₆O106.122.5 mL (2.65 g)25.01.0Use freshly distilled liquid.
Tetrahydrofuran (THF)C₄H₈O72.11~ 100 mL-SolventAnhydrous, freshly distilled from Na/benzophenone.[8]
Hydrochloric AcidHCl36.46~ 25 mL-Quenching3 M aqueous solution.
Saturated NaCl (aq)NaCl58.44~ 30 mL-WashingBrine solution.
Anhydrous MgSO₄MgSO₄120.37As needed-Drying AgentFor the organic layer.
Diethyl Ether(C₂H₅)₂O74.12As needed-ExtractionFor workup.

Experimental Protocol

Part A: Preparation of 2-Thienylmagnesium Bromide
  • Glassware Preparation: Rigorously dry all glassware (a 250 mL three-necked round-bottom flask, reflux condenser, and a 125 mL pressure-equalizing dropping funnel) in an oven at >120 °C overnight and assemble while hot under a stream of dry nitrogen.[1][11] Equip the flask with a magnetic stir bar.

  • Reaction Setup: Place the magnesium turnings (0.67 g) and a single small crystal of iodine into the reaction flask. The iodine serves to chemically activate the magnesium surface by etching away the passivating oxide layer.[13][14]

  • Initiation: Add approximately 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2-bromothiophene (2.7 mL) in 30 mL of anhydrous THF.

  • Grignard Formation: Add about 2-3 mL of the 2-bromothiophene solution from the dropping funnel to the magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color and the gentle bubbling from the magnesium surface.[4] If the reaction does not start, gently warm the flask with a heat gun until initiation is observed.

  • Controlled Addition: Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.[13] Use an ice-water bath to control the temperature if the reaction becomes too vigorous.[10]

  • Completion: After the addition is complete, stir the resulting gray-to-brown mixture at room temperature for an additional 60 minutes to ensure all the magnesium has reacted. The successful formation of the Grignard reagent is the most critical step.

Part B: Synthesis of this compound
  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Prepare a solution of benzaldehyde (2.5 mL) in 20 mL of anhydrous THF in the dropping funnel.

  • Nucleophilic Reaction: Add the benzaldehyde solution dropwise to the stirred, cooled Grignard reagent.[11] A color change and an increase in viscosity may be observed. Maintain the temperature at 0 °C during the addition to minimize side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

Part C: Workup and Purification
  • Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add 25 mL of 3 M HCl dropwise to quench the reaction and dissolve the magnesium salts.[11] This step is exothermic and may produce gas; perform the addition slowly.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and saturated NaCl (brine) solution (1 x 30 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: The resulting crude oil or solid can be purified. The choice between recrystallization and column chromatography depends on the purity of the crude product.[15] Flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) is often effective for isolating the pure this compound.

Visualization of Experimental Workflow

The following diagram provides a high-level overview of the entire synthetic process.

SynthesisWorkflow cluster_prep Part A: Grignard Formation cluster_reaction Part B: C-C Bond Formation cluster_workup Part C: Workup & Purification Mg Mg Turnings + I₂ Grignard 2-Thienylmagnesium Bromide Mg->Grignard Initiation & Reflux Bromothiophene 2-Bromothiophene in THF Bromothiophene->Grignard Dropwise Addition Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Attack @ 0°C Benzaldehyde Benzaldehyde in THF Benzaldehyde->Alkoxide Dropwise Addition Quench Quench with 3M HCl Alkoxide->Quench Extract Extract with Ether Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent.[7] 2. Passivated magnesium surface.1. Ensure all glassware is rigorously flame/oven-dried and solvents are anhydrous.[7] 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane and warm gently to activate the magnesium.[1][7] Crush the magnesium turnings with a dry glass rod.[11]
Low yield of the final product. 1. Incomplete Grignard formation. 2. Premature quenching of the Grignard reagent. 3. Formation of biphenyl side-product.[11]1. Allow the Grignard formation to proceed for a sufficient time. 2. Use high-purity, anhydrous reagents and maintain an inert atmosphere.[4] 3. Control temperature during Grignard formation and add the halide slowly to avoid high local concentrations.[11]
Product "oils out" during workup instead of crystallizing. 1. Presence of significant impurities. 2. Product may be an oil or low-melting solid at room temperature.1. Purify the crude product using flash column chromatography to remove impurities.[15] 2. Characterize the purified oil; crystallization may not be necessary or feasible.

References

Application Notes and Protocols for the Suzuki Coupling Synthesis of (2-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bi-aryl Methanols

The synthesis of bi-aryl and heteroaryl-aryl methanols represents a cornerstone in contemporary medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmacologically active molecules and functional organic materials. Specifically, the (2-Thien-2-ylphenyl)methanol scaffold incorporates a thiophene ring, a privileged heterocycle known to impart desirable pharmacokinetic and pharmacodynamic properties in drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of the core bi-aryl C-C bond, lauded for its functional group tolerance, mild reaction conditions, and high yields.[1][2]

This comprehensive guide delineates a robust, two-step synthetic protocol for this compound. The synthesis commences with a palladium-catalyzed Suzuki-Miyaura coupling of 2-bromobenzaldehyde and thiophene-2-boronic acid to furnish the key intermediate, 2-(thiophen-2-yl)benzaldehyde. Subsequent chemoselective reduction of the aldehyde functionality yields the target alcohol. This document provides not only a step-by-step experimental procedure but also delves into the mechanistic underpinnings of the Suzuki coupling, offering insights into the rationale behind the selection of reagents and reaction parameters. Furthermore, troubleshooting guidance for common challenges encountered with heteroaromatic substrates is provided to empower researchers in optimizing this pivotal transformation.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a base.[3] The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_complex Ar¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar²-B(OR)₂ Base Ar1_Pd_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->Ar1_Pd_Ar2 Ar1_Pd_Ar2->Pd0 RedElim Reductive Elimination Ar1_Pd_Ar2->RedElim Product Ar¹-Ar² RedElim->Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
  • Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl halide (in our case, 2-bromobenzaldehyde) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species.[3]

  • Transmetalation: The subsequent and often rate-determining step is transmetalation. Here, the organic moiety from the organoboron reagent (the thiophene ring from thiophene-2-boronic acid) is transferred to the palladium(II) complex, displacing the halide. The presence of a base is crucial for this step; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[2]

  • Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated as the bi-aryl product (2-(thiophen-2-yl)benzaldehyde). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Experimental Protocols

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(thiophen-2-yl)benzaldehyde

This protocol is designed to be a robust starting point, and optimization may be necessary depending on the purity of reagents and specific laboratory conditions. A key challenge with heteroaromatic boronic acids like thiophene-2-boronic acid is the potential for protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[4][5] The choice of a highly active catalyst and careful control of reaction conditions can mitigate this issue.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromobenzaldehyde≥98%Sigma-Aldrich
Thiophene-2-boronic acid≥97%Combi-Blocks
Pd(dppf)Cl₂·CH₂Cl₂Catalyst gradeStrem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
Deionized WaterHigh PurityIn-house
Ethyl AcetateACS GradeVWR
Brine (saturated NaCl solution)In-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeJ.T.Baker
Silica Gel230-400 meshSorbent Technologies

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Detailed Protocol:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 equiv), thiophene-2-boronic acid (1.54 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate) to afford 2-(thiophen-2-yl)benzaldehyde as a solid.[6]

Expected Characterization Data for 2-(thiophen-2-yl)benzaldehyde:

  • ¹H NMR (CDCl₃): δ 10.0 (s, 1H, CHO), 7.9-7.4 (m, 7H, Ar-H).

  • ¹³C NMR (CDCl₃): δ 191.5, 142.8, 136.0, 133.8, 131.5, 130.2, 129.5, 128.3, 127.9, 127.6.

  • IR (KBr, cm⁻¹): ~1690 (C=O stretching).

  • MS (EI): m/z (%) = 188 (M⁺).

Part 2: Reduction of 2-(thiophen-2-yl)benzaldehyde to this compound

The reduction of the aldehyde to the primary alcohol is a straightforward transformation readily achieved with sodium borohydride (NaBH₄). This reagent is chemoselective for aldehydes and ketones and will not reduce other functional groups that might be present.[7][8]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-(thiophen-2-yl)benzaldehydeAs synthesized above
Sodium Borohydride (NaBH₄)≥98%Oakwood Chemical
MethanolACS GradeVWR
Dichloromethane (CH₂Cl₂)ACS GradeFisher Scientific
1 M Hydrochloric Acid (HCl)In-house

Detailed Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2-(thiophen-2-yl)benzaldehyde (1.88 g, 10.0 mmol) in methanol (40 mL).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equiv) portion-wise over 10 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl (20 mL) at 0 °C to neutralize the excess NaBH₄ and the resulting borate esters.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with water (20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization or flash column chromatography to afford this compound as a solid.

Expected Characterization Data for this compound:

  • ¹H NMR (CDCl₃): δ 7.6-7.0 (m, 7H, Ar-H), 4.8 (s, 2H, CH₂OH), 2.5 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃): δ 143.5, 140.2, 130.9, 128.5, 128.1, 127.8, 127.4, 125.6, 124.9, 63.2 (CH₂OH).

  • IR (KBr, cm⁻¹): ~3350 (O-H stretching, broad).

  • MS (EI): m/z (%) = 190 (M⁺).

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low yield in Suzuki coupling Incomplete reactionExtend reaction time and monitor by TLC. Ensure efficient stirring.
Catalyst deactivationUse fresh, high-quality catalyst. Ensure a strictly inert atmosphere.[1]
Protodeboronation of thiophene boronic acidUse a milder base (e.g., K₃PO₄). Lower the reaction temperature. Minimize water content. Use a more active catalyst (e.g., with a Buchwald ligand like SPhos or XPhos) to accelerate the desired coupling over decomposition.[4][5]
Formation of homocoupled bi-thiophene Oxidative homocoupling of boronic acidThoroughly degas all solvents and maintain a strict inert atmosphere.[3]
Incomplete reduction of aldehyde Insufficient reducing agentAdd an additional portion of NaBH₄ and continue monitoring.
Deactivated NaBH₄Use a fresh bottle of sodium borohydride.
Difficult purification Co-elution of product and impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.[6]

Workflow Visualization

Synthesis_Workflow Start Start: 2-Bromobenzaldehyde & Thiophene-2-boronic acid Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90°C Start->Suzuki Workup1 Aqueous Workup & Extraction Suzuki->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Intermediate: 2-(thiophen-2-yl)benzaldehyde Purification1->Intermediate Reduction Reduction NaBH₄, Methanol, 0°C to RT Intermediate->Reduction Workup2 Acidic Workup & Extraction Reduction->Workup2 Purification2 Purification (Recrystallization/Chromatography) Workup2->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct

Figure 2: Overall synthetic workflow for this compound.

Conclusion

The two-step synthesis of this compound via a Suzuki-Miyaura coupling followed by a sodium borohydride reduction is an efficient and reliable method for accessing this valuable molecular scaffold. By understanding the underlying mechanisms and potential pitfalls, particularly the propensity of thiophene boronic acid to undergo protodeboronation, researchers can effectively troubleshoot and optimize the reaction conditions to achieve high yields of the desired product. The protocols provided herein serve as a robust foundation for the synthesis of this compound and can be adapted for the preparation of a diverse range of related bi-aryl and heteroaryl-aryl methanols.

References

Catalytic synthesis methods for thienylphenylmethanols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalytic Synthesis of Thienylphenylmethanols

Introduction

Thienylphenylmethanols and their derivatives are a class of diarylmethanols that serve as pivotal structural motifs and chiral building blocks in medicinal chemistry and materials science. The presence of the sulfur-containing thiophene ring, a common bioisostere for a phenyl group, combined with a phenyl moiety, imparts unique physicochemical and biological properties. The stereochemistry of the carbinol center is often critical for biological activity, making enantioselective synthesis a primary goal for drug development professionals. This guide provides a detailed overview of key catalytic methodologies for synthesizing these valuable compounds, focusing on the underlying principles, practical protocols, and comparative advantages of each approach.

Foundational Synthesis: The Grignard Reaction

Before delving into advanced catalytic systems, it is instructive to understand the classic Grignard reaction, which provides a fundamental, albeit typically achiral, route to thienylphenylmethanols. This method involves the nucleophilic addition of an organomagnesium reagent to a carbonyl compound.

Causality and Mechanistic Insight

The Grignard reagent, formed by the reaction of an organohalide with magnesium metal, is a potent carbon nucleophile and a strong base.[1][2] The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of a ketone or aldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol.[3] The choice of reactants determines the final product: reacting a thienyl Grignard reagent with benzaldehyde, or a phenyl Grignard reagent with a thiophenecarboxaldehyde, will both yield a thienylphenylmethanol.

A critical aspect of this reaction is the absolute requirement for anhydrous (water-free) conditions. Grignard reagents react readily with protic solvents like water, which would quench the reagent and halt the desired reaction.[1] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential as they solvate the magnesium center, stabilizing the Grignard reagent without destroying it.[1][2]

Caption: Grignard reaction workflow for alcohol synthesis.

Protocol 1: Synthesis of (Thiophen-2-yl)(phenyl)methanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 2-Bromothiophene

  • Benzaldehyde

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, and addition funnel (all oven-dried)

  • Drying tube (CaCl₂)

Procedure:

  • Apparatus Setup: Assemble an oven-dried three-neck round-bottom flask equipped with a reflux condenser (topped with a drying tube), a magnetic stirrer, and an addition funnel. Maintain a dry atmosphere using an inert gas like nitrogen if possible.

  • Grignard Formation: Place magnesium turnings in the flask. Add a single crystal of iodine. In the addition funnel, prepare a solution of 2-bromothiophene in anhydrous diethyl ether.

  • Initiation: Add a small portion of the 2-bromothiophene solution to the magnesium. The reaction is initiated when the brown iodine color disappears and gentle refluxing begins. Gentle warming with the palm of your hand may be necessary.[3]

  • Addition: Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a steady reflux.

  • Reaction with Aldehyde: After the addition is complete, cool the flask in an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise via the addition funnel. The reaction is exothermic. Stir for 1-2 hours at room temperature after addition is complete.

  • Quenching & Workup: Carefully pour the reaction mixture over ice and slowly add 1 M HCl to dissolve the magnesium salts. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude thienylphenylmethanol. Purify via column chromatography or recrystallization.

Asymmetric Synthesis via Catalytic Reduction of Prochiral Ketones

The most common and powerful strategy for producing enantiomerically pure thienylphenylmethanols is the asymmetric reduction of the corresponding prochiral thienyl phenyl ketones. This can be achieved using transition-metal catalysts or biocatalysts.

Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a robust method that uses a stable, inexpensive hydrogen donor, such as isopropanol or formic acid, to reduce a ketone in the presence of a chiral transition-metal catalyst.[4]

Causality and Mechanistic Insight: The catalyst is typically a complex of Ruthenium(II), Rhodium(III), or Iridium(III) with a chiral ligand. The ligand, often a chiral diamine or amino alcohol derivative, creates a chiral environment around the metal center. The reaction proceeds through a catalytic cycle where the metal complex first activates the hydrogen donor to form a metal-hydride species. The ketone then coordinates to this chiral metal-hydride complex in a stereochemically preferred orientation, leading to a diastereoselective hydride transfer to the carbonyl carbon. This generates the chiral alcohol product and regenerates the catalyst.[4] The choice of ligand is paramount as it dictates the spatial arrangement of the reactants and is the ultimate source of enantioselectivity.

ATH_Cycle Catalytic Cycle for Asymmetric Transfer Hydrogenation Catalyst [M]-L* (Pre-catalyst) Hydride [M]-H-L* (Active Hydride) Catalyst->Hydride H-Donor (e.g., iPrOH) - Acetone Complex Ketone Coordination Complex Hydride->Complex + Ketone (Substrate) Product Chiral Alcohol Product Complex->Product Hydride Transfer (Stereoselective Step) Product->Catalyst + Regenerated Catalyst

Caption: Simplified catalytic cycle for ATH of a ketone.

Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Materials:

  • (Thiophen-2-yl)(phenyl)methanone

  • [RuCl₂(p-cymene)]₂ (pre-catalyst)

  • (1R,2R)-(-)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (chiral ligand)

  • Isopropanol (hydrogen donor and solvent)

  • Potassium hydroxide (KOH) or Sodium isopropoxide (activator)

Procedure:

  • Catalyst Preparation: In a flask under an inert atmosphere, dissolve the Ru pre-catalyst and the (R,R)-TsDPEN ligand in isopropanol. Stir at room temperature for 20-30 minutes to allow for complex formation.

  • Reaction Setup: To this solution, add the (thiophen-2-yl)(phenyl)methanone substrate.

  • Initiation: Add a solution of KOH in isopropanol to activate the catalyst and initiate the hydrogenation.

  • Reaction: Heat the mixture to a specified temperature (e.g., 40-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Analysis: Determine the yield and measure the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[5] Enzymes, particularly alcohol dehydrogenases (ADHs), or whole microbial cells can reduce ketones with exceptional levels of enantioselectivity under mild aqueous conditions.[5]

Causality and Field-Proven Insights: The high selectivity of enzymes stems from their well-defined three-dimensional active sites, which bind the substrate in a specific orientation. For ADHs, a cofactor such as NADPH or NADH provides the hydride for the reduction. In whole-cell systems, like those using the fungus Rhizopus arrhizus, the cell's own metabolic machinery regenerates the necessary cofactor, making the process highly efficient. The reaction conditions, such as pH, temperature, and substrate concentration, must be optimized to ensure optimal enzyme activity and cell viability. Electron-withdrawing groups on the substrate can sometimes accelerate the reaction, while bulky electron-donating groups may retard it.

Protocol 3: Whole-Cell Bioreduction with Rhizopus arrhizus

Materials:

  • Rhizopus arrhizus strain

  • Growth medium (e.g., potato dextrose broth)

  • (Thiophen-2-yl)(phenyl)methanone

  • Glucose (as energy source for cofactor regeneration)

  • Phosphate buffer (to maintain pH)

  • Ethyl acetate (for extraction)

Procedure:

  • Microbe Cultivation: Inoculate the sterile growth medium with Rhizopus arrhizus and incubate for 48-72 hours with shaking to obtain a sufficient cell mass.

  • Bioreduction: Harvest the cells by centrifugation and resuspend them in a phosphate buffer containing glucose.

  • Substrate Addition: Add the (thiophen-2-yl)(phenyl)methanone substrate, often dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.

  • Transformation: Incubate the cell suspension with shaking at a controlled temperature (e.g., 25-30 °C). Monitor the conversion of the ketone to the alcohol over time (24-72 hours) using TLC or GC analysis of small aliquots.

  • Extraction: Once the reaction reaches completion, saturate the aqueous mixture with NaCl and extract the product multiple times with ethyl acetate.

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by column chromatography and determine the enantiomeric excess by chiral HPLC.

Asymmetric Synthesis via Catalytic Arylation of Aldehydes

An alternative enantioselective strategy is the catalytic asymmetric addition of a phenyl group to a thiophenecarboxaldehyde (or a thienyl group to benzaldehyde). This is typically achieved using a chiral ligand to control the stereochemical outcome of the C-C bond formation.

Causality and Mechanistic Insight: This method often employs an organometallic reagent, such as diphenylzinc (Ph₂Zn), as the aryl source. In the presence of a chiral catalyst, typically a chiral diol, amino alcohol, or phosphoramide, a chiral zinc complex is formed.[6][7][8] The aldehyde substrate coordinates to this chiral complex, and the phenyl group is then transferred to one specific face of the aldehyde carbonyl, dictated by the steric and electronic environment created by the chiral ligand. This results in the formation of the product with high enantioselectivity.[6][8] The recovery and reuse of the chiral ligand can be a significant advantage in these systems.[6]

Table 1: Comparison of Catalytic Synthesis Methods

MethodCatalyst TypeKey AdvantagesKey ConsiderationsTypical ee (%)
Grignard Reaction N/A (Stoichiometric)Simple, versatile, low costAchiral product, strictly anhydrous0
Asymmetric Transfer Hydrogenation Transition Metal (Ru, Rh) + Chiral LigandHigh yields, good to excellent ee, scalableCost of precious metals and ligands, requires inert atmosphere90-99+
Biocatalytic Reduction Enzyme (ADH) or Whole-CellExtremely high ee, green (aqueous, mild), sustainableSubstrate scope can be limited, requires biological expertise>99
Asymmetric Arylation Chiral Ligand + Organometallic (e.g., Zn)Direct C-C bond formation, good to excellent eeStoichiometric organometallic reagent needed, anhydrous90-98

Conclusion

The synthesis of thienylphenylmethanols can be accomplished through several effective catalytic routes. For achiral applications, the Grignard reaction remains a workhorse. For the production of enantiomerically pure compounds, essential for pharmaceutical development, researchers can choose between the reduction of prochiral ketones or the asymmetric arylation of aldehydes. Biocatalytic reductions offer unparalleled selectivity and sustainability, while transition-metal-catalyzed transfer hydrogenation provides a robust and scalable method with broad substrate tolerance. Asymmetric arylation presents another powerful tool for direct, stereocontrolled C-C bond formation. The selection of the optimal method will depend on the specific target molecule, desired scale, cost considerations, and available laboratory resources.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral (2-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chiral diarylmethanols are a class of privileged structural motifs frequently encountered in pharmaceuticals, agrochemicals, and advanced materials.[1] The specific stereoisomer of these compounds often dictates their biological activity and physical properties, making their enantioselective synthesis a critical endeavor for researchers in drug discovery and development. Among these, (2-Thien-2-ylphenyl)methanol, which incorporates both a phenyl and a thiophene ring, presents a unique scaffold. The thiophene moiety is a common bioisostere for a phenyl ring, offering modulated metabolic stability, solubility, and receptor-binding interactions.[2][3] Consequently, access to enantiomerically pure (R)- and (S)-(2-Thien-2-ylphenyl)methanol is of significant interest for the construction of novel, patentable chemical entities.

This technical guide provides an in-depth overview of robust and field-proven methodologies for the asymmetric synthesis of chiral this compound. We will explore two primary strategic approaches: the catalytic asymmetric reduction of a prochiral ketone and the enantioselective nucleophilic addition of an organometallic reagent to an aldehyde. For each strategy, we will dissect the underlying mechanistic principles, provide detailed, step-by-step experimental protocols, and present comparative data to guide methodology selection. Furthermore, we will touch upon a modern biocatalytic route that offers exceptional selectivity and aligns with green chemistry principles.[4]

Core Synthetic Strategies: An Overview

The synthesis of chiral this compound can be approached from two principal retrosynthetic disconnections. The choice between these pathways depends on factors such as starting material availability, required enantiopurity, scalability, and the specific laboratory equipment at hand (e.g., high-pressure hydrogenators).

  • Asymmetric Reduction: This is the most common approach, starting from the readily prepared prochiral ketone, phenyl(thiophen-2-yl)methanone. A chiral catalyst is employed to stereoselectively deliver a hydride to one of the two enantiotopic faces of the carbonyl group.

  • Asymmetric Nucleophilic Addition: This strategy involves the formation of the central C-C bond and the stereocenter in a single step. Typically, an organometallic phenyl reagent is added to thiophene-2-carbaldehyde, or a thienyl reagent is added to benzaldehyde, in the presence of a chiral catalyst or ligand.[5][6][7]

G cluster_0 Strategy 1: Asymmetric Reduction cluster_1 Strategy 2: Asymmetric Nucleophilic Addition Target Chiral this compound Ketone Phenyl(thiophen-2-yl)methanone (Prochiral Ketone) Reduction [H] Ketone->Reduction Reduction->Target Chiral Catalyst Aldehyde Thiophene-2-carbaldehyde plus + Aldehyde->plus Organometallic Phenyl Organometallic (e.g., PhZnX) Organometallic->Target Chiral Catalyst plus->Organometallic

Caption: High-level overview of the two primary synthetic pathways.

Strategy 1: Catalytic Asymmetric Reduction of Phenyl(thiophen-2-yl)methanone

The reduction of the prochiral ketone, phenyl(thiophen-2-yl)methanone, is a highly effective and widely adopted strategy. The success of this approach hinges on the selection of a robust catalytic system capable of discriminating between the two faces of the carbonyl group with high fidelity.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its reliability, high enantioselectivity, and predictable stereochemical outcomes for a vast range of ketones.[8][9][10] The reaction employs a chiral oxazaborolidine catalyst, which complexes with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to form a super-Lewis acidic species that coordinates to the ketone and delivers a hydride intramolecularly in a highly organized, chair-like six-membered transition state.[9][11]

Causality of Experimental Design

The choice of the (S)- or (R)-CBS catalyst directly determines the absolute stereochemistry of the resulting alcohol product. The catalyst works by coordinating with the borane through its Lewis basic nitrogen atom, which activates the borane as a hydride donor.[9][11] Simultaneously, the endocyclic boron atom of the catalyst, now part of a more rigid system, acts as a potent Lewis acid to coordinate the ketone. Steric factors dictate that the ketone carbonyl oxygen coordinates to the boron in a way that places the larger substituent (phenyl) away from the catalyst's chiral directing group, exposing one face of the carbonyl for selective hydride transfer.[11] The reaction must be conducted under strictly anhydrous conditions, as water can hydrolyze the borane reagent and negatively impact enantiomeric excess.[9][11]

G cluster_0 CBS Catalytic Cycle Catalyst CBS Catalyst Active_Complex Catalyst-BH3 Complex Catalyst->Active_Complex + BH3 Borane BH3 TS Coordinated Transition State Active_Complex->TS + Ketone Ketone Ketone (R-CO-R') Product_Complex Product-Borane Complex TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Product Chiral Alcohol Product_Complex->Product Workup

Caption: Simplified catalytic cycle for the CBS reduction.

Protocol 1: (S)-CBS Catalyzed Reduction of Phenyl(thiophen-2-yl)methanone

Materials:

  • Phenyl(thiophen-2-yl)methanone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add phenyl(thiophen-2-yl)methanone (1.0 eq).

  • Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 10 mol%) via syringe.

  • Stir the mixture for 15 minutes at 0 °C.

  • To this solution, add the borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Warm the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Add 1 M HCl and stir vigorously for 30 minutes to hydrolyze the borate esters.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.

  • Determine enantiomeric excess (ee) by chiral HPLC analysis.

ParameterTypical ValueReference
Catalyst Loading5-10 mol%[10][12]
Stoichiometric ReductantBH₃·SMe₂ or BH₃·THF[9]
Temperature0 °C to room temp.[11]
Expected Yield >90%[10]
Expected ee >95%[10]
Method B: Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium catalysts bearing a C₂-symmetric diphosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[13][14] The reaction involves the hydrogenation of polar substrates like ketones with molecular hydrogen (H₂), often under pressure.[13][15] The mechanism is understood to involve a metal-ligand bifunctional complex where the Ru-hydride and the ligand's N-H group (in diamine-ligated variants) act in concert to facilitate hydrogenation.[13][16]

Causality of Experimental Design

The axial chirality of the BINAP ligand creates a well-defined chiral environment around the ruthenium center.[13] This steric arrangement forces the prochiral ketone to coordinate in a specific orientation, leading to a highly enantioselective hydrogenation.[17] The choice of (R)- or (S)-BINAP determines the product's stereochemistry. This method is particularly powerful for its high turnover numbers and efficiency, but it requires specialized high-pressure reactor equipment.

Protocol 2: Ru-(S)-BINAP Catalyzed Asymmetric Hydrogenation

Materials:

  • Phenyl(thiophen-2-yl)methanone

  • [RuCl₂((S)-BINAP)]₂·NEt₃ complex (or prepared in situ)

  • Ethanol (EtOH), degassed

  • Hydrogen gas (H₂)

Procedure:

  • In a nitrogen-filled glovebox, charge a high-pressure autoclave vessel with phenyl(thiophen-2-yl)methanone (1.0 eq) and the [RuCl₂((S)-BINAP)] complex (0.005 eq, 0.5 mol%).

  • Add degassed ethanol to dissolve the substrate and catalyst.

  • Seal the autoclave and remove it from the glovebox.

  • Purge the vessel several times with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas (e.g., 10-50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis (if the reactor allows).

  • After the reaction is complete (typically 12-24 hours), cool the vessel to room temperature and carefully vent the excess hydrogen pressure.

  • Open the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired chiral alcohol.

  • Determine enantiomeric excess by chiral HPLC.

ParameterTypical ValueReference
Catalyst Loading0.1-1 mol%[13][18]
Hydrogen Pressure10-100 atm[13][17]
Temperature25-80 °C[17]
Expected Yield >95%[18]
Expected ee >98%[18]

Strategy 2: Asymmetric Nucleophilic Addition to Aldehydes

This powerful strategy constructs the chiral alcohol by forming the central carbon-carbon bond asymmetrically. A practical and efficient method involves the enantioselective addition of an organozinc reagent to an aldehyde, catalyzed by a chiral amino alcohol.[5][6]

Method: Catalytic Enantioselective Phenylzinc Addition to Thiophene-2-carbaldehyde

This one-pot procedure begins with readily available aryl bromides, which are converted to highly reactive organozinc species.[6] The key to achieving high enantioselectivity is the use of a chiral ligand that accelerates the desired asymmetric addition while suppressing the non-selective background reaction promoted by lithium chloride, a byproduct of the initial metal-halogen exchange.[5] The addition of a chelating diamine like tetraethylethylenediamine (TEEDA) is crucial for sequestering LiCl and allowing the chiral catalyst to control the reaction.[5][6]

G PhBr Phenyl Bromide nBuLi1 1. n-BuLi PhLi Phenyl Lithium PhBr->PhLi Li-Br Exchange nBuLi1->PhLi EtZnCl 2. EtZnCl PhZnEt Phenyl Ethyl Zinc PhLi->PhZnEt Transmetallation EtZnCl->PhZnEt Ligand 3. Chiral Ligand Product Chiral Alcohol Product PhZnEt->Product Catalytic Asymmetric Addition Aldehyde 4. Thiophene-2- carbaldehyde Aldehyde->Product

Caption: Workflow for one-pot asymmetric arylation.

Protocol 3: One-Pot Asymmetric Arylation of Thiophene-2-carbaldehyde

Materials:

  • Bromobenzene

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Ethylzinc chloride (EtZnCl, solution in THF)

  • (-)-N,N-Dibutylnorephedrine (DBNE) or other suitable chiral amino alcohol

  • Thiophene-2-carbaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried Schlenk flask under argon, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • Add bromobenzene (1.2 eq).

  • Slowly add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes at -78 °C to form phenyllithium.

  • In a separate flask, add the EtZnCl solution (1.3 eq) and cool to 0 °C.

  • Transfer the cold phenyllithium solution to the EtZnCl solution via cannula. Allow the mixture to warm to room temperature and stir for 1 hour to complete the transmetallation to EtZn(Ph).

  • In another flame-dried flask, add the chiral ligand, e.g., (-)-DBNE (0.1 eq, 10 mol%), and dissolve in anhydrous THF.

  • Cool the ligand solution to 0 °C and add the freshly prepared EtZn(Ph) solution via cannula.

  • Add thiophene-2-carbaldehyde (1.0 eq) dropwise to the catalyst/organozinc mixture at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, and dry over MgSO₄.

  • Filter, concentrate, and purify by flash chromatography to obtain the chiral alcohol.

  • Determine enantiomeric excess by chiral HPLC.

ParameterTypical ValueReference
Ligand Loading5-15 mol%[6]
AdditiveTEEDA (if LiCl is present)[5][6]
Temperature-78 °C to room temp.[6]
Expected Yield 80-95%[6]
Expected ee 85-99%[6]

Strategy 3: Biocatalytic Asymmetric Reduction

A powerful and increasingly popular alternative to traditional chemical catalysis is biocatalysis. Enzymes, particularly ketoreductases (KREDs), can reduce ketones with near-perfect enantioselectivity (>99% ee) under mild, environmentally friendly conditions.[4][19]

Method: Whole-Cell Bioreduction with Lactobacillus paracasei

Research has demonstrated that microorganisms like Lactobacillus paracasei can efficiently reduce phenyl(thiophen-2-yl)methanone to the corresponding (S)-alcohol in enantiopure form.[4] This approach leverages the cell's native enzymatic machinery and cofactor regeneration systems, simplifying the process.

Causality of Experimental Design

The enzyme's active site is an intrinsically chiral environment that binds the substrate in a highly specific orientation, allowing for hydride transfer (from a cofactor like NADPH) to only one face of the carbonyl. The reaction is performed in an aqueous buffer at or near physiological pH and temperature, eliminating the need for harsh reagents, organic solvents, and extreme temperatures. Optimization of factors like pH, temperature, and substrate loading is key to achieving high conversion and yield.[4]

Protocol 4: Biocatalytic Reduction of Phenyl(thiophen-2-yl)methanone

Materials:

  • Lactobacillus paracasei cell culture (e.g., ATCC strain)

  • Growth medium (e.g., MRS broth)

  • Phosphate buffer (e.g., pH 6.5)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phenyl(thiophen-2-yl)methanone

  • Ethyl Acetate

Procedure:

  • Cultivate Lactobacillus paracasei in an appropriate growth medium according to standard microbiological protocols.

  • Harvest the cells by centrifugation and wash with phosphate buffer to obtain a wet cell paste.

  • In a reaction vessel, resuspend the cell paste in phosphate buffer.

  • Add glucose as the energy source for cofactor regeneration.

  • Add the substrate, phenyl(thiophen-2-yl)methanone, often dissolved in a minimal amount of a co-solvent like DMSO to aid solubility.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by TLC or HPLC.

  • Once the reaction is complete (typically 24-72 hours), extract the entire mixture with ethyl acetate.

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate.

  • Purify by flash chromatography. The resulting product is often enantiomerically pure (>99% ee).[4]

ParameterTypical ValueReference
BiocatalystWhole cells of L. paracasei[4]
ConditionsAqueous buffer, ~30 °C[4]
Expected Yield >90%[4]
Expected ee >99% [4]

Conclusion

The asymmetric synthesis of chiral this compound can be achieved through several highly effective methods. The CBS reduction offers excellent predictability and high enantioselectivity without requiring specialized equipment. For laboratories equipped for high-pressure reactions, Noyori asymmetric hydrogenation provides an exceptionally efficient route with very high turnover. The asymmetric arylation of thiophene-2-carbaldehyde represents a powerful C-C bond-forming strategy that starts from simple precursors. Finally, biocatalysis stands out as a green, scalable, and highly selective method capable of delivering enantiopure material under mild conditions. The selection of the optimal protocol will depend on the specific project goals, available resources, and desired scale of the synthesis.

References

Application Note: (2-Thien-2-ylphenyl)methanol as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds that confer desirable pharmacological properties is of paramount importance. The thiophene ring, a sulfur-containing aromatic heterocycle, is recognized as a "privileged structure." It often serves as a bioisostere for a phenyl ring, modulating physicochemical properties like lipophilicity and metabolic stability, which can lead to enhanced therapeutic activity. The combination of a thiophene and a phenyl ring within the same molecule, as seen in the (2-Thien-2-ylphenyl)methanol scaffold, creates a versatile platform for the synthesis of a variety of biologically active compounds. This diaryl-methanol structure is a critical building block, most notably in the synthesis of potent antifungal agents such as Sertaconazole.

This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, outlining a robust synthetic protocol, and demonstrating its application as a pivotal intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). The protocols and insights provided are intended for researchers, chemists, and drug development professionals engaged in pharmaceutical synthesis.

Physicochemical Properties & Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and reproducible synthesis. This compound is a solid at room temperature with characteristics that must be considered for handling, reaction setup, and purification.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 773872-97-2[1]
Molecular Formula C₁₁H₁₀OS[1]
Molecular Weight 190.26 g/mol [1]
Appearance White to off-white solidSupplier Data
Boiling Point 351.8 °C at 760 mmHg[1]
Flash Point 166.6 °C[1]
Density 1.204 g/cm³[1]
LogP 2.907[1]

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic proton (-CH-OH) typically between δ 5.5-6.0 ppm. The aromatic region (δ 7.0-7.8 ppm) will display a complex series of multiplets corresponding to the protons on both the phenyl and thienyl rings. A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show a signal for the benzylic carbon (-CH-OH) around δ 70-75 ppm. The aromatic region will contain multiple signals between δ 120-145 ppm, corresponding to the distinct carbon environments of the two aromatic rings.

  • Mass Spectrometry (MS): The Electron Ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 190, corresponding to the molecular weight of the compound.

Synthesis of this compound

The creation of the C-C bond between the phenyl and thienyl rings is the key step in synthesizing this intermediate. While several methods exist, a Grignard reaction between a thienyl magnesium halide and 2-bromobenzaldehyde, followed by reduction, is a common and reliable laboratory-scale method.

Protocol: Two-Step Synthesis via Grignard Reaction

This protocol details the formation of the Grignard reagent from 2-bromothiophene and its subsequent reaction with 2-bromobenzaldehyde, followed by in-situ reduction of the resulting ketone to the desired alcohol.

Step A: Grignard Reagent Formation and Addition

Causality Note: This reaction must be conducted under strictly anhydrous and inert conditions (e.g., Nitrogen or Argon atmosphere). Grignard reagents are potent nucleophiles and bases that react violently with water and are oxidized by atmospheric oxygen, which would quench the reagent and drastically reduce the yield.

Materials:

ReagentM.W. ( g/mol )AmountMoles
Magnesium Turnings24.311.34 g0.055
2-Bromothiophene163.048.15 g (5.0 mL)0.050
2-Bromobenzaldehyde185.029.25 g0.050
Anhydrous THF-150 mL-
Iodine253.811 crystalCatalyst

Procedure:

  • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen.

  • To the flask, add the magnesium turnings and a single crystal of iodine. The iodine helps to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 2-bromothiophene in 50 mL of anhydrous THF.

  • Add approximately 5 mL of the 2-bromothiophene solution to the magnesium turnings. The reaction should initiate, indicated by a gentle bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the dark-brown solution for an additional 60 minutes at room temperature to ensure complete formation of the 2-thienylmagnesium bromide.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve 2-bromobenzaldehyde in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the cold Grignard reagent over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Step B: Work-up and Purification

  • Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. This hydrolyzes the magnesium alkoxide and neutralizes any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, (2-bromophenyl)(thiophen-2-yl)methanol.

  • Purify the crude material via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to afford the purified intermediate. This step is often omitted if the subsequent reaction can tolerate the impurities.

  • The resulting ketone is then reduced using a standard reducing agent like sodium borohydride (NaBH₄) in methanol to yield the final product, this compound.

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction Core cluster_workup Work-up & Purification R1 2-Bromothiophene + Mg in THF G Form Grignard Reagent (2-ThienylMgBr) R1->G R2 2-Bromobenzaldehyde in THF Add Nucleophilic Addition (0°C to RT) R2->Add G->Add Inert Atm. Q Quench (Sat. NH4Cl) Add->Q Ext Extraction (Ethyl Acetate) Q->Ext P Purification (Chromatography) Ext->P Red Reduction (NaBH4) P->Red Final This compound Red->Final

Caption: Workflow for the Grignard synthesis of this compound.

Application in Pharmaceutical Synthesis: A Case Study of Sertaconazole

This compound is a direct precursor to the API Sertaconazole, a topical antifungal agent. Sertaconazole functions primarily by inhibiting the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2][3][4][5][6] This inhibition disrupts the membrane's integrity, leading to fungal cell death.[3][4][5][6] Uniquely, its benzothiophene ring is thought to mimic tryptophan, creating pores in the fungal membrane that cause a rapid loss of ATP, contributing to a potent fungicidal effect.[2]

The synthesis of Sertaconazole from this compound involves two primary transformations:

  • Chlorination: Conversion of the benzylic alcohol to a more reactive leaving group, a chloride.

  • Alkylation: Nucleophilic substitution of the chloride by an imidazole derivative.

Protocol: Synthesis of Sertaconazole from this compound

Step 1: Chlorination of the Alcohol

Causality Note: Thionyl chloride (SOCl₂) is an excellent reagent for this conversion. The reaction proceeds via a chlorosulfite intermediate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

Materials:

ReagentM.W. ( g/mol )AmountMoles
This compound190.265.0 g0.026
Thionyl Chloride (SOCl₂)118.973.4 g (2.1 mL)0.029
Anhydrous Dichloromethane (DCM)-100 mL-
Pyridine79.100.2 mLCatalyst

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in 100 mL of anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add a catalytic amount of pyridine.

  • Add thionyl chloride dropwise to the stirred solution over 15 minutes. A gas evolution will be observed.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture over 100 g of crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude 1-(chloromethyl)-2-(thiophen-2-yl)benzene is typically used in the next step without further purification.

Step 2: N-Alkylation with Imidazole

Causality Note: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the imidazole, forming the highly nucleophilic imidazolide anion. This anion then displaces the chloride from the intermediate synthesized in Step 1.

Materials:

ReagentM.W. ( g/mol )AmountMoles
Crude Chloride from Step 1~224.71~5.8 g~0.026
Imidazole68.081.9 g0.028
Sodium Hydride (60% in oil)40.001.1 g0.028
Anhydrous DMF-100 mL-

Procedure:

  • To a flame-dried, three-neck flask under nitrogen, add the sodium hydride dispersion.

  • Wash the NaH with anhydrous hexane (2 x 20 mL) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Add 50 mL of anhydrous DMF to the flask and cool to 0 °C.

  • Dissolve the imidazole in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of sodium imidazolide.

  • Dissolve the crude chloride from Step 1 in 30 mL of anhydrous DMF and add it dropwise to the imidazolide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of 10 mL of water.

  • Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, DCM/Methanol gradient) to yield Sertaconazole.

SertaconazoleSynthesis cluster_reagents A This compound B 1-(chloromethyl)-2- (thiophen-2-yl)benzene A->B Chlorination R1 SOCl₂, Pyridine in DCM, 0°C to RT C Sertaconazole (API) B->C N-Alkylation R2 1. Imidazole, NaH in DMF 2. Work-up & Purification

References

Application Notes and Protocols for the Utilization of (2-Thien-2-ylphenyl)methanol in the Synthesis of Advanced Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Thiophene-Phenyl Scaffolds in Organic Electronics

The field of organic electronics is propelled by the rational design and synthesis of novel π-conjugated materials that form the active layers of devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Among the vast array of molecular building blocks, structures incorporating both thiophene and phenyl rings have garnered significant attention. Thiophene moieties are prized for their electron-rich nature, propensity for rigid, planar structures that facilitate intermolecular charge hopping, and their chemical versatility. Phenyl rings contribute to the thermal and morphological stability of the resulting materials. The combination of these two units allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection, transport, and device performance.

This technical guide focuses on (2-Thien-2-ylphenyl)methanol , a versatile, yet underexplored, building block for the synthesis of advanced organic semiconductors. While not typically employed as an active semiconductor itself, its unique bifunctional aromatic structure provides a valuable scaffold for creating more complex, high-performance materials. The presence of the methanol group offers a reactive handle for a variety of chemical transformations, enabling its incorporation into a diverse range of molecular architectures, from small molecules to conjugated polymers.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic potential of this compound. We will present detailed protocols for its conversion into reactive intermediates and their subsequent use in the synthesis of representative organic semiconductors for OFETs, OLEDs, and OPVs. The causality behind experimental choices will be elucidated, and performance data from closely related materials in the scientific literature will be provided as a benchmark for what can be expected from materials derived from this promising precursor.

Core Concept: From a Simple Alcohol to a Versatile Synthetic Intermediate

The primary utility of this compound lies in its potential to be transformed into a variety of reactive intermediates suitable for cross-coupling reactions, the cornerstone of modern conjugated material synthesis. The hydroxyl group of the methanol moiety can be readily converted into a leaving group (e.g., a halide or triflate) or a boronic ester, paving the way for participation in powerful C-C bond-forming reactions like Suzuki and Stille couplings.

G A This compound B Functionalization (e.g., Halogenation, Borylation) A->B Activation of -CH2OH group C Reactive Intermediate (Aryl Halide or Boronic Ester) B->C D Cross-Coupling Reactions (Suzuki, Stille, etc.) C->D Paired with a co-reactant E Advanced Organic Semiconductors (Small Molecules, Polymers) D->E

Caption: Synthetic utility of this compound.

Application Note I: Synthesis of a Thiophene-Phenyl-Based Small Molecule for Organic Field-Effect Transistors (OFETs)

Rationale: Small molecules with well-defined structures and high purity are excellent candidates for active layers in OFETs. The thiophene-phenyl backbone can promote the formation of highly ordered thin films with favorable π-π stacking, leading to efficient charge transport. By synthesizing a larger, more conjugated molecule from this compound, we can create a material with improved charge carrier mobility.

Protocol 1: Synthesis of a Representative Thiophene-Phenyl Semiconductor

This protocol outlines a plausible two-step synthesis of a model organic semiconductor, 2,5-bis(4-(thien-2-yl)benzyl)thiophene , starting from this compound.

Step 1: Conversion of this compound to (2-Thien-2-ylphenyl)methyl bromide

  • Objective: To convert the hydroxyl group into a more reactive leaving group (bromide) for subsequent cross-coupling.

  • Materials:

    • This compound

    • Phosphorus tribromide (PBr₃)

    • Anhydrous diethyl ether

    • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it over ice water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude (2-Thien-2-ylphenyl)methyl bromide, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Suzuki Coupling to Synthesize 2,5-bis(4-(thien-2-yl)benzyl)thiophene

  • Objective: To couple the synthesized bromide with a diboronic ester to form the final conjugated molecule.

  • Materials:

    • (2-Thien-2-ylphenyl)methyl bromide (from Step 1)

    • 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., aqueous K₂CO₃ solution)

    • Toluene

  • Procedure:

    • In a Schlenk flask, combine (2-Thien-2-ylphenyl)methyl bromide (2.2 equivalents), 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1 equivalent), and the palladium catalyst (e.g., 5 mol % Pd(PPh₃)₄).

    • Degas the flask by subjecting it to several cycles of vacuum and backfilling with an inert gas.

    • Add degassed toluene and the aqueous potassium carbonate solution (2 M).

    • Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the product with toluene or chloroform.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography followed by recrystallization to obtain the final product.

Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET

G cluster_0 OFET Device Architecture A Source (Au) C Organic Semiconductor A->C B Drain (Au) B->C D Dielectric (SiO₂) C->D E Gate (n+-Si) D->E

Caption: Bottom-gate, top-contact OFET structure.

  • Protocol:

    • Substrate Cleaning: Clean a heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer by sonicating in deionized water, acetone, and isopropanol for 15 minutes each. Dry with a stream of nitrogen.

    • Surface Treatment: Treat the SiO₂ surface with octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion to create a hydrophobic surface, which improves the molecular ordering of the organic semiconductor.

    • Semiconductor Deposition: Dissolve the synthesized thiophene-phenyl semiconductor in a suitable solvent (e.g., chloroform or chlorobenzene) at a concentration of 5 mg/mL. Deposit a thin film of the semiconductor onto the OTS-treated substrate via spin-coating.

    • Annealing: Anneal the substrate at a temperature optimized for the specific material (e.g., 100-150 °C) to improve film crystallinity.

    • Electrode Deposition: Deposit 50 nm gold source and drain electrodes through a shadow mask by thermal evaporation.

  • Characterization:

    • Measure the transfer and output characteristics of the OFET device using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air to assess air stability.

    • Calculate key performance metrics such as field-effect mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th).

Expected Performance of Thiophene-Phenyl Based OFETs
ParameterExpected Value RangeReference
Field-Effect Mobility (µ)0.1 - 1.0 cm²/Vs[1]
On/Off Current Ratio (I_on/I_off)> 10⁶[1]
Threshold Voltage (V_th)0 to -20 V[1]

Application Note II: Synthesis of a Hole-Transporting Material for Organic Light-Emitting Diodes (OLEDs)

Rationale: Hole-transporting materials (HTMs) are crucial for efficient OLEDs, facilitating the injection of holes from the anode and their transport to the emissive layer. Thiophene-phenyl derivatives are often used in HTMs due to their suitable HOMO energy levels and good charge-transporting properties.[2]

Protocol 2: Synthesis of a Thiophene-Phenyl Based Hole-Transporting Material

A representative HTM can be synthesized by coupling the activated this compound with a triphenylamine core, a common moiety in HTMs.

  • Synthetic Approach: A Suzuki or Buchwald-Hartwig amination reaction can be employed to couple the brominated derivative of this compound with a suitable amine, such as diphenylamine.

OLED Device Fabrication and Characterization

G cluster_1 OLED Device Architecture F Cathode (Al) G Electron Transport Layer (ETL) F->G H Emissive Layer (EML) G->H I Hole Transport Layer (HTL) H->I J Anode (ITO) I->J K Substrate (Glass) J->K

Caption: Multilayer OLED device structure.

  • Protocol:

    • Substrate Preparation: Pattern and clean an indium tin oxide (ITO) coated glass substrate.

    • Layer Deposition: Sequentially deposit the following layers by thermal evaporation under high vacuum:

      • Hole-transporting layer (HTL): The synthesized thiophene-phenyl HTM.

      • Emissive layer (EML): A suitable host material doped with a phosphorescent or fluorescent emitter.

      • Electron-transporting layer (ETL): A standard ETL material (e.g., Alq₃).

      • Electron-injection layer (EIL): A thin layer of LiF.

      • Cathode: Aluminum (Al).

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics of the device.

    • Determine the external quantum efficiency (EQE), power efficiency, and color coordinates (CIE).

Expected Properties of Thiophene-Phenyl Based HTMs
PropertyExpected ValueReference
HOMO Energy Level-5.2 to -5.6 eV[2][3]
Glass Transition Temperature (Tg)> 100 °C[3]
Hole Mobility10⁻⁴ to 10⁻³ cm²/Vs[3]

Application Note III: Synthesis of a Donor-Acceptor Copolymer for Organic Photovoltaics (OPVs)

Rationale: Donor-acceptor (D-A) copolymers are at the forefront of high-efficiency OPV research. The alternating donor and acceptor units along the polymer backbone allow for broad absorption of the solar spectrum and efficient charge separation. A derivative of this compound can be incorporated as part of the donor unit in such a polymer.[4][5]

Protocol 3: Synthesis of a Representative D-A Copolymer via Stille Polymerization
  • Monomer Synthesis:

    • Synthesize a dibrominated derivative of a larger donor unit that incorporates the (2-Thien-2-ylphenyl)methyl moiety.

    • Synthesize a distannylated acceptor monomer (e.g., a benzothiadiazole derivative).

  • Polymerization:

    • Combine the dibrominated donor monomer and the distannylated acceptor monomer in a 1:1 molar ratio in a Schlenk flask with a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., P(o-tol)₃).

    • Add anhydrous toluene and heat the mixture under an inert atmosphere.

    • After 24-48 hours, precipitate the polymer by pouring the reaction mixture into methanol.

    • Purify the polymer by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.

OPV Device Fabrication and Characterization

G cluster_2 OPV Device Architecture (Inverted) L Anode (Ag/Al) M Hole Transport Layer L->M N Active Layer (Polymer:Fullerene) M->N O Electron Transport Layer N->O P Cathode (ITO) O->P Q Substrate (Glass) P->Q

Caption: Inverted OPV device structure.

  • Protocol:

    • Active Layer Preparation: Blend the synthesized D-A copolymer with a fullerene derivative (e.g., PC₇₁BM) in a suitable solvent like chlorobenzene.

    • Device Fabrication (Inverted Structure):

      • On a patterned ITO substrate, deposit an electron-transporting layer (e.g., ZnO).

      • Spin-coat the polymer:fullerene blend on top of the ETL.

      • Deposit a hole-transporting layer (e.g., MoO₃).

      • Evaporate a metal anode (e.g., Ag or Al).

  • Characterization:

    • Measure the current-voltage (J-V) characteristics of the device under simulated AM1.5G solar illumination.

    • Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Expected Performance of Thiophene-Phenyl Based D-A Copolymers in OPVs
ParameterExpected Value RangeReference
Power Conversion Efficiency (PCE)5 - 10%[5][6]
Open-Circuit Voltage (Voc)0.6 - 0.9 V[5][6]
Short-Circuit Current (Jsc)10 - 18 mA/cm²[5][6]
Fill Factor (FF)0.60 - 0.75[5][6]

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a new generation of organic semiconductors. Its strategic combination of thiophene and phenyl rings, coupled with a reactive methanol group, provides a powerful platform for chemists and material scientists to design and create novel materials with tailored properties for a wide range of organic electronic applications. The protocols and expected performance data presented in these application notes serve as a guide and a starting point for the exploration of this promising building block in the ongoing quest for more efficient and stable organic electronic devices.

References

Applications of (2-Thien-2-ylphenyl)methanol Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the phenyl group have made it a "privileged structure" in the design of novel therapeutic agents.[1] The incorporation of a thiophene moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity. This guide focuses on the medicinal chemistry applications of a specific class of thiophene-containing compounds: (2-Thien-2-ylphenyl)methanol derivatives. These molecules, characterized by a central methanol core flanked by a thiophene and a phenyl ring, represent a versatile scaffold for the development of new drugs targeting a range of diseases, including cancer, inflammation, and microbial infections.

This document provides an in-depth exploration of the therapeutic potential of this compound derivatives, complete with detailed application notes, experimental protocols, and an analysis of their structure-activity relationships. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic interventions.

I. Anticancer Applications: Targeting Cell Proliferation and Survival

This compound derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on closely related di(3-thienyl)methanol have shown that these compounds can trigger a cascade of molecular events leading to the activation of caspases and the subsequent dismantling of the cell.[3][4] Furthermore, these compounds have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the phases of cell division and ultimately leading to a halt in proliferation.[5]

The structural similarity of some this compound derivatives to known tubulin inhibitors suggests a potential role in disrupting microtubule dynamics, a critical process for cell division.[6] By binding to tubulin, these compounds can prevent the formation of the mitotic spindle, leading to M-phase arrest and apoptosis.

cluster_0 Anticancer Mechanism of this compound Derivatives Derivative This compound Derivative Tubulin Tubulin Polymerization Derivative->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of anticancer activity.

Quantitative Data: Cytotoxicity of Thienyl-Phenyl Derivatives

The following table summarizes the cytotoxic activity of representative thiophene derivatives against various cancer cell lines, expressed as IC50 values (the concentration of the drug that inhibits 50% of cell growth). While specific data for a wide range of this compound derivatives is still emerging, the data for closely related compounds underscores the potential of this structural class.

CompoundCancer Cell LineIC50 (µM)Reference
Di(3-thienyl)methanolT98G (Brain Cancer)>20 µg/mL (significant cytotoxicity)[3][4]
Thieno[2,3-d]pyrimidine Derivative (17f)HCT-116 (Colon)2.80[7]
Thieno[2,3-d]pyrimidine Derivative (17f)HepG2 (Liver)4.10[7]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[3][8][9] This colorimetric assay is a standard method for assessing cell viability and proliferation.

Materials:

  • This compound derivative of interest

  • Cancer cell line (e.g., T98G, HCT-116, HepG2)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

cluster_1 MTT Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Derivatives Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 AddDMSO Add DMSO to Solubilize Formazan Crystals Incubate3->AddDMSO Read Read Absorbance at 570 nm AddDMSO->Read Analyze Analyze Data and Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

II. Anti-inflammatory Applications: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. This compound derivatives and related thiophene-containing compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[10][11]

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines and Enzymes

The anti-inflammatory effects of these derivatives are often attributed to their ability to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β).[12] Additionally, these compounds can inhibit the activity of key enzymes in the inflammatory cascade, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[11][13] By targeting these pathways, this compound derivatives can effectively reduce the signs of inflammation, such as edema and pain.

cluster_2 Anti-inflammatory Mechanism InflammatoryStimulus Inflammatory Stimulus Cell Macrophage/ Immune Cell InflammatoryStimulus->Cell COX2 COX-2 Cell->COX2 LOX5 5-LOX Cell->LOX5 TNFa TNF-α Cell->TNFa Derivative This compound Derivative Derivative->COX2 Inhibition Derivative->LOX5 Inhibition Derivative->TNFa Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation TNFa->Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Inhibition of key inflammatory mediators.

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table presents data on the in vivo anti-inflammatory activity of representative thiophene derivatives in the carrageenan-induced paw edema model.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
Thiophene Derivative 11e2046.61[10]
Thiophene Derivative 11f2048.94[10]
Thiophene Derivative 11b2047.04[10]
Indomethacin (Standard)10Significant Inhibition[14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of this compound derivatives.[15][16][17]

Materials:

  • This compound derivative of interest

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a standard drug group, and test groups receiving different doses of the this compound derivative. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

III. Antimicrobial Applications: A Frontier for this compound Derivatives

The thiophene nucleus is a common feature in a variety of antimicrobial agents.[8] Numerous thiophene derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[9] While specific data on the antimicrobial properties of this compound derivatives are not yet widely available, the established antimicrobial potential of the broader thiophene class suggests that this is a promising area for future investigation.

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of thiophene derivatives are diverse and can include:

  • Disruption of Cell Membrane Integrity: Some thiophene compounds can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[9]

  • Inhibition of Essential Enzymes: Thiophene derivatives can act as inhibitors of key bacterial enzymes involved in processes such as DNA replication, protein synthesis, and cell wall biosynthesis.

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some thiophene-containing molecules have been shown to inhibit the formation of these protective bacterial communities.

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of various thiophene derivatives against representative microbial strains. This data highlights the potential of the thiophene scaffold in the development of new antimicrobial agents.

Compound ClassMicroorganismMIC (µg/mL)Reference
ThienopyrimidinesStaphylococcus aureusHigh Activity[18]
ThienopyrimidinesEscherichia coliHigh Activity[18]
Thiophene DerivativesColistin-Resistant A. baumannii16 - 32[9]
Thiophene DerivativesColistin-Resistant E. coli8 - 32[9]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard broth microdilution method for determining the MIC of this compound derivatives against various microbial strains.[4][12]

Materials:

  • This compound derivative of interest

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antibiotic (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves the Grignard reaction between a thienyl Grignard reagent and a substituted benzaldehyde, or vice versa. Alternatively, the reduction of the corresponding ketone, phenyl(thiophen-2-yl)methanone, provides a direct route to the desired alcohol.

Protocol: Synthesis of (S)-Phenyl(thiophen-2-yl)methanol via Biocatalytic Reduction

This protocol describes an environmentally friendly and highly enantioselective method for the synthesis of (S)-phenyl(thiophen-2-yl)methanol using a biocatalyst.[4]

Materials:

  • Phenyl(thiophen-2-yl)methanone

  • Lactobacillus paracasei BD101

  • Glucose

  • Yeast extract

  • Phosphate buffer (pH 6.5)

  • Ethyl acetate

Procedure:

  • Biocatalyst Culture: Culture Lactobacillus paracasei BD101 in a suitable growth medium.

  • Reaction Setup: In a reaction vessel, combine the cultured cells, phenyl(thiophen-2-yl)methanone, glucose (as a co-substrate for cofactor regeneration), and phosphate buffer.

  • Bioreduction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by techniques such as HPLC.

  • Extraction: Once the reaction is complete, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.

  • Purification: Purify the extracted (S)-phenyl(thiophen-2-yl)methanol using column chromatography.

  • Characterization: Confirm the structure and enantiomeric excess of the final product using spectroscopic methods (NMR, MS) and chiral HPLC.

V. Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the discovery and development of new therapeutic agents. The derivatives of this core structure have demonstrated significant potential in the fields of oncology and inflammation. While their antimicrobial properties are yet to be fully explored, the broader class of thiophene-containing compounds exhibits a wide range of antimicrobial activities, suggesting that this is a fertile area for future research.

The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of novel this compound derivatives. Further exploration of the structure-activity relationships of these compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular targets of these derivatives deepens, so too will our ability to design and develop next-generation therapies for a host of human diseases.

References

Protocol for the purification of (2-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic Purification of (2-Thien-2-ylphenyl)methanol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a valuable diarylmethanol building block in medicinal chemistry and materials science, often serving as a precursor for more complex molecular architectures. Its synthesis, typically achieved via a Grignard reaction, yields a crude product containing various impurities that necessitate a robust purification strategy. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. We delve into the causality behind each experimental step, from the initial workup to the final analytical validation, to equip researchers with the expertise needed for successful isolation of the target compound with high purity.

Introduction and Synthesis Context

The purification of a target molecule is intrinsically linked to its synthesis pathway, as the impurities present are direct byproducts or unreacted starting materials. This compound is most commonly synthesized via the nucleophilic addition of a 2-thienyl Grignard reagent to benzaldehyde.

Reaction Scheme:

  • Step 1 (Grignard Formation): 2-Bromothiophene + Mg → 2-Thienylmagnesium bromide[1]

  • Step 2 (Nucleophilic Addition): 2-Thienylmagnesium bromide + Benzaldehyde → Magnesium alkoxide intermediate

  • Step 3 (Aqueous Workup): Magnesium alkoxide + H₃O⁺ → this compound

This synthetic route, while effective, introduces a predictable set of impurities that must be addressed.[2][3][4]

Table 1: Common Impurities and Their Origin

ImpurityChemical StructureOriginRemoval Rationale
BenzaldehydeC₆H₅CHOUnreacted starting materialMore polar than the product; separable by chromatography.
BithiopheneC₈H₆S₂Homocoupling of the Grignard reagentLess polar than the product; elutes first in column chromatography.
BiphenylC₁₂H₁₀Potential byproduct from phenyl-based reagentsSignificantly less polar than the product.[2]
Magnesium SaltsMgBrX, Mg(OH)XQuenched Grignard reagent and byproductsWater-soluble; removed during the aqueous workup phase.[5]

Understanding these impurities is paramount as it informs the entire purification strategy, which is designed to separate the desired alcohol based on its unique polarity and physical properties.

Health and Safety Precautions

Handling the reagents and solvents involved in this protocol requires strict adherence to safety standards.

  • Thiophene Derivatives: Thiophene and its derivatives are flammable and can be irritating to the skin, eyes, and respiratory system.[6][7][8] All manipulations should be performed in a well-ventilated chemical fume hood.[9]

  • Solvents: Diethyl ether and tetrahydrofuran (THF) are extremely flammable and can form explosive peroxides. Hexanes and ethyl acetate are also flammable. Keep all solvents away from ignition sources.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash goggles, and chemically resistant gloves (e.g., nitrile).[7][9][10] An emergency shower and eyewash station should be readily accessible.[10]

Overall Purification Workflow

The purification process is a multi-stage workflow designed to systematically remove impurities. The initial aqueous workup targets inorganic salts, while the subsequent column chromatography step separates the target molecule from organic side-products.

G crude Crude Reaction Mixture (Product, Impurities, Mg Salts) workup Aqueous Workup (Dilute Acid Quench & Extraction) crude->workup 1. Remove Salts organic_phase Crude Organic Phase (Dried with Na₂SO₄) workup->organic_phase concentrate Concentration (Rotary Evaporation) organic_phase->concentrate crude_oil Crude Brown Oil concentrate->crude_oil chromatography Silica Gel Column Chromatography crude_oil->chromatography 2. Separate Organics fractions Fraction Collection & TLC Analysis chromatography->fractions combine Combine Pure Fractions fractions->combine final_evap Final Solvent Removal combine->final_evap product Purified this compound final_evap->product 3. Isolate Product

Figure 1. High-level workflow for the purification of this compound.

Detailed Experimental Protocol

Part A: Aqueous Workup and Extraction

Causality: The primary goal of the workup is to quench any remaining reactive Grignard reagent and to convert the magnesium alkoxide salt of the product into the neutral alcohol. The use of a dilute acid ensures the protonation of the alkoxide and dissolves the resulting magnesium hydroxide/halide salts, partitioning them into the aqueous phase for easy removal.

  • Preparation: Prepare a 1 M solution of ammonium chloride (NH₄Cl) or a 10% solution of hydrochloric acid (HCl). Cool the solution in an ice bath.

  • Quenching: While stirring vigorously, slowly pour the crude reaction mixture from the Grignard synthesis into the chilled aqueous acid solution. Expert Tip: This step is often exothermic. A slow, controlled addition is crucial to manage the heat generated and prevent side reactions.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

    • Water.

    • Brine (saturated NaCl solution) to facilitate phase separation and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a dark brown oil.

Part B: Silica Gel Column Chromatography

Causality: This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and elution by a non-polar mobile phase.[11] Less polar compounds (like bithiophene) have a weaker affinity for the silica and travel down the column faster, while more polar compounds (the desired alcohol and unreacted benzaldehyde) are retained longer. A gradient elution, where the polarity of the mobile phase is gradually increased, is used to first elute non-polar impurities and then the product.

Table 2: Column Chromatography Parameters

ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides excellent separation for moderately polar compounds.
Mobile Phase (Eluent) Gradient: 5% to 20% Ethyl Acetate (EtOAc) in HexanesStarts with low polarity to elute non-polar byproducts, then increases to elute the product.[12]
Column Dimensions Dependent on scale (e.g., 40 mm diameter for 1-5 g crude)A height-to-diameter ratio of ~10:1 is ideal for good resolution.
Sample Loading Dry LoadingAdsorbing the crude oil onto a small amount of silica gel prevents band broadening and improves separation efficiency.[13]

Step-by-Step Protocol:

  • Column Packing (Slurry Method):

    • Securely clamp the column in a vertical position and place a small cotton or glass wool plug at the bottom.[11] Add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial eluent (5% EtOAc/Hexanes).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[13]

    • Add a final ~1 cm layer of sand on top to protect the silica bed.

  • Sample Loading (Dry Method):

    • Dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent (5% EtOAc/Hexanes) to the column without disturbing the top layer of sand.

    • Begin eluting the column, collecting the solvent in fractions (e.g., 20-30 mL per test tube).

    • Monitor the fractions using Thin Layer Chromatography (TLC) with the same solvent system. Visualize spots under a UV lamp (254 nm).

    • After the non-polar impurities have eluted, gradually increase the eluent polarity to 10%, then 15%, and finally 20% EtOAc/Hexanes to elute the product. The product should appear as a distinct band.

  • Isolation:

    • Combine all fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a pale yellow oil or solid.

Analytical Validation of Purity

Confirming the identity and purity of the final product is a critical, self-validating step of any protocol. A combination of spectroscopic and chromatographic methods should be employed.[14][15]

G product Purified Product hplc HPLC-UV Analysis product->hplc nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms LC-MS Analysis product->ms purity Purity > 98% hplc->purity Quantitative identity Correct Structure Confirmed nmr->identity Structural mass Correct Molecular Weight ms->mass Identity

References

Scale-Up Synthesis of (2-Thien-2-ylphenyl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Thien-2-ylphenyl)methanol is a biaryl alcohol scaffold of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a thiophene ring coupled with a phenylmethanol group, serves as a versatile building block for the synthesis of a diverse range of compounds with potential therapeutic and electronic applications. The development of a robust, scalable, and safe synthetic protocol is therefore of paramount importance for researchers and drug development professionals.

This technical guide provides a comprehensive and field-proven protocol for the scale-up synthesis of this compound. Eschewing a rigid template, this guide is structured to provide a deep, causal understanding of the experimental choices, ensuring both scientific integrity and practical applicability. We will explore a reliable two-step synthetic pathway, commencing with the formation of the key intermediate, (2-thien-2-ylphenyl)methanone, followed by its efficient reduction to the target alcohol. Emphasis is placed on operational safety, scalability, and the generation of a high-purity final product.

Scientific Principles and Synthetic Strategy

The selected synthetic strategy involves two key transformations:

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is employed to construct the biaryl ketone skeleton. Thiophene, an electron-rich heterocycle, undergoes acylation with 2-phenylacetyl chloride in the presence of a Lewis acid catalyst. The regioselectivity of this reaction is a critical consideration, with acylation predominantly occurring at the C2 position of the thiophene ring due to the superior stabilization of the cationic intermediate.[1]

  • Catalytic Transfer Hydrogenation: For the reduction of the ketone to the desired secondary alcohol, catalytic transfer hydrogenation presents a safe and scalable alternative to using hazardous metal hydrides.[2][3][4] This method utilizes a hydrogen donor, such as isopropanol, in the presence of a transition metal catalyst to efficiently effect the reduction under relatively mild conditions.

This two-step approach is advantageous for scale-up due to the commercial availability of the starting materials, the generally high yields of each step, and the avoidance of highly energetic or pyrophoric reagents in the reduction step.

Visualizing the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Catalytic Transfer Hydrogenation Thiophene Thiophene Acylation Friedel-Crafts Acylation Thiophene->Acylation PhenylacetylChloride 2-Phenylacetyl Chloride PhenylacetylChloride->Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylation Ketone (2-Thien-2-ylphenyl)methanone Acylation->Ketone Ketone_reduction (2-Thien-2-ylphenyl)methanone Ketone->Ketone_reduction Intermediate Reduction Catalytic Transfer Hydrogenation Ketone_reduction->Reduction Isopropanol Isopropanol (Hydrogen Donor) Isopropanol->Reduction Catalyst Ru or Ir Catalyst Catalyst->Reduction Alcohol This compound Reduction->Alcohol

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of (2-Thien-2-ylphenyl)methanone (Ketone Intermediate)

This protocol details the Friedel-Crafts acylation of thiophene. It is critical to perform this reaction under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)AmountNotes
Thiophene84.141.2101 g (96 mL)Freshly distilled
2-Phenylacetyl chloride154.591.0154.6 g
Anhydrous Aluminum Chloride (AlCl₃)133.341.1146.7 gHandle in a glovebox or under inert atmosphere
Dichloromethane (DCM)84.93-1 LAnhydrous grade
Hydrochloric acid, 2M aqueous36.46-500 mLFor workup
Saturated sodium bicarbonate solution--500 mLFor workup
Brine (saturated NaCl solution)--500 mLFor workup
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededFor drying

Procedure:

  • Reaction Setup: Assemble a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen.

  • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (146.7 g) and anhydrous dichloromethane (500 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve 2-phenylacetyl chloride (154.6 g) in anhydrous dichloromethane (250 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Addition of Thiophene: After the addition of the acyl chloride is complete, add thiophene (101 g, 96 mL) to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, again maintaining the temperature below 5 °C.

  • Reaction: Upon completion of the thiophene addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of 2M hydrochloric acid (500 mL). Caution: This is an exothermic process, and gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Washing: Combine the organic layers and wash sequentially with water (500 mL), saturated sodium bicarbonate solution (500 mL), and brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (2-thien-2-ylphenyl)methanone.

Purification of the Ketone Intermediate:

The crude product can be purified by recrystallization.

Solvent SystemRationale
Ethanol/Water or Isopropanol/WaterThe ketone is typically soluble in hot alcohol and less soluble upon the addition of water, inducing crystallization.
Heptane/Ethyl AcetateA non-polar/polar solvent mixture can be effective for recrystallizing moderately polar compounds.[5]

Recrystallization Procedure:

  • Dissolve the crude ketone in a minimal amount of hot ethanol or isopropanol.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a small amount of the hot alcohol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Part 2: Synthesis of this compound (Final Product)

This protocol details the catalytic transfer hydrogenation of the ketone intermediate. This method is preferred for scale-up due to its operational simplicity and enhanced safety profile compared to reductions with metal hydrides.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)AmountNotes
(2-Thien-2-ylphenyl)methanone202.261.0202.3 gPurified from Part 1
Isopropanol60.10-2 LAnhydrous grade
[RuCl₂(p-cymene)]₂ / TsDPEN catalyst-0.001~150-200 mgOr a similar commercially available transfer hydrogenation catalyst
Potassium hydroxide (KOH)56.110.15.6 gAs a co-catalyst
Diethyl ether or Ethyl acetate--As neededFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededFor drying

Procedure:

  • Reaction Setup: In a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve (2-thien-2-ylphenyl)methanone (202.3 g) in isopropanol (2 L).

  • Addition of Catalyst and Base: To the stirred solution, add the ruthenium catalyst (~150-200 mg) and potassium hydroxide (5.6 g).

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-8 hours. Monitor the progress of the reaction by TLC until the starting ketone is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (1 L) and wash with water (2 x 500 mL) and then with brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound:

The final product can be purified by recrystallization.

Solvent SystemRationale
Toluene/HeptaneThe aromatic alcohol is likely to be soluble in hot toluene and will precipitate upon the addition of heptane.
Dichloromethane/HexaneA polar/non-polar solvent system that is often effective for the crystallization of aromatic compounds.[5]

Recrystallization Procedure:

  • Dissolve the crude alcohol in a minimal amount of hot toluene or dichloromethane.

  • Slowly add heptane or hexane with stirring until the solution becomes persistently cloudy.

  • Gently warm the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane or hexane, and dry under vacuum to a constant weight.

Safety Considerations for Scale-Up

Friedel-Crafts Acylation:

  • Anhydrous Conditions: Strict exclusion of moisture is critical to prevent violent reactions with aluminum chloride and to maintain catalyst activity. All glassware must be thoroughly dried.[6]

  • Exothermic Reaction: The reaction of aluminum chloride with the acyl chloride and the subsequent quenching with water are highly exothermic. Maintain efficient cooling and slow, controlled addition of reagents.[6]

  • HCl Gas Evolution: The reaction and workup produce hydrogen chloride gas, which is corrosive and toxic. The entire procedure must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-resistant lab coat, and acid-resistant gloves.

Catalytic Transfer Hydrogenation:

  • Flammable Solvents: Isopropanol is flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources.[4][7]

  • Catalyst Handling: While generally less hazardous than pyrophoric catalysts used in direct hydrogenation, transition metal catalysts should be handled with care. Avoid inhalation of dust.

  • Pressure Build-up: Although this is an atmospheric pressure reaction, ensure the system is not sealed to prevent any potential pressure build-up.

  • Safe Quenching: The workup is generally straightforward, but always add aqueous solutions carefully to the reaction mixture.

Conclusion

This technical guide provides a detailed and scalable protocol for the synthesis of this compound. By employing a robust Friedel-Crafts acylation followed by a safe and efficient catalytic transfer hydrogenation, this method offers a reliable pathway for producing this valuable biaryl alcohol in significant quantities. The emphasis on understanding the underlying chemical principles, coupled with strict adherence to the outlined safety protocols, will enable researchers and drug development professionals to confidently and successfully implement this synthesis on a larger scale.

References

(2-Thien-2-ylphenyl)methanol as a building block for novel materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocols for the Use of (2-Thien-2-ylphenyl)methanol as a Versatile Building Block for Novel Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Thienyl-Phenyl Scaffold

In the pursuit of novel functional materials and therapeutic agents, the design and synthesis of versatile molecular building blocks are of paramount importance. This compound emerges as a scaffold of significant interest, strategically combining an electron-rich thiophene ring with a robust phenyl system. This unique juxtaposition, bridged by a reactive hydroxylmethyl group, offers a trifecta of functionalization points, making it an exemplary precursor for a new generation of conjugated polymers, advanced organic electronics, and complex molecular architectures for medicinal chemistry.

The thiophene moiety is a well-established component in conductive polymers due to its ability to support charge delocalization and facilitate low-energy electronic transitions.[1] The phenyl ring provides thermal and chemical stability, while the ortho-substitution pattern induces a non-planar conformation that can be leveraged to tune solubility and solid-state packing in materials. The hydroxyl group serves as a critical handle for derivatization, enabling the molecule's integration into larger systems through esterification, etherification, or conversion to a leaving group for subsequent cross-coupling reactions.

This guide provides a comprehensive overview of this compound, detailing its synthesis and presenting field-tested protocols for its application in two key areas: the electrosynthesis of novel conductive polymer films and its use as a core scaffold for creating libraries of potential bioactive compounds.

Part 1: Synthesis and Characterization of this compound

The most direct and reliable synthesis of this compound is a two-step process commencing with the generation of a ketone precursor, followed by its selective reduction.

Synthesis of the Precursor: 2-(Thiophen-2-yl)benzophenone

Causality Behind Experimental Choices: The synthesis of the ketone precursor, 2-(thiophen-2-yl)benzophenone, is best achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution is highly effective for forming C-C bonds with aromatic systems. Thiophene is significantly more reactive than benzene in such reactions, and substitution occurs preferentially at the 2-position (α-carbon), which more effectively stabilizes the positive charge of the reaction intermediate through resonance with the sulfur atom's lone pairs.[2] Using 2-benzoyl chloride as the acylating agent directs the substitution to the desired position on the thiophene ring. Aluminum chloride (AlCl₃) is the catalyst of choice as it is a potent Lewis acid that efficiently generates the highly electrophilic acylium ion from the acyl chloride.[3]

Protocol 1: Friedel-Crafts Acylation for 2-(Thiophen-2-yl)benzophenone

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to a suitable anhydrous solvent (e.g., dichloromethane, DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 2-benzoyl chloride (1.0 eq) to the cooled suspension via the dropping funnel. After the addition is complete, add thiophene (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-(thiophen-2-yl)benzophenone.

Reduction to this compound

Causality Behind Experimental Choices: The reduction of the benzophenone precursor to the target methanol is a standard carbonyl reduction. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation. It is a mild and selective reagent that efficiently reduces ketones and aldehydes without affecting the aromatic thiophene and phenyl rings.[4] Methanol or ethanol are excellent solvents as they readily dissolve the ketone and the borohydride reagent. The reaction is typically rapid and clean, proceeding at room temperature.

Protocol 2: Selective Reduction to this compound

  • Reaction Setup: Dissolve the 2-(thiophen-2-yl)benzophenone (1.0 eq) from Protocol 1 in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching and Workup: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

  • Extraction: Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude this compound can be purified by recrystallization or flash chromatography to yield a pure solid.

Diagram 1: Synthesis Workflow A visual representation of the two-step synthesis of this compound.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction Thiophene Thiophene Acylation AlCl₃, DCM 0°C to RT Thiophene->Acylation BenzoylChloride 2-Benzoyl Chloride BenzoylChloride->Acylation Ketone 2-(Thiophen-2-yl)benzophenone Acylation->Ketone Ketone_ref 2-(Thiophen-2-yl)benzophenone Reduction NaBH₄, MeOH 0°C to RT Ketone_ref->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Synthetic route to this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number773872-97-2[5]
Molecular FormulaC₁₁H₁₀OS[5]
Molecular Weight190.26 g/mol [5]
AppearanceOff-white to light yellow solidSupplier Data
Purity≥97%[5]

Part 2: Application in Materials Science - Electrosynthesis of Conductive Polymers

The conjugated structure of this compound makes it an excellent monomer for creating conductive polymers. Electrochemical polymerization is a powerful technique to grow thin, uniform polymer films directly onto a conductive substrate.[6] The process involves the oxidative coupling of monomer units. The thiophene ring is readily oxidized to a radical cation, which then couples with other radical cations or neutral monomers to propagate the polymer chain.[7] The resulting poly(this compound) is expected to exhibit interesting electrochromic and conductive properties.

Protocol 3: Electrochemical Polymerization

  • Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆), in anhydrous acetonitrile.

  • Monomer Solution: Dissolve this compound (5-10 mM) in the prepared electrolyte solution. Degas the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electrochemical Cell Setup: Assemble a three-electrode cell. Use an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Polymerization: Immerse the electrodes in the monomer solution. Polymerize the film onto the ITO electrode using cyclic voltammetry (CV). Scan the potential from 0 V to an appropriate oxidation potential (e.g., +1.6 to +1.8 V vs. Ag/AgCl) for 10-20 cycles at a scan rate of 50-100 mV/s. A colored film should gradually deposit on the working electrode.

  • Film Characterization: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove residual monomer and electrolyte. The film can then be characterized by CV in a monomer-free electrolyte solution to study its redox behavior. Its optical properties (UV-Vis absorption, electrochromism) can be studied using spectroelectrochemistry.

Diagram 2: Electrochemical Polymerization Workflow A diagram illustrating the setup and process for electropolymerization.

G MonomerSol Monomer + Electrolyte in Acetonitrile Cell Three-Electrode Cell (ITO, Pt, Ag/AgCl) MonomerSol->Cell Fill Pstat Potentiostat (Cyclic Voltammetry) Cell->Pstat Connect PolymerFilm Conductive Polymer Film on ITO Electrode Pstat->PolymerFilm Apply Potential (Oxidative Coupling)

Caption: Workflow for electrosynthesis of a polymer film.

Table 2: Expected Properties of Poly(this compound) Film

PropertyExpected CharacteristicRationale / Comparative Compound
Oxidation Potential +0.8 to +1.2 V vs. Ag/AgClTypical range for polythiophene derivatives.[8]
Conductivity Semi-conductive in doped stateCharacteristic of conjugated thiophene-based polymers.[6]
Electrochromism Reversible color change upon oxidation/reductionCommon in polythiophenes; e.g., yellow (neutral) to blue/grey (oxidized).[8]
Optical Band Gap (Eg) 2.0 - 2.5 eVIn line with similar thienyl-phenylene copolymers.[1]

Part 3: Application in Medicinal Chemistry - A Scaffold for Derivatization

The thiophene ring is a privileged scaffold in medicinal chemistry, often used as a bioisostere for a phenyl ring to modulate potency, selectivity, or pharmacokinetic properties.[9] The this compound core is a valuable starting point for generating libraries of compounds for drug discovery. The hydroxyl group provides a convenient anchor for introducing a wide variety of functional groups via esterification, allowing for systematic exploration of structure-activity relationships (SAR).

Protocol 4: Parallel Ester Synthesis for Library Generation

  • Reaction Setup: In an array of reaction vials, dissolve this compound (1.0 eq) and a suitable base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (1.5 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: To each vial, add a different acyl chloride or acid anhydride (1.2 eq) from a stock solution. Seal the vials and allow them to stir at room temperature.

  • Reaction Progression: Monitor the reactions using a multi-channel TLC system. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, quench the reactions by adding water. The products can be isolated using a parallel liquid-liquid extraction workflow. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Purification and Analysis: The solvent can be removed using a centrifugal evaporator. The resulting library of crude esters can be purified by automated flash chromatography. The purity and identity of each compound should be confirmed by LC-MS analysis.

Diagram 3: Derivatization for Compound Library A schematic showing the diversification of the core scaffold.

G cluster_acyl Acyl Chlorides (R-COCl) Core This compound (Core Scaffold) Reaction Esterification (R-COCl, Base) Core->Reaction Library Library of Ester Derivatives Reaction->Library R1 R₁-COCl R1->Reaction R2 R₂-COCl R2->Reaction Rn Rₙ-COCl Rn->Reaction

Caption: Library synthesis via scaffold derivatization.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on GHS classifications for similar compounds, it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[5] Refer to the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information. All reactions should be conducted under an inert atmosphere where specified.

Conclusion

This compound is a highly valuable and versatile building block with significant, yet underexplored, potential. The protocols detailed herein provide a robust framework for its synthesis and subsequent application in both pioneering materials science and innovative drug discovery. Its unique electronic and structural characteristics, combined with its accessible functional handles, position it as a key component for developing next-generation conductive polymers and for building diverse molecular libraries to probe complex biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reactions for Aryl Thienyl Methanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of aryl thienyl methanols via the Grignard reaction. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction, particularly within the context of heteroaromatic systems. The inherent reactivity of Grignard reagents, combined with the unique electronic properties of the thiophene ring, presents specific challenges that require careful control over reaction parameters.

This document moves beyond standard protocols to provide in-depth troubleshooting, address frequently encountered issues, and explain the fundamental chemistry behind each experimental recommendation. Our goal is to empower you to not only solve immediate synthetic problems but also to build a robust and reproducible methodology for your specific target molecules.

Troubleshooting Guide: Common Issues & Solutions

Low yields, reaction failures, and the formation of complex side products are common hurdles in the synthesis of aryl thienyl methanols. The following table outlines these issues, their probable causes rooted in reaction mechanics, and actionable solutions to optimize your outcomes.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
1. Reaction Fails to Initiate Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the turnings prevents the insertion of magnesium into the C-X bond.[1]Magnesium Activation: Activate the Mg turnings immediately before use. Common methods include adding a small crystal of iodine (which etches the surface), a few drops of 1,2-dibromoethane, or mechanical stirring/grinding under an inert atmosphere to expose a fresh surface.[1][2]
Presence of Protic Contaminants: Grignard reagents are potent bases and are rapidly quenched by trace amounts of water, alcohols, or even atmospheric moisture.[2][3][4]Rigorous Anhydrous Conditions: All glassware must be flame- or oven-dried immediately before use and assembled under a positive pressure of an inert gas (N₂ or Ar).[3] Use freshly distilled anhydrous solvents (THF or diethyl ether).[1]
Unreactive Organic Halide: The reactivity of the halide significantly impacts the ease of Grignard formation (I > Br > Cl >> F). Aryl chlorides can be particularly sluggish.[1]Choice of Halide/Solvent: If using an aryl or thienyl chloride, consider switching to the corresponding bromide.[1] Additionally, using Tetrahydrofuran (THF) as a solvent can enhance reactivity due to its superior ability to solvate and stabilize the Grignard reagent compared to diethyl ether.[1]
2. Low Yield of Target Methanol Wurtz-Type Homocoupling: The formed Grignard reagent (R-MgX) can react with the starting organic halide (R-X) to form a dimer (R-R), such as bithienyl or biphenyl.[3][5] This is a major side reaction.Slow & Controlled Addition: Add the organic halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the rate of the bimolecular Wurtz coupling reaction and favoring the formation of the Grignard reagent on the magnesium surface.[1]
Grignard Reagent Degradation: Exposure to atmospheric O₂ or CO₂ can lead to the formation of alkoxides or carboxylates, respectively, consuming the active reagent.[3]Maintain Inert Atmosphere: Ensure a constant, positive pressure of nitrogen or argon throughout the entire process, from reagent formation to the final quench.
Side Reactions at the Carbonyl: The highly basic nature of the Grignard reagent can cause enolization of the aldehyde or ketone, especially if the α-protons are acidic. This is a competing, non-productive pathway.[6]Low-Temperature Addition: Perform the addition of the Grignard reagent to the carbonyl substrate at low temperatures (e.g., 0 °C to -78 °C).[7][8] This favors the kinetics of nucleophilic addition over the acid-base enolization reaction.
3. Significant Byproduct Formation 1,4-Conjugate Addition: If using a thienyl α,β-unsaturated ketone, Grignard reagents can undergo 1,4-addition (Michael addition) in competition with the desired 1,2-addition to the carbonyl carbon.[9]Reagent & Condition Selection: Standard Grignard reagents generally favor 1,2-addition under kinetic control.[9] To further suppress 1,4-addition, ensure low reaction temperatures. In contrast, organocuprates (Gilman reagents) are specifically used to favor 1,4-addition.[9]
Over-addition to Ester Starting Material: If synthesizing a tertiary alcohol from an ester, the intermediate ketone formed is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.[2]Stoichiometric Control: This is the expected pathway. Use at least two equivalents of the Grignard reagent to ensure full conversion to the tertiary alcohol.[2] If the intermediate ketone is desired, this is not a suitable reaction; a Weinreb amide should be used instead.

Grignard Synthesis Troubleshooting Workflow

The following diagram provides a logical decision-making process for diagnosing and resolving common issues encountered during the synthesis of aryl thienyl methanols.

G start Reaction Issue Detected (e.g., Low Yield, No Product) init_check Did the Reaction Initiate? (Color change, exotherm, Mg consumption) start->init_check no_init NO init_check->no_init No yes_init YES init_check->yes_init Yes yield_check Initiation Confirmed, but Yield is Low / Byproducts Present wurtz Wurtz Coupling Suspected? (Biphenyl/Bithienyl byproduct) yield_check->wurtz mg_active Is Mg Activated? (Iodine, DBE used) no_init->mg_active anhydrous Are Conditions Strictly Anhydrous? (Flame-dried glass, dry solvents) mg_active->anhydrous Yes solution_mg ACTION: Activate Mg immediately before use. mg_active->solution_mg No halide Is Halide Reactive Enough? (I > Br > Cl) anhydrous->halide Yes solution_dry ACTION: Re-dry all glassware and use freshly distilled anhydrous solvents. anhydrous->solution_dry No solution_halide ACTION: Switch to bromide or iodide. Consider using THF as solvent. halide->solution_halide No yes_init->yield_check enol Enolization Possible? (Acidic α-protons on carbonyl) wurtz->enol No solution_wurtz ACTION: Add organic halide dropwise to Mg suspension. wurtz->solution_wurtz Yes degradation Reagent Degradation? (Inert atmosphere maintained?) enol->degradation No solution_enol ACTION: Add Grignard reagent to carbonyl at low temperature (0 °C to -78 °C). enol->solution_enol Yes solution_inert ACTION: Ensure positive pressure of N2 or Ar throughout. degradation->solution_inert Yes

Caption: Logical workflow for troubleshooting Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: For the synthesis of Phenyl(thien-2-yl)methanol, is it better to prepare phenylmagnesium bromide and react it with 2-thiophenecarboxaldehyde, or prepare 2-thienylmagnesium bromide and react it with benzaldehyde?

Both synthetic routes are viable and the choice often depends on the cost and availability of the starting materials. However, preparing the aryl Grignard (phenylmagnesium bromide) is often more robust and less prone to side reactions compared to preparing the heteroaryl Grignard. Thiophene Grignard reagents can exhibit complex Schlenk equilibria and aggregation behavior, which can influence reactivity.[10] Therefore, the route involving the reaction of phenylmagnesium bromide with 2-thiophenecarboxaldehyde is generally recommended for higher and more consistent yields.

Q2: My reaction mixture turns dark brown or black during the formation of the Grignard reagent. Is this normal?

A color change to gray, cloudy, or light brown is normal and indicates the reaction is proceeding.[2] However, a very dark brown or black color can indicate decomposition or significant side reactions, such as Wurtz coupling, which can produce finely divided metal impurities.[2] While some darkening is acceptable, if it is accompanied by low yields, you should optimize the addition rate and temperature control during reagent formation.

Q3: How can I accurately determine the concentration of the Grignard reagent I've prepared?

Never assume a 100% yield for Grignard reagent formation. The concentration of a freshly prepared solution should always be determined by titration before use in a subsequent reaction.[2] A common method involves titrating a sample of the Grignard solution against a known concentration of a non-hygroscopic acid like benzoic acid, using an indicator such as phenolphthalein, until the color change persists. Accurate concentration determination is crucial for stoichiometric control in the subsequent addition step.

Q4: Why is temperature control so critical during the addition to the carbonyl?

Temperature control is paramount for two main reasons. First, the reaction is highly exothermic, and uncontrolled addition can lead to a dangerous increase in temperature and pressure, especially with reactive aldehydes.[4][11] Second, as discussed in the troubleshooting table, lower temperatures (-78 °C to 0 °C) are essential for maximizing selectivity by favoring the desired nucleophilic addition over competing side reactions like enolization.[6][7]

Optimized Protocol: Synthesis of Phenyl(thiophen-2-yl)methanol

This protocol details the preparation of the Grignard reagent (Phenylmagnesium Bromide) and its subsequent reaction with 2-thiophenecarboxaldehyde.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Bromobenzene (anhydrous)

  • 2-thiophenecarboxaldehyde (anhydrous)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Preparation of Phenylmagnesium Bromide

  • Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum or a strong inert gas flow and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. The flask may be gently warmed with a heat gun to sublime the iodine, which will etch the magnesium surface.[1][2]

  • Initiation: Add a portion of anhydrous THF via syringe to cover the magnesium. In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous THF. Add approximately 10% of the bromobenzene solution to the magnesium suspension.

  • Observation of Initiation: The reaction has initiated when you observe the disappearance of the iodine color, gentle bubbling at the metal surface, and a slight exotherm (the flask will feel warm).[4] If it does not start, gentle warming with a heat gun may be required.

  • Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[2] After the addition is complete, continue to stir the gray-brown mixture for an additional 30-60 minutes to ensure complete reaction.

Part B: Reaction with 2-Thiophenecarboxaldehyde

  • Setup for Addition: In a separate flame-dried flask under inert gas, prepare a solution of 2-thiophenecarboxaldehyde (0.95 equivalents, to ensure the Grignard is in slight excess) in anhydrous THF.

  • Cooling: Cool this aldehyde solution to 0 °C using an ice-water bath. For less reactive ketones or systems prone to enolization, a dry ice/acetone bath (-78 °C) is recommended.

  • Slow Addition: Slowly add the prepared Grignard reagent from Part A to the cooled aldehyde solution via cannula or syringe. Maintain vigorous stirring and keep the temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the aldehyde is consumed.

Part C: Workup and Purification

  • Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.[2] This protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent. Avoid strong acids initially to prevent potential degradation of the acid-sensitive product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove magnesium salts), water, and finally a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude aryl thienyl methanol.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate for your specific molecule.

References

Technical Support Center: Optimizing the Synthesis of (2-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of (2-Thien-2-ylphenyl)methanol. Recognizing that yield improvement is a multi-faceted challenge, this document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and make informed decisions in your experimental work.

The synthesis of this biaryl methanol typically proceeds via two primary routes: a direct, one-step Grignard addition or a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by reduction. Both pathways present unique challenges. This guide is structured to address specific problems you may encounter in each of these common synthetic strategies.

Part 1: Troubleshooting the Direct Grignard-Based Synthesis

The reaction of a thienyl Grignard reagent with a 2-halobenzaldehyde is an elegant and direct route to this compound. However, its success is highly dependent on rigorous control of reaction conditions due to the reactive and basic nature of the Grignard reagent.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction yield is consistently low or fails completely. What are the most common points of failure?

A1: Low yields in Grignard reactions almost always trace back to two primary issues: premature destruction of the Grignard reagent or inefficient formation.

  • Reagent Destruction (Protonation): Grignard reagents are extremely strong bases and will react with even weakly acidic protons.[2] The most common culprit is residual water in your glassware or solvent. Atmospheric moisture is also a significant concern.[3]

    • Causality: The carbanionic carbon of the Grignard reagent is rapidly and irreversibly protonated by water to form thiophene, a non-nucleophilic byproduct, rendering the reagent useless for the desired C-C bond formation.

    • Solution: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere). Solvents like diethyl ether or THF must be anhydrous.[4] Using a drying tube on your reaction apparatus is essential to exclude atmospheric moisture.[5]

  • Inefficient Formation: The surface of the magnesium metal can be coated with a passivating layer of magnesium oxide, which prevents the reaction with the aryl halide from starting.

    • Causality: Magnesium readily oxidizes in air. This oxide layer acts as a physical barrier, inhibiting the electron transfer required to form the organomagnesium species.[6]

    • Solution: Use fresh magnesium turnings. Mechanical activation (crushing the turnings with a glass rod under an inert atmosphere) or chemical activation (adding a small crystal of iodine or a few drops of 1,2-dibromoethane) can help initiate the reaction.[3]

  • Side Reactions: The primary side reaction is often the formation of homocoupled byproducts, such as 2,2'-bithiophene.

    • Causality: This can occur through a Wurtz-type coupling, where the Grignard reagent reacts with unreacted 2-bromothiophene.[7] This process can sometimes be catalyzed by trace transition metal impurities.

    • Solution: Ensure slow, controlled addition of the 2-bromothiophene to the magnesium suspension to maintain a low concentration of the halide, favoring Grignard formation over homocoupling.

Workflow: Diagnosing Grignard Reaction Failure

The following decision tree illustrates a logical workflow for troubleshooting a low-yielding Grignard reaction.

Grignard Troubleshooting start Low Yield of This compound check_reagents Step 1: Verify Reagent & Glassware Integrity start->check_reagents q1 Is glassware oven-dried & cooled under inert gas? check_reagents->q1 Glassware q2 Is solvent anhydrous grade and freshly opened or distilled? check_reagents->q2 Solvent check_conditions Step 2: Analyze Reaction Conditions q3 Was Mg activated (Iodine, DIBE, mechanical)? check_conditions->q3 Initiation q4 Was halide added slowly to maintain reflux? check_conditions->q4 Addition q5 Was reaction maintained under positive inert gas pressure? check_conditions->q5 Atmosphere check_byproducts Step 3: Identify Byproducts (GC-MS/NMR) byproduct_thiophene Thiophene Detected check_byproducts->byproduct_thiophene byproduct_bithiophene 2,2'-Bithiophene Detected check_byproducts->byproduct_bithiophene byproduct_sm High % of Starting Materials check_byproducts->byproduct_sm q1->q2 Yes sol_dry Root Cause: Moisture Contamination. ACTION: Rigorously dry all components. q1->sol_dry No q2->check_conditions Yes q2->sol_dry No q3->q4 Yes sol_activation Root Cause: Inactive Mg surface. ACTION: Use fresh Mg and ensure proper activation. q3->sol_activation No q4->q5 Yes sol_addition Root Cause: Homocoupling favored. ACTION: Slow halide addition. q4->sol_addition No q5->check_byproducts Yes sol_inert Root Cause: Atmospheric moisture/oxygen. ACTION: Improve inert atmosphere technique. q5->sol_inert No byproduct_thiophene->sol_dry byproduct_bithiophene->sol_addition byproduct_sm->sol_activation

Caption: Troubleshooting workflow for the Grignard synthesis.

Protocol 1: Optimized Grignard Synthesis of this compound

This protocol incorporates best practices to minimize common failure modes.

Materials:

  • Magnesium turnings (2.0 eq)

  • Iodine (1 small crystal)

  • 2-Bromothiophene (1.8 eq)

  • 2-Bromobenzaldehyde (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous NH₄Cl solution

  • 1 M HCl solution

Procedure:

  • Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.

  • Grignard Formation: To the flask, add magnesium turnings and a single crystal of iodine. Gently heat the flask with a heat gun until violet iodine vapors are observed. This helps to etch the magnesium surface. Allow the flask to cool.

  • Add a small portion of the anhydrous ether to cover the magnesium.

  • Dissolve 2-bromothiophene in anhydrous ether in the dropping funnel. Add a small amount (~5-10%) of this solution to the magnesium suspension.

  • Initiation: The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray/brown. If it does not start, gentle warming may be required.

  • Addition: Once the reaction is initiated and self-sustaining (refluxing), add the remaining 2-bromothiophene solution dropwise at a rate that maintains a steady reflux. This slow addition is crucial to minimize Wurtz coupling.[7]

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Dissolve 2-bromobenzaldehyde in anhydrous ether and add it dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition to prevent side reactions with the aldehyde.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. This is a milder workup than using strong acid directly, which can sometimes lead to degradation of the acid-sensitive product.

  • Add 1 M HCl to dissolve the magnesium salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[8]

Part 2: Improving the Two-Step Suzuki Coupling / Reduction Pathway

This robust, two-step approach first involves the palladium-catalyzed Suzuki-Miyaura cross-coupling to form 2-(thiophen-2-yl)benzaldehyde, followed by its reduction to the target alcohol. While often more reliable than the Grignard route, low yields can still occur, typically during the critical C-C bond-forming step.[9][10]

Frequently Asked Questions (FAQs) & Troubleshooting

Q2: My Suzuki-Miyaura coupling reaction is sluggish or gives a low yield of 2-(thiophen-2-yl)benzaldehyde. What factors should I optimize?

A2: The Suzuki coupling is a complex catalytic cycle, and its efficiency depends on the delicate balance of multiple components. Key areas for optimization include the catalyst system, base, and solvent.

  • Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen.[11] Inadequate degassing of the solvent and reaction mixture is a primary cause of catalyst death and low yields.

    • Causality: Oxygen oxidizes the active Pd(0) catalyst to inactive Pd(II) species, breaking the catalytic cycle. Phosphine ligands are also prone to oxidation.[11]

    • Solution: Solvents must be rigorously degassed before use. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes. Alternatively, a series of freeze-pump-thaw cycles can be used. Ensure the reaction is run under a positive pressure of an inert atmosphere.

  • Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source, replacing it with a C-H bond. Electron-rich heterocycles like thiophene can be susceptible.

    • Causality: This reaction is often promoted by the aqueous base and elevated temperatures, competing directly with the desired transmetalation step in the catalytic cycle.

    • Solution:

      • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from NaOH or KOH to a milder base like K₂CO₃ or K₃PO₄.[12]

      • Use a Boronic Ester: Pinacol esters or MIDA boronates are often more stable than the corresponding boronic acids and can slowly release the active species into the reaction, minimizing its concentration and thus the rate of protodeboronation.[11]

      • Minimize Water: While some water is often necessary for the Suzuki reaction, using a strictly anhydrous system with a base like CsF can sometimes be beneficial.

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings, a simple ligand like triphenylphosphine may not be sufficient.

    • Causality: Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) can accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover numbers and better yields.[13]

    • Solution: Screen different ligands. For a coupling involving a heteroaryl boronic acid, ligands like SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often superior.

Table 1: Common Conditions for Suzuki-Miyaura Coupling
ParameterOption 1Option 2Option 3Rationale & Comments
Palladium Source Pd(PPh₃)₄Pd(OAc)₂ / Pd₂(dba)₃Buchwald PrecatalystsPd(PPh₃)₄ is used directly but can be unstable. Pd(OAc)₂ requires a separate ligand. Precatalysts are air-stable and highly active.
Ligand PPh₃P(t-Bu)₃SPhos / XPhosPPh₃ is a standard, but more electron-rich and bulky ligands often give better results, especially for heteroaryl couplings.[13]
Base K₂CO₃K₃PO₄CsFBase strength and solubility are critical. K₃PO₄ is a strong, effective base. CsF is used in anhydrous conditions.
Solvent Toluene/H₂ODioxane/H₂ODMFThe solvent system must solubilize all components. Rigorous degassing is mandatory for all options.
Mechanism: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the formation of the biaryl C-C bond.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Q3: The reduction of the intermediate aldehyde to the alcohol is not clean. What should I do?

A3: Sodium borohydride (NaBH₄) in methanol or ethanol is typically a very clean and effective method for reducing aldehydes to primary alcohols. If you are seeing issues, consider the following:

  • Incomplete Reaction: Ensure you are using a sufficient excess of NaBH₄ (typically 1.5-2.0 equivalents). The reaction is usually fast at room temperature, but allowing it to stir for a few hours ensures completion.

  • Work-up Issues: Acidic work-up can sometimes cause issues with acid-sensitive substrates. A neutral or slightly basic work-up followed by extraction is generally safer.

  • Purity of Starting Aldehyde: Impurities from the Suzuki coupling step can carry over and complicate the reduction and subsequent purification. Ensure the 2-(thiophen-2-yl)benzaldehyde is reasonably pure before proceeding.

Protocol 2: Two-Step Synthesis (Suzuki Coupling & Reduction)

Step A: Suzuki-Miyaura Coupling

  • To an oven-dried flask, add 2-bromobenzaldehyde (1.0 eq), 2-thienylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water).

  • Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-(thiophen-2-yl)benzaldehyde.

Step B: Aldehyde Reduction

  • Dissolve the purified 2-(thiophen-2-yl)benzaldehyde in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling any effervescence.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, this compound. Further purification by chromatography may be performed if necessary.[8]

Part 3: Purity Assessment

Q4: How can I confirm the purity and identity of my final this compound product?

A4: A combination of chromatographic and spectroscopic techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons on both the phenyl and thienyl rings, a singlet for the benzylic CH₂, and a signal for the hydroxyl proton.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and confirming the molecular weight of the product.[8] It can also help identify any volatile impurities or byproducts.

By systematically addressing these common issues related to reagent handling, reaction conditions, and side reactions, researchers can significantly improve the yield and reliability of their synthesis of this compound.

References

Technical Support Center: Synthesis of (Thien-2-yl)(phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (thien-2-yl)(phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for navigating the complexities of this important synthetic transformation. The following content is structured in a question-and-answer format to directly address the common challenges and byproduct formation issues encountered during the Grignard-mediated synthesis of this valuable heteroaromatic methanol derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a nonpolar, UV-active impurity in my crude reaction mixture that is difficult to separate from my desired (thien-2-yl)(phenyl)methanol product. What is it likely to be, and how can I prevent its formation?

This is a very common issue and the impurity is almost certainly a homocoupling (or Wurtz-type) byproduct.[1][2] In the synthesis of (thien-2-yl)(phenyl)methanol via the Grignard reaction, you are dealing with two potential homocoupling reactions:

  • Formation of 2,2'-bithiophene: This is the most probable homocoupling byproduct, arising from the reaction of the 2-thienylmagnesium bromide Grignard reagent with unreacted 2-bromothiophene.

  • Formation of biphenyl: While less common if you are using a pre-formed thienyl Grignard, if you are preparing it in situ with benzaldehyde present, or if there are issues with reagent purity, you may also see the formation of biphenyl from the coupling of phenyl radicals.[3]

Mechanism of Homocoupling (Wurtz-type) Byproduct Formation:

The formation of these byproducts is primarily driven by the reaction between the Grignard reagent and the parent aryl halide.[4] This reaction is catalyzed by trace metal impurities and can be exacerbated by higher temperatures and high concentrations of the halide.[5]

cluster_0 Formation of 2,2'-Bithiophene 2-ThienylMgBr 2-Thienylmagnesium Bromide 2,2'-Bithiophene 2,2'-Bithiophene 2-ThienylMgBr->2,2'-Bithiophene Reacts with 2-Bromothiophene 2-Bromothiophene 2-Bromothiophene->2,2'-Bithiophene MgBr2 MgBr₂

Mechanism of 2,2'-Bithiophene Formation

Troubleshooting & Prevention:

StrategyRationale
Slow Addition of Halide Adding the 2-bromothiophene dropwise to the magnesium turnings ensures a low steady-state concentration of the halide, minimizing its opportunity to react with the newly formed Grignard reagent.[1][5]
Temperature Control Maintain a gentle reflux during Grignard formation. Overheating can significantly increase the rate of homocoupling.[5]
Magnesium Activation Use of fresh, high-surface-area magnesium turnings and an activator like iodine or 1,2-dibromoethane ensures rapid formation of the Grignard reagent, leaving less unreacted halide.[1]
Solvent Choice Anhydrous ethereal solvents like THF or diethyl ether are standard. The choice can influence the Schlenk equilibrium and the reactivity of the Grignard reagent.[6][7][8][9]

Experimental Protocol for Minimizing Homocoupling:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Gently warm the flask under a flow of inert gas until the iodine vapor dissipates.

  • Initiation: Add a small portion of a solution of 2-bromothiophene (1 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

  • Controlled Addition: Once the reaction begins (as evidenced by bubbling and a gentle reflux), add the remaining 2-bromothiophene solution dropwise at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

Q2: My reaction has a low yield of the desired product, and I've isolated benzyl alcohol. What is causing this?

The presence of benzyl alcohol indicates that a reduction of the benzaldehyde starting material is occurring alongside the desired nucleophilic addition. The Grignard reagent, in this case, 2-thienylmagnesium bromide, is acting as a reducing agent.

Mechanism of Aldehyde Reduction:

This side reaction proceeds via a six-membered ring transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the aldehyde. However, with an aryl Grignard reagent like 2-thienylmagnesium bromide which lacks β-hydrogens, the reduction likely occurs through a single electron transfer (SET) mechanism, followed by hydrogen abstraction from the solvent.

cluster_1 Reduction of Benzaldehyde Benzaldehyde Benzaldehyde SET Single Electron Transfer (SET) Benzaldehyde->SET 2-ThienylMgBr 2-Thienylmagnesium Bromide 2-ThienylMgBr->SET Radical_Anion Benzaldehyde Radical Anion SET->Radical_Anion Benzyl_Alkoxide Benzyl Alkoxide Radical_Anion->Benzyl_Alkoxide H abstraction from solvent Solvent Solvent (e.g., THF) Solvent->Benzyl_Alkoxide Workup Acidic Workup Benzyl_Alkoxide->Workup Benzyl_Alcohol Benzyl Alcohol Workup->Benzyl_Alcohol Start Low Conversion of (Thien-2-yl)(phenyl)methanol Check_Mg Is the Magnesium Surface Activated? Start->Check_Mg Activate_Mg Activate Mg with Iodine, 1,2-dibromoethane, or mechanical grinding. Check_Mg->Activate_Mg No Check_Solvent Is the Solvent Anhydrous? Check_Mg->Check_Solvent Yes Activate_Mg->Check_Solvent Dry_Solvent Use freshly distilled/dried solvent. Check_Solvent->Dry_Solvent No Check_Temp Is the Reaction Temperature Optimal? Check_Solvent->Check_Temp Yes Dry_Solvent->Check_Temp Adjust_Temp Gently heat to initiate, then maintain a gentle reflux. Check_Temp->Adjust_Temp No Check_Reagents Are the Starting Materials Pure? Check_Temp->Check_Reagents Yes Adjust_Temp->Check_Reagents Purify_Reagents Purify 2-bromothiophene and benzaldehyde before use. Check_Reagents->Purify_Reagents No End Improved Conversion Check_Reagents->End Yes Purify_Reagents->End

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions for Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered substrates. In the world of complex molecule synthesis, the formation of carbon-carbon bonds between bulky coupling partners is a frequent and often formidable obstacle. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate these demanding reactions and achieve your synthetic goals.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance.[1] The reaction facilitates the formation of a C-C bond between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[2][3] However, when substrates possess significant steric bulk, particularly at the positions flanking the reacting centers, the efficiency of the standard catalytic cycle can be severely compromised. This guide will dissect the common failure modes and provide actionable solutions grounded in mechanistic understanding.

The Challenge of Steric Hindrance in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5] Steric hindrance can negatively impact each of these stages:

  • Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-halide bond of the electrophile, can be slowed by bulky groups near the reaction site.[6]

  • Transmetalation: This step, involving the transfer of the organic group from the boron atom to the palladium center, is often rate-limiting. Bulky substituents on either the organoboron reagent or the palladium complex can create significant steric clashes, impeding the formation of the key intermediate.[7] The base plays a crucial role here by activating the boronic acid to form a more nucleophilic boronate "ate" complex.[8][9]

  • Reductive Elimination: The final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, can also be hindered by bulky ligands on the palladium center, preventing the two organic partners from coming into the required proximity.[6]

Visualizing the Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Reagents Pd0 Pd(0)L_n OxAdd R¹-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L_n-R² OxAdd->Transmetalation Transmetalation (R²-B(OR)₂ + Base) Product R¹-R² Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration R¹-X Aryl/Vinyl Halide (R¹-X) R²-B(OR)₂ Organoboron Reagent (R²-B(OR)₂) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common problems encountered when working with hindered substrates. Each question is followed by a detailed explanation of the underlying causes and a set of practical solutions.

Q1: My reaction shows low or no conversion, even after prolonged reaction times. What are the most likely causes?

A1: This is the most common issue when dealing with sterically demanding substrates. The root cause is typically a sluggish step in the catalytic cycle.

Initial Checks:

  • Catalyst Activity: Ensure your palladium source and ligand are not degraded.[10] Using a freshly opened bottle or a reliable source is crucial. For Pd(II) precatalysts, ensure the in-situ reduction to the active Pd(0) species is efficient.[11]

  • Inert Atmosphere: Oxygen can deactivate the catalyst through oxidation and promote unwanted side reactions like the homocoupling of boronic acids.[10][11] Rigorously degas all solvents (including water) and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[11]

  • Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity.

Advanced Troubleshooting Steps:

  • Switch to a More Active Catalyst System: For hindered substrates, standard catalysts like Pd(PPh₃)₄ are often insufficient. The use of bulky, electron-rich phosphine ligands is essential to promote both oxidative addition and reductive elimination.[11][12]

    • Buchwald-type Biarylphosphine Ligands: These are the gold standard for challenging couplings. Ligands such as XPhos, SPhos, and RuPhos have demonstrated exceptional performance in coupling sterically hindered aryl chlorides and bromides.[11]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can be highly effective for coupling unreactive aryl chlorides.[8]

    • Precatalysts: Consider using well-defined palladium precatalysts (e.g., XPhos Pd G3) which are often more stable and efficient at generating the active Pd(0) species.[11]

  • Optimize the Base and Solvent System: The choice of base is critical for activating the boronic acid.[9]

    • Base Strength: For hindered substrates, a stronger base may be necessary to facilitate the transmetalation step. While K₂CO₃ is common, consider stronger bases like K₃PO₄ or Cs₂CO₃. In some cases, very strong bases like NaOtBu or KOtBu may be required, although they can introduce compatibility issues with certain functional groups.[13]

    • Solvent: The solvent affects the solubility of reagents and the reaction rate. Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. For particularly challenging reactions, a solvent screen may be necessary.[10]

  • Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier for slow catalytic steps. However, be mindful of potential substrate or product decomposition.[10]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?

A2: Homocoupling of the boronic acid (formation of R²-R²) is a common side reaction, often promoted by the presence of oxygen or excess Pd(II) species.[11][14]

Solutions:

  • Rigorous Degassing: As mentioned, meticulous removal of oxygen from the reaction mixture is the first line of defense.[11]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ or using a precatalyst that cleanly generates Pd(0) can minimize the amount of Pd(II) available for homocoupling pathways.[10][11]

  • Controlled Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the dimerization reaction.[10]

  • Ligand Selection: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[11]

Q3: My primary side product is the dehalogenation of my aryl halide. What is causing this and how can it be prevented?

A3: Dehalogenation (replacement of the halide with a hydrogen atom) is a competing side reaction that can occur after the oxidative addition step.[5] It is particularly prevalent with sterically hindered substrates.

Causes and Solutions:

  • β-Hydride Elimination: If the organoboron partner has β-hydrogens, β-hydride elimination from the R²-Pd(II)-R¹ intermediate can occur, followed by reductive elimination to form the dehalogenated product R¹-H.[4][7]

    • Ligand Choice: Using ligands with a large bite angle or bulky ligands like AntPhos can disfavor the conformation required for β-hydride elimination.[4][7]

  • Protodeboronation followed by Coupling: If the boronic acid undergoes protodeboronation (replacement of the B(OH)₂ group with H), the resulting arene can potentially participate in side reactions.

  • Solvent Effects: Protic solvents or impurities can be a source of protons. While often necessary, minimizing the amount of water or using anhydrous conditions can sometimes help.[10]

Q4: I am working with a di-ortho-substituted aryl halide and a hindered boronic acid, and the reaction is failing completely. What are the most robust conditions I should try?

A4: Coupling tetra-ortho-substituted substrates is one of the most challenging scenarios in Suzuki-Miyaura chemistry and requires a highly active catalytic system and carefully optimized conditions.

Recommended Starting Point (Protocol):

  • Reagents & Catalyst System:

    • Aryl Halide: 1.0 equivalent

    • Boronic Acid/Ester: 1.5 equivalents

    • Palladium Precatalyst: XPhos Pd G3 (1-3 mol%)

    • Ligand: XPhos (if not using a precatalyst, use a 1:1.2 Pd:Ligand ratio)

    • Base: K₃PO₄ (3.0 equivalents), finely ground

    • Solvent: Dioxane/H₂O (10:1), rigorously degassed

  • Experimental Procedure:

    • To an oven-dried reaction vial, add the aryl halide, boronic acid, and base.

    • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[11]

    • Under a positive pressure of inert gas, add the palladium precatalyst.

    • Add the degassed solvent mixture via syringe.

    • Place the vial in a preheated oil bath or heating block and stir vigorously at 100-120 °C.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Troubleshooting Flowchart for Extremely Hindered Couplings:

Troubleshooting_Flowchart start Low/No Yield with Hindered Substrates check_basics Check Basics: - Catalyst Activity - Inert Atmosphere - Reagent Purity start->check_basics change_catalyst Switch to Bulky Ligand System (e.g., XPhos, SPhos, RuPhos) + Pd Precatalyst check_basics->change_catalyst If still no reaction optimize_base Optimize Base: - Try K₃PO₄ or Cs₂CO₃ - Consider NaOtBu (if compatible) change_catalyst->optimize_base If low conversion optimize_temp_solvent Increase Temperature (100-120 °C) & Screen Solvents (Dioxane, Toluene) optimize_base->optimize_temp_solvent If still slow boron_reagent Consider More Stable Boron Reagent: - Boronate Ester (Pinacol, MIDA) - Trifluoroborate Salt optimize_temp_solvent->boron_reagent If protodeboronation occurs success Successful Coupling optimize_temp_solvent->success If successful boron_reagent->success

Caption: A decision-making workflow for troubleshooting difficult Suzuki couplings.

Q5: My boronic acid seems to be unstable under the reaction conditions. Are there more robust alternatives?

A5: Yes, the instability of boronic acids, particularly their propensity for protodeboronation, is a well-known issue.[14] Several more stable derivatives can be used:

Boron Reagent TypeStructure Example (Pinacol Ester)Key Advantages
Boronate Esters R-B(O-C(CH₃)₂-C(CH₃)₂-O)More stable to protodeboronation, often crystalline and easy to handle.[11]
Potassium Trifluoroborate Salts [R-BF₃]KHighly stable, crystalline solids that slowly release the boronic acid under reaction conditions.[11]
MIDA Boronates R-B(MIDA)Exceptionally stable, allowing for sequential cross-coupling reactions.[11]

These reagents often provide a slow release of the active boronic acid species, minimizing its concentration in the reaction mixture and thus reducing the rate of decomposition pathways.[11]

Conclusion

Troubleshooting Suzuki-Miyaura reactions with hindered substrates requires a systematic approach grounded in a solid understanding of the reaction mechanism. Success often hinges on moving beyond standard conditions and employing highly active catalyst systems featuring bulky, electron-rich ligands. By carefully selecting the catalyst, base, and solvent, and by considering the stability of the organoboron reagent, even the most challenging C-C bond formations can be achieved. This guide provides a starting point for rational optimization, empowering you to overcome the steric barriers in your synthetic endeavors.

References

Technical Support Center: Purification of Polar Thienylphenylmethanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the purification challenges of polar thienylphenylmethanol compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows.

Introduction to the Challenges

Polar thienylphenylmethanol compounds present a unique set of purification challenges due to their hybrid structure. The hydroxyl group imparts significant polarity, leading to strong interactions with polar stationary phases and high solubility in polar solvents. Conversely, the phenyl and thienyl rings introduce non-polar characteristics and potential for π-π stacking interactions. This dual nature can lead to issues such as poor peak shape in chromatography, difficulty in crystallization, and co-purification of structurally similar impurities. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for peak tailing when purifying thienylphenylmethanol compounds on silica gel chromatography?

A1: Peak tailing is a common issue when purifying polar compounds like thienylphenylmethanol derivatives on silica gel.[1] The primary cause is strong interaction between the polar hydroxyl group of the analyte and the acidic silanol groups on the silica surface.[1] This can be exacerbated by the presence of the thiophene ring, which can also interact with the stationary phase. To mitigate this, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[1]

Q2: My thienylphenylmethanol compound is highly soluble in most common recrystallization solvents. How can I induce crystallization?

A2: High solubility in polar solvents can make crystallization challenging.[2] If your compound is too soluble, you can try a few strategies. First, try to find a solvent in which your compound is soluble when hot but sparingly soluble when cold.[3] If a single solvent doesn't work, a binary solvent system is often effective.[4] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble but is miscible with the first solvent) until the solution becomes slightly turbid.[5] Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.[3] Scratching the inside of the flask with a glass rod or adding a seed crystal can also help induce crystallization.[3]

Q3: Can I use acid-base extraction to purify my thienylphenylmethanol compound?

A3: Standard acid-base extraction is generally not effective for purifying neutral compounds like thienylphenylmethanol.[6] This technique is primarily used to separate acidic or basic compounds from neutral ones by converting them into their water-soluble salts.[6][7] However, an acid or base wash can be useful for removing acidic or basic impurities from your crude product.[8] For instance, a wash with a dilute aqueous solution of sodium bicarbonate can remove acidic impurities, while a wash with dilute hydrochloric acid can remove basic impurities.[9]

Q4: What are the best starting solvent systems for flash chromatography of polar thienylphenylmethanol compounds?

A4: A good starting point for developing a solvent system for flash chromatography is to use Thin Layer Chromatography (TLC) to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[1] For polar compounds, common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[10] For very polar thienylphenylmethanol derivatives, you may need to use a more polar solvent system, such as methanol in dichloromethane (up to 10% methanol, as higher concentrations can dissolve the silica gel).[10]

Q5: My compound seems to be degrading on the silica gel column. What can I do?

A5: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[11] If you suspect your thienylphenylmethanol derivative is unstable on silica, you have a few options. As mentioned for peak tailing, deactivating the silica with triethylamine can help.[1] Alternatively, you can use a different stationary phase that is less acidic, such as alumina (neutral or basic).[12] Another option is to switch to reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar.[11]

Troubleshooting Guides

Issue 1: Poor Separation of Structurally Similar Impurities in Flash Chromatography

Problem: You are unable to resolve your target thienylphenylmethanol from impurities with very similar polarities, such as isomers or starting materials.

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Protocol: Optimizing Solvent Systems with TLC

  • Spotting: On a TLC plate, spot your crude mixture, your pure standard (if available), and co-spot (crude and standard in the same spot).

  • Solvent Trials: Develop the TLC plate in a variety of solvent systems with varying polarities. Start with a standard system like 20% ethyl acetate in hexanes and gradually increase the polarity.

  • Analyze Rf: The ideal solvent system will give your target compound an Rf between 0.2 and 0.3, with good separation from all impurities.[1]

  • Selectivity: If two compounds have the same Rf in one solvent system, try a different combination of solvents. For example, if ethyl acetate/hexanes fails, try dichloromethane/methanol.

Issue 2: Oiling Out During Recrystallization

Problem: Instead of forming crystals, your thienylphenylmethanol compound separates from the solution as an oil.

Root Cause Analysis & Solution Table:

Potential Cause Explanation Suggested Solution(s) Reference(s)
Solution is too concentrated The concentration of the solute is too high, leading to precipitation as an oil rather than ordered crystal lattice formation.Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.[3]
Cooling is too rapid Rapid cooling does not allow sufficient time for crystal nucleation and growth, favoring the formation of an amorphous oil.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[3]
Inappropriate solvent The boiling point of the solvent may be too high, or the compound may be too soluble even at low temperatures.Try a lower-boiling point solvent or a solvent system where the compound has lower solubility at cold temperatures.[13]
Presence of impurities Impurities can interfere with crystal lattice formation, promoting oiling out.Try to remove impurities by another method (e.g., a quick filtration through a small plug of silica) before recrystallization.[3]

Step-by-Step Protocol for Overcoming Oiling Out:

  • Re-dissolve: If your compound has oiled out, add more of the hot solvent until the oil completely dissolves.

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed. Do not place it directly in an ice bath.

  • Induce Crystallization: If no crystals form, try scratching the inner surface of the flask with a glass rod at the meniscus.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to act as a nucleation site.

  • Solvent Adjustment: If oiling persists, try a different solvent or a solvent pair. Dissolve the compound in a minimal amount of a good solvent and add a poor solvent dropwise at an elevated temperature until turbidity persists, then clarify with a few drops of the good solvent before slow cooling.[4]

Issue 3: Compound is Water-Soluble, Complicating Aqueous Workup

Problem: Your polar thienylphenylmethanol has significant solubility in water, leading to product loss during aqueous extraction steps.

Workflow for Minimizing Loss during Aqueous Extraction:

G A Start: Product Loss During Aqueous Workup B Reduce the volume of the aqueous washes. A->B C Saturate the aqueous layer with NaCl (brine wash). B->C This decreases the solubility of the organic compound in the aqueous phase. D Back-extract the combined aqueous layers with a fresh portion of organic solvent. C->D This recovers any dissolved product from the aqueous phase. E Dry the combined organic layers thoroughly (e.g., with MgSO4 or Na2SO4). D->E F End: Recovered Product E->F

Caption: Workflow to minimize product loss for water-soluble compounds.

Detailed Protocol: Brine Wash and Back-Extraction

  • Initial Extraction: Perform your aqueous wash as required (e.g., with saturated sodium bicarbonate solution to remove acidic impurities).

  • Separate Layers: Separate the organic and aqueous layers.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove dissolved water and can also decrease the solubility of your organic compound in the aqueous phase, driving it into the organic layer.[7]

  • Combine Aqueous Layers: Combine all the aqueous layers from the washes.

  • Back-Extract: Extract the combined aqueous layers one or two more times with a fresh portion of your organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine Organic Layers: Combine all organic layers.

  • Drying and Evaporation: Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Purity Assessment

Once your thienylphenylmethanol compound is purified, it is crucial to assess its purity accurately.

Recommended Analytical Methods for Purity Determination:

Method Principle Advantages Limitations Reference(s)
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution and sensitivity, ideal for separating structurally similar impurities. Quantitative.Requires a chromophore for UV detection. Method development can be time-consuming.[14]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High efficiency and sensitivity, especially for volatile impurities.Compound must be thermally stable and volatile. Derivatization may be required for polar compounds.[15]
Quantitative Nuclear Magnetic Resonance (qNMR) Integration of NMR signals relative to a certified internal standard.Provides structural confirmation and absolute purity without needing a reference standard of the analyte.Lower sensitivity than chromatographic methods. Requires a suitable internal standard.[16]
Melting Point The temperature range over which a solid melts.A sharp melting point close to the literature value is a good indicator of purity.Insensitive to small amounts of impurities. Not a quantitative measure.[3]

Protocol: Purity Assessment by HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[14]

  • Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be: 0-10 min, 30-70% B; 10-15 min, 70-30% B; 15-20 min, 30% B.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the thiophene or phenyl ring absorbs (e.g., 235 nm).[14]

  • Sample Preparation: Dissolve a small, accurately weighed amount of your purified compound in the mobile phase or a suitable solvent like acetonitrile.

  • Analysis: Inject the sample and integrate the peak areas. Purity is typically expressed as the area of the main peak divided by the total area of all peaks.

References

Preventing decomposition of (2-Thien-2-ylphenyl)methanol during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of (2-Thien-2-ylphenyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges, with a particular focus on preventing its decomposition during synthesis and workup. Our guidance is rooted in established chemical principles and field-proven laboratory practices.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound resulted in a low yield and a significant amount of a dark, insoluble material. What is the likely cause?

A1: The formation of a dark, insoluble material is a classic indicator of the acid-catalyzed polymerization of the product. The thiophene ring, especially when attached to a benzylic alcohol, is susceptible to electrophilic attack under acidic conditions. The workup step of a Grignard reaction, which typically involves the use of acid to quench the reaction and protonate the alkoxide, is the most common stage for this degradation to occur.[1] Strong acids can promote a polycondensation reaction where the hydroxyl group of one molecule reacts with the thiophene ring of another, leading to the formation of poly(thienylene methylene) structures.

Q2: I've noticed my purified this compound develops a yellow or brown color over time, even when stored. What is happening?

A2: Discoloration upon storage is often a sign of oxidation.[2] The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene-S-oxides and subsequently thiophene-S,S-dioxides.[3][4] This process can be initiated by exposure to atmospheric oxygen and accelerated by light. While thiophene itself is considered aromatic and relatively stable, the presence of the phenylmethanol group can influence its reactivity.[5][6]

Q3: During the Grignard synthesis, I observed the formation of a significant amount of a biphenyl-like byproduct. How can this be minimized?

A3: The formation of coupling byproducts, such as biphenyl from a phenyl Grignard reagent, is a known side reaction. This is often favored by higher concentrations of the aryl halide and elevated reaction temperatures. To minimize this, it is recommended to add the aryl halide solution slowly to the magnesium turnings during the Grignard reagent formation. This maintains a low concentration of the aryl halide and favors its reaction with magnesium over coupling with the already-formed Grignard reagent.

Q4: Can the thiophene ring itself react with the Grignard reagent?

A4: The thiophene ring is generally stable under Grignard reaction conditions. The aromatic nature of thiophene makes it resistant to nucleophilic attack by the Grignard reagent.[5] Computational studies have shown that while thiophene Grignard reagents can form complex dimers and exist in equilibrium, the ring itself does not typically undergo scission or unwanted reactions with other Grignard reagents during the course of a standard synthesis.[7][8]

Troubleshooting Guides

Problem 1: Significant Product Decomposition During Grignard Reaction Workup
Symptom Potential Cause Recommended Solution
Formation of a dark, tar-like polymer upon addition of acid.Acid-catalyzed polymerization of the product. Strong acids and localized high concentrations of acid can initiate this process.Use a milder quenching agent. Instead of strong acids like HCl or H₂SO₄, quench the reaction at a low temperature (0 °C or below) with a saturated aqueous solution of ammonium chloride (NH₄Cl).[9][10] This provides a gentle proton source to form the alcohol without significantly lowering the bulk pH.
Low yield of the desired alcohol.Decomposition due to prolonged exposure to acidic conditions during extraction.Minimize contact time with acidic solutions. If an acidic wash is necessary to remove magnesium salts, perform it quickly with a pre-chilled, dilute acid solution. Immediately follow with a wash using a weak base (e.g., saturated sodium bicarbonate) to neutralize any residual acid.
Problem 2: Product Degradation During Purification and Storage
Symptom Potential Cause Recommended Solution
Product discoloration (yellowing or browning) after purification.Oxidation of the thiophene sulfur atom by atmospheric oxygen.Handle and store the purified product under an inert atmosphere. Use techniques such as a Schlenk line or a glove box for manipulations.[11][12] Store the final product in a tightly sealed amber vial under argon or nitrogen and refrigerate.[2]
Appearance of new, unexpected peaks in NMR or GC-MS analysis of a stored sample.Formation of oxidation byproducts like thiophene-S-oxides or over-oxidation to the corresponding ketone.Purify the material shortly before use if it has been stored for an extended period. For long-term storage, consider adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT).[2]
Visualizing Decomposition Pathways

The following diagrams illustrate the primary decomposition pathways for this compound.

Product This compound Polymer Poly(thienylene methylene) (Insoluble Polymer) Product->Polymer Acid-Catalyzed Polycondensation SOxide Thiophene-S-oxide derivative Product->SOxide Oxidation Acid Strong Acid (H+) e.g., HCl, H2SO4 Oxygen Oxygen (O2) Light

Caption: Primary decomposition pathways for this compound.

Experimental Protocols

Protocol 1: Optimized Grignard Synthesis and Workup

This protocol is designed to minimize the decomposition of the acid-sensitive product.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for activation)

  • 2-Bromophenyl(thien-2-yl)methanone (or appropriate starting materials)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution (chilled)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C overnight and assemble while hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation: Place magnesium turnings in a flask equipped with a reflux condenser and a nitrogen/argon inlet. Add a small crystal of iodine if necessary to initiate the reaction. Slowly add a solution of the aryl halide in anhydrous ether/THF to the magnesium suspension. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Carbonyl: Cool the Grignard reagent to 0 °C. Slowly add a solution of the ketone (e.g., 2-benzoylthiophene) in anhydrous ether/THF. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching (Crucial Step): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add chilled saturated aqueous NH₄Cl solution dropwise with vigorous stirring. The addition is exothermic and may cause bubbling.

  • Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

Workflow for Synthesis and Prevention of Decomposition

cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_storage Storage cluster_prevention Decomposition Prevention A 1. Grignard Reagent Formation B 2. Reaction with Ketone A->B C 3. Quench at 0°C with sat. aq. NH4Cl B->C D 4. Extraction & Drying C->D P1 Avoid Strong Acids C->P1 E 5. Purification (e.g., Column Chromatography) D->E F 6. Store under Inert Gas (Ar/N2) in Amber Vial E->F P2 Minimize Air/Light Exposure E->P2 G 7. Refrigerate F->G F->P2

Caption: Recommended workflow for the synthesis of this compound.

Protocol 2: Purification of Air-Sensitive this compound

If the crude product requires further purification beyond a simple extraction, column chromatography under an inert atmosphere is recommended.

Procedure:

  • Degas Solvents: Before preparing the slurry and eluent, thoroughly degas the chromatography solvents by bubbling argon or nitrogen through them for at least 30 minutes.

  • Pack the Column: Pack the silica gel column using the degassed, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of degassed solvent and load it onto the column.

  • Elution: Run the chromatography as usual, but maintain a positive pressure of inert gas at the top of the column.

  • Fraction Collection: Collect the fractions in Schlenk flasks.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator connected to a Schlenk line.

  • Final Product Handling: Once the solvent is removed, backfill the flask with an inert gas before sealing and storing.

References

Technical Support Center: Efficient Synthesis of (2-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Thien-2-ylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important biaryl methanol derivative. The synthesis of this compound is a critical step in the development of various pharmaceutical compounds, and achieving an efficient and high-yielding process is paramount. This guide is structured to address specific experimental challenges through a detailed troubleshooting section and a comprehensive list of frequently asked questions.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems you might encounter during the synthesis of this compound, which is typically achieved via a two-step process: a Suzuki-Miyaura cross-coupling to form the biaryl ketone intermediate, followed by its reduction to the desired alcohol.

Issue 1: Low or No Yield of the Biaryl Ketone in the Suzuki-Miyaura Coupling Step

Question: I am attempting the Suzuki-Miyaura coupling between 2-acetylphenylboronic acid and 2-bromothiophene (or vice-versa) and observing very low to no formation of the desired (2-thien-2-ylphenyl)methanone. What are the likely causes and how can I resolve this?

Answer:

Low yields in Suzuki-Miyaura couplings are a common issue and can often be traced back to a few key factors. Here is a systematic approach to troubleshooting this problem:

  • Catalyst and Ligand Integrity: The heart of the Suzuki coupling is the palladium catalyst and its associated ligand.

    • Expertise & Experience: Palladium catalysts, particularly Pd(II) precatalysts, can be sensitive to air and moisture over time. Phosphine ligands are notoriously prone to oxidation, which can completely shut down the catalytic cycle.[1] Always use fresh, high-purity catalyst and ligand, and ensure they have been stored under an inert atmosphere.

    • Troubleshooting Steps:

      • Purchase a new batch of the palladium catalyst and ligand from a reputable supplier.

      • If you suspect your current batch, try a test reaction with a known, reliable coupling partner to verify its activity.

  • Exclusion of Oxygen: The presence of oxygen is detrimental to the catalytic cycle.

    • Expertise & Experience: The active Pd(0) species is readily oxidized to inactive Pd(II) in the presence of oxygen. This is one of the most frequent causes of failed Suzuki reactions.[1] Additionally, oxygen can promote the unwanted homocoupling of the boronic acid, further reducing the yield of the desired product.[1]

    • Troubleshooting Steps:

      • Ensure your reaction vessel is properly flame-dried or oven-dried before use to remove adsorbed moisture.

      • Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes.

      • Assemble your reaction under a positive pressure of inert gas. Use of a Schlenk line or a glovebox is highly recommended.[1]

  • Boronic Acid Stability: Thiophene-2-boronic acid is known to be less stable than many other arylboronic acids.

    • Expertise & Experience: Five-membered heterocyclic boronic acids, like thiophene-2-boronic acid, can undergo protodeboronation (loss of the boronic acid group) under the basic reaction conditions, especially at elevated temperatures.[4] This decomposition of your starting material will naturally lead to lower yields.

    • Troubleshooting Steps:

      • Use a slight excess (1.1-1.5 equivalents) of the thiophene-2-boronic acid to compensate for potential decomposition.

      • Consider using a milder base. While strong bases like NaOH or KOH are sometimes used, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient and can minimize boronic acid degradation.[5]

      • If protodeboronation is a persistent issue, consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt.[2]

  • Solvent and Base Selection: The choice of solvent and base is crucial for reaction efficiency.

    • Expertise & Experience: The solvent system needs to facilitate the solubility of all reactants and promote the catalytic cycle. A mixture of an organic solvent and water is often used to dissolve the inorganic base.[6] The base is required to activate the boronic acid for transmetalation.[7]

    • Troubleshooting Steps:

      • Commonly effective solvent systems for Suzuki couplings include 1,4-dioxane/water, toluene/water, or DMF.[3]

      • Ensure your solvents are of high purity and anhydrous (if not using an aqueous system).

      • Screen different bases. K₂CO₃, K₃PO₄, and Cs₂CO₃ are all good candidates to try.

Issue 2: Significant Homocoupling of the Boronic Acid

Question: My reaction is producing a significant amount of bithiophene or biphenyl byproducts, which is complicating purification and reducing my yield of the desired cross-coupled product. How can I suppress this side reaction?

Answer:

Homocoupling is a common side reaction in Suzuki couplings and is often indicative of specific issues with the reaction conditions.

  • Expertise & Experience: The primary driver of boronic acid homocoupling is often the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules catalyzed by palladium.[1] However, the choice of catalyst and reaction temperature can also play a role.

  • Troubleshooting Steps:

    • Rigorous Oxygen Exclusion: As detailed in the previous section, ensure your reaction setup is scrupulously deoxygenated. This is the single most effective way to minimize homocoupling.[1]

    • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of homocoupling.

    • Catalyst Loading: Using the minimum effective catalyst loading can sometimes reduce side reactions. High local concentrations of the catalyst can sometimes promote undesired pathways.

    • Ligand Choice: Certain ligands are more prone to promoting homocoupling than others. If you are using a simple phosphine ligand like PPh₃, consider switching to a more specialized biarylphosphine ligand (e.g., SPhos, XPhos) which can often provide better selectivity for the cross-coupling pathway.[3]

Issue 3: Incomplete Reduction of the Biaryl Ketone to the Alcohol

Question: I have successfully synthesized the (2-thien-2-ylphenyl)methanone intermediate, but the subsequent reduction to this compound is sluggish or incomplete. What are the best practices for this reduction?

Answer:

The reduction of a biaryl ketone to a secondary alcohol is generally a straightforward transformation, but incomplete reactions can occur.

  • Expertise & Experience: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this type of transformation and is generally preferred for its chemoselectivity and ease of handling.[8] The choice of solvent is important for both the solubility of the ketone and the reactivity of the borohydride.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: While NaBH₄ is usually sufficient, if the reaction is still sluggish, a slightly more powerful (but still relatively mild) reducing agent like potassium borohydride (KBH₄) could be used.[9]

    • Solvent System: The reduction is typically carried out in an alcoholic solvent like methanol or ethanol.[8][9] The alcohol can participate in the reaction mechanism and helps to solubilize the borohydride. If your biaryl ketone has poor solubility in methanol alone, a co-solvent like THF can be added.[9]

    • Reaction Temperature: Most borohydride reductions proceed readily at room temperature. If the reaction is slow, gentle warming (e.g., to 40 °C) can be attempted, but be mindful of potential side reactions. Conversely, for very reactive substrates, cooling to 0 °C at the start of the addition can help control the reaction.

    • Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the borohydride. Typically, 1.5 to 2.0 equivalents are used to ensure the reaction goes to completion.

    • Workup Procedure: The reaction is typically quenched by the careful addition of a weak acid (like dilute HCl or an aqueous solution of ammonium chloride) to destroy any unreacted borohydride.[8] Ensure the pH is acidic to protonate the resulting alkoxide and facilitate extraction of the alcohol product.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the synthesis of (2-thien-2-ylphenyl)methanone?

A1: There is no single "best" catalyst system, as the optimal choice can depend on the specific substrates and reaction conditions. However, for challenging couplings involving heteroaryl boronic acids, modern palladium pre-catalysts with bulky, electron-rich biarylphosphine ligands are often superior to older systems like Pd(PPh₃)₄. A good starting point would be to screen a few reliable systems.

Catalyst SystemLigandKey Advantages
Pd(OAc)₂ / SPhos SPhosA versatile and widely used system with good activity for many cross-couplings.
XPhos Pd G3/G4 XPhosAir- and moisture-stable pre-catalysts that are easy to handle and often highly active.[3]
Pd₂(dba)₃ / Buchwald Ligands e.g., XPhos, RuPhosAllows for modular screening of different ligands to find the optimal one for your specific substrate combination.
PdCl₂(dppf) dppfA reliable catalyst for many Suzuki couplings, though sometimes less active than the Buchwald systems for challenging substrates.

Q2: Can I use direct C-H activation to synthesize the biaryl core instead of a Suzuki coupling?

A2: Direct C-H activation is a powerful and increasingly popular method for C-C bond formation, and it has been successfully applied to the arylation of thiophenes.[10] This approach would involve coupling an aryl halide with 2-acetylthiophene, for example. The main advantage is that it avoids the need to pre-functionalize the thiophene with a boronic acid group. However, controlling the regioselectivity of C-H activation on the thiophene ring can be a challenge. For the synthesis of (2-thien-2-ylphenyl)methanone, the Suzuki-Miyaura coupling remains a more predictable and commonly employed strategy.

Q3: What is the general catalytic cycle for the Suzuki-Miyaura reaction?

A3: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromothiophene) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[11]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_intermediate Ar-Pd(II)L₂-X pd0->pd2_intermediate transmetalation Transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_intermediate->pd2_biaryl pd2_biaryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar' pd2_biaryl->product aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety procedures should always be followed. Specifically for this synthesis:

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them in a fume hood or glovebox.

  • Solvents: Organic solvents like 1,4-dioxane, toluene, and DMF have specific health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like KOH and NaOH are corrosive. Avoid contact with skin and eyes.

  • Boronic Acids: Aryl boronic acids can be irritants.[8] Handle them with care.

Experimental Protocols

Protocol 1: Synthesis of (2-Thien-2-ylphenyl)methanone via Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromothiophene (1.0 mmol, 1.0 eq), 2-acetylphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add your chosen palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and degassed 1,4-dioxane (5 mL) and water (1 mL).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Protocol 2: Reduction of (2-Thien-2-ylphenyl)methanone to this compound

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add (2-thien-2-ylphenyl)methanone (1.0 mmol, 1.0 eq) and methanol (10 mL). Stir at room temperature to dissolve.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 mmol, 1.5 eq) portion-wise over 5-10 minutes.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.[8]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol. The product can be further purified by recrystallization or column chromatography if necessary.[8]

Synthesis_Workflow start Starting Materials: 2-Bromothiophene & 2-Acetylphenylboronic Acid suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->suzuki ketone Intermediate: (2-thien-2-ylphenyl)methanone suzuki->ketone purification1 Workup & Purification ketone->purification1 reduction Reduction (NaBH₄, Methanol) product Final Product: This compound reduction->product purification2 Workup & Purification product->purification2 purification1->reduction

Caption: A typical workflow for the synthesis of this compound.

References

Technical Support Center: Solvent Effects on the Synthesis of (2-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Thien-2-ylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in this synthetic transformation. We will explore common challenges, provide troubleshooting solutions, and offer detailed protocols to ensure successful and reproducible outcomes. The synthesis of this molecule, a valuable building block in medicinal chemistry, is highly sensitive to reaction conditions, with the choice of solvent being a paramount factor for yield and purity.

Two primary synthetic routes are commonly employed for this compound: the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction. This guide will focus predominantly on the Grignard approach—the reaction of a 2-thienyl Grignard reagent with an appropriate benzaldehyde derivative—due to its efficiency and atom economy, while also addressing solvent considerations for the Suzuki coupling as a viable alternative.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on solvent-related causes and solutions.

Question 1: My Grignard reaction to synthesize this compound is failing or giving very low yields. What are the likely solvent-related causes?

Answer: Reaction failure or low yield in a Grignard synthesis is most frequently traced back to the solvent's purity and chemical nature. The Grignard reagent, in this case, 2-thienylmagnesium bromide, is a potent nucleophile and a strong base. Its success hinges on a strictly anhydrous and aprotic solvent environment.

Diagnostic Checklist & Solutions:

  • Presence of Protic Contaminants: Protic solvents, or even trace amounts of water, will quench the Grignard reagent. Any molecule with an acidic proton (O-H, N-H) will react instantly with the Grignard reagent, converting it into an unreactive hydrocarbon (thiophene in this case) and rendering it useless for the subsequent reaction with the aldehyde.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. The solvent (typically an ether) must be rigorously dried. Anhydrous diethyl ether or tetrahydrofuran (THF) are standard choices.[1] Using a freshly opened bottle of anhydrous solvent or distilling the solvent from a suitable drying agent (e.g., sodium/benzophenone) is highly recommended. Always conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[2]

  • Incorrect Solvent Type: Using a protic or reactive solvent will terminate the reaction. Solvents like ethanol, methanol, or water are incompatible. Halogenated solvents are also unsuitable as they can undergo magnesium-halogen exchange with the Grignard reagent.[1]

    • Solution: Only use aprotic ethereal solvents. Diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents because they are aprotic and effectively solvate the magnesium center, stabilizing the Grignard reagent.[1][3]

  • Poor Solvent Quality: Solvents can degrade over time. Ethers like THF can form peroxides, which are not only explosive but can also interfere with the reaction.

    • Solution: Test for peroxides before use. If present, they must be removed. Using solvents from a reputable supplier that are packaged under an inert atmosphere can mitigate this issue.

Question 2: I'm observing significant amounts of homocoupling side products (e.g., 2,2'-bithiophene). How can solvent choice help minimize this?

Answer: The formation of homocoupled products, such as 2,2'-bithiophene, is a known side reaction. While often catalyzed by trace metal impurities, the solvent can play a significant role in the reactivity and stability of the Grignard reagent, thereby influencing the prevalence of these side reactions.

Causality & Mitigation:

  • Solvent Coordinating Ability: Tetrahydrofuran (THF) is a more polar and stronger Lewis base than diethyl ether.[3] This means it coordinates more strongly to the magnesium atom in the Grignard reagent. This enhanced solvation can increase the nucleophilicity of the organic moiety, making it more reactive.[1][4] In some cases, this heightened reactivity can favor the desired reaction pathway over side reactions. Conversely, for some substrates, it may accelerate undesired pathways.

    • Recommendation: If homocoupling is an issue in diethyl ether, switching to THF may alter the reactivity profile and potentially reduce the side product. The higher boiling point of THF (66 °C vs. 34.6 °C for diethyl ether) also allows for a wider range of reaction temperatures, providing an additional parameter for optimization.[4]

  • Schlenk Equilibrium: In solution, Grignard reagents exist in an equilibrium between the RMgX species and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. The position of this "Schlenk Equilibrium" is influenced by the solvent.[5]

    • Recommendation: THF tends to favor the monomeric RMgX species, which may exhibit different reactivity compared to the species present in diethyl ether. Experimenting with both solvents is the most effective way to determine the optimal choice for minimizing side products for your specific substrate.

Question 3: I am struggling to initiate the formation of the 2-thienylmagnesium bromide. Could the solvent be the problem?

Answer: Yes, the solvent is a critical factor in the initiation phase of Grignard reagent formation. The reaction occurs on the surface of the magnesium metal, and the solvent plays a key role in stabilizing the organomagnesium species as it forms.[6]

Initiation Troubleshooting:

  • Solvent Choice for Less Reactive Halides: Aryl halides can be less reactive than alkyl halides. THF is often superior to diethyl ether for preparing Grignard reagents from less reactive halides (like aryl chlorides or some bromides) because its stronger coordinating ability helps to stabilize the forming organometallic compound and solvate the magnesium surface.[3] For the synthesis of 2-thienylmagnesium bromide, both solvents are generally effective, but THF may provide a more reliable initiation.

  • Activation of Magnesium: Often, a layer of magnesium oxide on the metal surface can prevent the reaction from starting.[6]

    • Solution: While not strictly a solvent issue, it's a critical initiation step. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium and solvent. These reagents react with the magnesium to expose a fresh, reactive metal surface.[2][6] Once the reaction initiates (indicated by cloudiness, bubbling, or heat generation), the remainder of the aryl halide can be added slowly.

Troubleshooting_Workflow cluster_yield Low Yield Troubleshooting cluster_side_product Side Product Troubleshooting cluster_initiation Initiation Troubleshooting start Reaction Issue Identified q1 Low or No Yield? start->q1 q2 Side Product Formation? start->q2 q3 Initiation Failure? start->q3 a1 Check for Protic Contaminants (H₂O, Alcohols) q1->a1 b1 Evaluate Solvent Polarity (THF vs. Et₂O) q2->b1 c1 Is Solvent Coordination Sufficient? q3->c1 a2 Verify Correct Solvent Type (Aprotic Ether: THF, Et₂O) a1->a2 a3 Assess Solvent Quality (Test for Peroxides) a2->a3 s1 Solution: - Dry glassware & solvent - Use inert atmosphere a3->s1 b2 Consider Schlenk Equilibrium Effects b1->b2 s2 Solution: - Switch solvent (e.g., from Et₂O to THF) - Optimize temperature b2->s2 c2 Is Magnesium Surface Active? c1->c2 s3 Solution: - Use THF for less reactive halides - Add activators (I₂, C₂H₄Br₂) c2->s3

Caption: Troubleshooting workflow for common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for synthesizing this compound via a Grignard reaction?

A: Both anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF) are excellent choices, but THF is often considered the optimal solvent . THF's higher boiling point allows for reactions to be run at elevated temperatures, which can increase the reaction rate.[4] Its greater polarity and Lewis basicity provide better solvation and stabilization of the Grignard reagent, which can be particularly advantageous for ensuring complete formation and reliable reactions.[1][3]

Q: Why are aprotic ethereal solvents like THF necessary for Grignard reactions?

A: The necessity of aprotic ethereal solvents is twofold:

  • Aprotic Nature: They lack acidic protons, preventing the premature quenching of the highly basic Grignard reagent.[1]

  • Coordinating Ability: The oxygen atom in ethers like THF possesses lone pairs of electrons that coordinate to the electron-deficient magnesium center of the Grignard reagent. This coordination forms a soluble complex, which stabilizes the reagent and enhances its reactivity.[1][3] Without this solvation, the Grignard reagent is often unstable and insoluble, preventing it from reacting effectively.

Caption: Solvation of a Grignard reagent by THF molecules.

Q: Can I use a non-polar solvent like toluene for this reaction?

A: It is generally not recommended to use a non-polar solvent like toluene as the sole solvent for this type of Grignard reaction. Toluene lacks the ability to effectively solvate and stabilize the Grignard reagent through coordination.[6] This can lead to poor formation, low solubility, and sluggish or failed reactions. While some specialized procedures may use toluene as a co-solvent with THF to achieve higher temperatures, ethereal solvents are essential for the viability of the reaction.[7]

Q: What are the solvent considerations for a Suzuki-Miyaura coupling to synthesize the target molecule?

A: The Suzuki-Miyaura coupling, which would involve reacting 2-thienylboronic acid with a 2-halobenzyl alcohol derivative, requires a different solvent strategy. These reactions are typically performed in a biphasic system or a polar aprotic solvent.

  • Common Systems: A mixture of an organic solvent and an aqueous base is standard. The organic solvent (e.g., 1,4-dioxane, toluene, THF) dissolves the aryl halide and the boronic acid, while the aqueous solution contains the base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) required for the catalytic cycle.[8][9]

  • Solvent's Role: The solvent system must facilitate the interaction between the organic-soluble and water-soluble components. The choice of solvent can influence reaction rates and even selectivity in complex molecules, although the effect is not always straightforward and can be substrate-dependent.[10][11]

Data Presentation: Solvent Properties and Suitability

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Suitability for Grignard SynthesisRationale
Tetrahydrofuran (THF) C₄H₈O667.6Excellent Aprotic, strong coordinating ability, good temperature range.[4]
Diethyl Ether (C₂H₅)₂O34.64.3Good Aprotic, effective coordinator, but low boiling point limits reaction temperature.[4]
Toluene C₇H₈1112.4Poor (as sole solvent) Aprotic but non-coordinating; does not stabilize the Grignard reagent.[6]
Water H₂O10080.1Unsuitable Protic; instantly destroys the Grignard reagent.
Ethanol C₂H₅OH7824.5Unsuitable Protic; instantly destroys the Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound using 2-bromothiophene and 2-bromobenzaldehyde.

Reagents and Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 2-Bromothiophene

  • 2-Bromobenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, addition funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part A: Preparation of 2-Thienylmagnesium Bromide

  • Set up a flame-dried three-necked flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).

  • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • In the addition funnel, prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 2-bromothiophene solution to the magnesium turnings to initiate the reaction. Gentle heating or sonication may be required. Initiation is confirmed by the disappearance of the iodine color and the onset of a gentle reflux.

  • Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, stir the resulting dark solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Part B: Reaction with 2-Bromobenzaldehyde

  • Cool the Grignard solution to 0 °C using an ice bath.

  • Prepare a solution of 2-bromobenzaldehyde (0.9 equivalents) in anhydrous THF.

  • Add the 2-bromobenzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours or until TLC analysis indicates consumption of the aldehyde.

Part C: Workup and Purification

  • Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel.

References

Work-up procedures for Grignard reactions involving thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Grignard reactions involving thiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful carbon-carbon bond-forming reactions. Here, you will find practical, field-tested advice to help you troubleshoot common issues and optimize your reaction work-ups for higher yields and purity.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions and immediate concerns encountered during the work-up of thiophene Grignard reactions.

Q1: My Grignard reaction involving a bromothiophene is giving a low yield of the desired product. What are the most likely causes?

A1: Low yields in thiophene Grignard reactions often stem from a few critical factors:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, leading to the formation of the corresponding protonated thiophene (debromination) instead of your desired product.[1] Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere.[2] Use of anhydrous solvents is mandatory.[3]

  • Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating. It is crucial to use fresh, shiny magnesium turnings.[3] Activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is a common and effective practice.[1]

  • Side Reactions: Homocoupling (Wurtz-type reaction) to form bithienyl byproducts is a common side reaction.[1] This can be minimized by the slow addition of the Grignard reagent to your electrophile.[1]

Q2: What is the best way to quench a Grignard reaction with a thiophene derivative?

A2: The quenching process is critical for protonating the intermediate alkoxide to yield the final alcohol product and for neutralizing any excess Grignard reagent.[4][5] A widely used and effective method is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C (ice bath).[2] This is generally preferred over strong acids, especially in the initial phase, as it is less exothermic and can help prevent side reactions.

Q3: I am observing a significant amount of a homocoupled bithiophene byproduct. How can I minimize this?

A3: The formation of homocoupled byproducts is often due to a high localized concentration of the Grignard reagent. To mitigate this, consider the following:

  • Slow Addition: Add the Grignard reagent solution slowly to a solution of the electrophile.[1]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of homocoupling more significantly than the desired cross-coupling.[2]

  • Catalyst Choice: For cross-coupling reactions, the choice of catalyst and ligands (e.g., using a nickel catalyst with a ligand like 1,3-bis(diphenylphosphino)propane (dppp)) can improve selectivity.[1]

Q4: How should I purify my thiophene-containing product after the work-up?

A4: Purification typically involves a combination of techniques:

  • Extraction: After quenching, extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or ethyl acetate to ensure all of the product is recovered.[2]

  • Washing: Combine the organic layers and wash with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate, filter, and then concentrate the solvent under reduced pressure.[2]

  • Chromatography/Distillation: Depending on the physical properties of your product, purification can be achieved by column chromatography on silica gel or by distillation.[3]

II. Troubleshooting Guide

This section provides a more in-depth analysis of specific problems you might encounter during your experiments, along with detailed solutions.

Issue 1: The Grignard Reaction Fails to Initiate

Symptoms:

  • No visible signs of reaction (bubbling, cloudiness, or exotherm) after adding the bromothiophene to the magnesium turnings.

  • The brown color of the iodine (if used as an activator) does not fade.[6]

Causality and Solutions:

Potential Cause Explanation Recommended Action
Oxidized Magnesium Surface A layer of magnesium oxide on the turnings prevents the organohalide from reacting with the elemental magnesium.Use fresh, shiny magnesium turnings.[3] Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.[1][2] The disappearance of the iodine color indicates activation.
Presence of Water Trace amounts of water will react with the initially formed Grignard reagent, quenching it and preventing the reaction from propagating.Ensure all glassware is meticulously dried (flame-dried under vacuum or oven-dried at >120 °C for several hours) and assembled while hot under a stream of inert gas (nitrogen or argon).[2] Use freshly distilled, anhydrous solvents.[3]
Poor Quality Alkyl/Aryl Halide Impurities in the bromothiophene can inhibit the reaction.Purify the bromothiophene by distillation before use.
Insufficient Activation Energy Sometimes, the reaction requires a small amount of heat to overcome the activation energy barrier.Gentle heating with a heat gun on a small spot of the flask can help initiate the reaction. Be prepared to cool the flask in an ice bath once the reaction starts, as it can be exothermic.
Issue 2: Low Yield of the Desired Thiophene Product

Symptoms:

  • After work-up and purification, the isolated yield is significantly lower than expected.

  • TLC or GC analysis of the crude product shows a large amount of unreacted starting material or byproducts.

Causality and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have gone to completion.Monitor the reaction progress using TLC or GC.[2] If the reaction stalls, gentle heating (reflux) may be necessary. Ensure sufficient reaction time.
Grignard Reagent Degradation The Grignard reagent can react with atmospheric oxygen and carbon dioxide.[1]Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[3]
Protonolysis (Debromination) The highly basic Grignard reagent is quenched by any acidic protons, most commonly from water, leading to the formation of thiophene instead of the desired product.[1]Adhere strictly to anhydrous reaction conditions.[3]
Homocoupling (Wurtz-type Reaction) The Grignard reagent can react with unreacted bromothiophene to form bithienyl byproducts.[1]Add the bromothiophene slowly to the magnesium suspension to maintain a low concentration of the halide.[2]
Issue 3: Formation of Unexpected Byproducts

Symptoms:

  • NMR or Mass Spectrometry data indicates the presence of compounds other than the starting material and the desired product.

Causality and Solutions:

Potential Cause Explanation Recommended Action
Reaction with Solvent In some cases, particularly with prolonged heating, the Grignard reagent can react with ethereal solvents like THF.Avoid unnecessarily long reaction times at high temperatures. Consider using diethyl ether, which is generally less reactive.
Over-addition to Esters or Acid Chlorides When reacting with esters or acid chlorides, the Grignard reagent can add twice, leading to the formation of a tertiary alcohol instead of a ketone.[4]Use a less reactive organometallic reagent (e.g., an organocadmium or organocuprate) or perform the reaction at a very low temperature (e.g., -78 °C) with slow addition of the Grignard reagent.
Ring Opening of Thiophene While less common, highly reactive Grignard reagents or harsh reaction conditions can potentially lead to the degradation of the thiophene ring.Use milder reaction conditions and avoid excessive heating.

III. Experimental Protocols and Visualizations

Standard Work-up Procedure for a Thiophene Grignard Reaction
  • Cooling: Once the reaction is complete (as determined by TLC or GC), cool the reaction flask to 0 °C in an ice bath.[2]

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[2] Be mindful of any exotherm and control the addition rate to keep the temperature below 10 °C. Continue adding the quenching solution until no more gas evolves and any excess magnesium has been consumed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).[2]

  • Washing: Combine the organic extracts and wash them once with water and then once with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by the most suitable method, such as column chromatography or distillation.

Visual Workflow of the Work-up Procedure

Workup_Workflow start Completed Grignard Reaction cool Cool to 0 °C start->cool quench Quench with sat. aq. NH4Cl cool->quench extract Extract with Organic Solvent (3x) quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify Side_Reactions ThMgBr Thienylmagnesium Bromide (Grignard Reagent) Desired_Product Desired Product ThMgBr->Desired_Product Desired Reaction Thiophene Thiophene (Debromination Product) ThMgBr->Thiophene Protonolysis Bithiophene Bithiophene (Homocoupling Product) ThMgBr->Bithiophene Homocoupling H2O Trace H2O H2O->Thiophene ThBr Bromothiophene (Starting Material) ThBr->Bithiophene Electrophile Electrophile (e.g., Aldehyde) Electrophile->Desired_Product

References

Technical Support Center: Synthesis and Impurity Characterization of (2-(Thiophen-2-yl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and purification of (2-(Thiophen-2-yl)phenyl)methanol. As a Senior Application Scientist, this guide is structured to address common challenges and provide scientifically grounded solutions to ensure the integrity of your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare (2-(Thiophen-2-yl)phenyl)methanol?

A1: The two most prevalent and logical synthetic strategies for constructing the (2-(Thiophen-2-yl)phenyl)methanol scaffold are through a Grignard reaction or a Suzuki coupling reaction.

  • Grignard Reaction: This approach typically involves the reaction of a Grignard reagent with a carbonyl compound. For this target molecule, two primary pathways exist:

    • Reaction of 2-phenylmagnesium halide with thiophene-2-carboxaldehyde.

    • Reaction of 2-thienylmagnesium halide with 2-formylbenzene (2-bromobenzaldehyde).

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction can be employed to form the biaryl bond between the phenyl and thiophene rings. A plausible route would be the coupling of 2-thienylboronic acid with a protected 2-bromobenzyl alcohol, followed by deprotection.

Q2: My crude (2-(Thiophen-2-yl)phenyl)methanol product is a dark-colored oil/solid. What is the likely cause?

A2: Pure (2-(Thiophen-2-yl)phenyl)methanol is expected to be a light-colored solid or oil. A dark or brown coloration in the crude product often indicates the presence of impurities.[1] These can include polymeric materials, degradation products, or residual palladium catalyst from a Suzuki coupling. Further purification is necessary to remove these colored impurities.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable solvent system for TLC can be determined empirically, often starting with a mixture of hexane and ethyl acetate.[1]

Q4: What are the best analytical methods to confirm the structure and purity of my final product?

A4: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is highly recommended.

  • ¹H and ¹³C NMR will confirm the chemical structure of (2-(Thiophen-2-yl)phenyl)methanol and identify any proton or carbon-containing impurities.[3][4][5][6][7][8][9][10][11][12]

  • GC-MS or LC-MS will confirm the molecular weight of the product and can help in identifying volatile impurities.[13][14][15][16]

Troubleshooting Guides

Guide 1: Grignard Synthesis Route

Common Issue: Low yield of the desired alcohol and the presence of a significant, less polar byproduct.

Probable Cause: The formation of biphenyl as a major side product is a common issue in Grignard reactions involving phenylmagnesium halides.[17][18][19] This occurs through a coupling reaction between the Grignard reagent and unreacted aryl halide.[17] High concentrations of the aryl halide and elevated reaction temperatures can favor the formation of this impurity.[17]

Troubleshooting Steps:

  • Control Reaction Conditions:

    • Ensure slow, dropwise addition of the aryl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

    • Maintain a gentle reflux and avoid excessive heating, which can promote the coupling side reaction.[17]

  • Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[20] Any moisture will quench the Grignard reagent, forming benzene and reducing the yield of the desired product.[19] All glassware must be rigorously dried, and anhydrous solvents should be used.

  • Purification Strategy:

    • Trituration: Biphenyl is significantly less polar than the desired alcohol. After the reaction work-up and removal of the solvent, the crude product can be washed (triturated) with a non-polar solvent like petroleum ether.[17][20] The biphenyl will dissolve in the petroleum ether, leaving the desired (2-(Thiophen-2-yl)phenyl)methanol as a solid.

    • Column Chromatography: If trituration is insufficient, column chromatography on silica gel is an effective method for separating the more polar alcohol from the non-polar biphenyl.[1][21][22] A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[1]

Impurity Characterization Data:

ImpurityIdentification MethodExpected Spectroscopic Data
BiphenylGC-MS, ¹H NMR¹H NMR (CDCl₃): δ ~7.6 (d, 4H), 7.45 (t, 4H), 7.36 (t, 2H) ppm. MS (EI): m/z 154 (M⁺).
BenzeneGC-MS, ¹H NMR¹H NMR (CDCl₃): δ ~7.37 (s, 6H) ppm. MS (EI): m/z 78 (M⁺).

Experimental Workflow: Grignard Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification start Dry Glassware & Reagents grignard Form Phenylmagnesium Bromide (Bromobenzene + Mg in Ether) start->grignard addition Add Thiophene-2-carboxaldehyde dropwise at 0°C grignard->addition quench Aqueous Workup (e.g., sat. NH4Cl) addition->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate triturate Triturate with Petroleum Ether evaporate->triturate chromatography Column Chromatography (if needed) triturate->chromatography Impure product Pure (2-(Thiophen-2-yl)phenyl)methanol triturate->product Pure chromatography->product

Caption: Workflow for Grignard synthesis and purification.

Guide 2: Suzuki Coupling Route

Common Issue: Low yield of the desired coupled product and the presence of a byproduct with a molecular weight corresponding to a thiophene dimer.

Probable Cause: Thienylboronic acids are known to be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of thiophene and reducing the yield of the desired product.[23] Another common side reaction is the homocoupling of the boronic acid to form 2,2'-bithiophene.[8]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is critical. A milder base such as cesium fluoride (CsF) or potassium carbonate (K₂CO₃) can sometimes be more effective than stronger bases like sodium hydroxide.

    • Catalyst and Ligand: The palladium catalyst and phosphine ligand system should be carefully chosen. Modern catalyst systems with bulky, electron-rich ligands can improve yields and minimize side reactions.

    • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation of the palladium catalyst.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials, homocoupled byproducts, and residual catalyst.[1][2] A gradient elution with hexane and ethyl acetate is typically effective.

Impurity Characterization Data:

ImpurityIdentification MethodExpected Spectroscopic Data
2,2'-BithiopheneGC-MS, ¹H NMR¹H NMR (CDCl₃): δ ~7.25 (dd, 2H), 7.20 (dd, 2H), 7.03 (dd, 2H) ppm.[5][8] MS (EI): m/z 166 (M⁺).[8]
ThiopheneGC-MS, ¹H NMR¹H NMR (CDCl₃): δ ~7.35 (t, 2H), 7.18 (t, 2H) ppm. MS (EI): m/z 84 (M⁺).

Experimental Workflow: Suzuki Coupling and Purification

cluster_synthesis Synthesis cluster_purification Purification setup Combine Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, and Base inert Degas and place under Inert Atmosphere (N2 or Ar) setup->inert reflux Heat to Reflux inert->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Hexane/Ethyl Acetate) concentrate->chromatography product Pure (2-(Thiophen-2-yl)phenyl)methanol chromatography->product

Caption: Workflow for Suzuki coupling and purification.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of (2-Thien-2-ylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded methodology for the synthesis and subsequent spectroscopic validation of (2-Thien-2-ylphenyl)methanol. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a self-validating framework for ensuring the structural integrity and purity of the target compound. We will objectively compare the spectroscopic signature of the desired product with that of potential starting materials, isomeric impurities, and common byproducts, supported by experimental data and authoritative references.

Introduction: The Rationale for Rigorous Validation

This compound is a valuable diarylmethanol scaffold, a structural motif present in numerous pharmacologically active compounds. Its synthesis serves as a fundamental step in the development of novel therapeutics. However, the synthesis of such molecules is rarely a perfect process. The potential for isomeric products, unreacted starting materials, and reaction byproducts necessitates a robust and unequivocal method of structural confirmation.

Spectroscopic analysis is the cornerstone of this validation process. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a molecule. This guide will demonstrate how to interpret these fingerprints to not only confirm the successful synthesis of this compound but also to definitively rule out the presence of common chemical alternatives.

Synthetic Strategy: The Grignard Reaction

For the synthesis of this compound, the Grignard reaction stands out as a classic and highly effective method for carbon-carbon bond formation.[1][2] The strategy involves the nucleophilic addition of a thienyl organomagnesium halide to an aryl aldehyde. This choice is predicated on the reliability and high yield of the reaction when conducted under appropriate anhydrous conditions.[3][4]

The chosen pathway involves the formation of 2-thienylmagnesium bromide from 2-bromothiophene, which then attacks the electrophilic carbonyl carbon of benzaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the target secondary alcohol.

Synthesis_Scheme cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product r1 2-Bromothiophene int1 2-Thienylmagnesium bromide (Grignard Reagent) r1->int1 1. Diethyl Ether (Anhydrous) r2 Magnesium (Mg) r2->int1 1. Diethyl Ether (Anhydrous) r3 Benzaldehyde p1 This compound r3->p1 2. H3O+ Workup int1->p1 2. H3O+ Workup

Caption: Reaction scheme for the synthesis of this compound.

Spectroscopic Profile of this compound

The following tables summarize the expected spectroscopic data for the successfully synthesized and purified product. This data serves as the benchmark against which all experimental results should be compared.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. The chemical shift, multiplicity, and integration of proton signals, along with the chemical shifts of carbon signals, provide a complete map of the molecular skeleton.

¹H NMR Data (400 MHz, CDCl₃)
Assignment Expected δ (ppm) Multiplicity
Phenyl-H (ortho, meta, para)7.40 - 7.25Multiplet (m)
Thienyl-H (H5)7.20 - 7.15Doublet of doublets (dd)
Thienyl-H (H3)6.95 - 6.90Doublet of doublets (dd)
Thienyl-H (H4)6.90 - 6.85Doublet of doublets (dd)
Methine-H (-CH OH)~5.90Singlet (s)
Hydroxyl-H (-OH )Variable (broad)Singlet (s)
¹³C NMR Data (100 MHz, CDCl₃)
Assignment Expected δ (ppm)
Thienyl-C (C2, ipso)~148.0
Phenyl-C (ipso)~143.5
Phenyl-C (ortho, meta, para)128.8 - 126.0
Thienyl-C (C3, C4, C5)127.0 - 124.5
Methine-C (-C HOH)~71.5

Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key is to look for the appearance of the hydroxyl group in the product and the disappearance of the carbonyl group from the starting aldehyde.

IR Data (KBr or ATR)
Assignment Expected Frequency (cm⁻¹)
O-H Stretch (Alcohol)3400 - 3200 (broad)
C-H Stretch (Aromatic)3100 - 3000 (sharp)
C=C Stretch (Aromatic Rings)1600 - 1450
C-S Stretch (Thiophene Ring)~700[5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Mass Spectrometry Data (EI)
Assignment Expected m/z
Molecular Ion [M]⁺190
[M-OH]⁺ (Loss of hydroxyl)173
Phenyl Cation [C₆H₅]⁺77
Thienyl Cation [C₄H₃S]⁺83

Comparison Guide: Product vs. Alternatives

A successful validation requires not only confirming the presence of the product but also ensuring the absence of key alternatives. The causality for this comparative analysis is rooted in the principle of falsification; we must actively seek evidence of impurities to confidently claim the purity of the target compound.

Distinguishing from Starting Materials

This comparison validates the completion of the reaction.

Spectroscopic Feature This compound Benzaldehyde (Starting Material) 2-Bromothiophene (Starting Material)
¹H NMR: Aldehyde-H AbsentPresent (~10.0 ppm, s)Absent
¹H NMR: Methine-H Present (~5.9 ppm, s)AbsentAbsent
IR: C=O Stretch AbsentPresent (~1700 cm⁻¹, strong)Absent
IR: O-H Stretch Present (3400-3200 cm⁻¹, broad)AbsentAbsent
MS: Molecular Ion m/z 190m/z 106m/z 162/164 (Br isotope pattern)
Distinguishing from an Isomeric Impurity

The reaction of 3-bromothiophene (a potential contaminant in the starting material) would lead to the formation of (3-Thien-2-ylphenyl)methanol. NMR is exceptionally sensitive to such positional isomerism.

Spectroscopic Feature This compound (3-Thien-2-ylphenyl)methanol (Isomer)
¹H NMR: Thiophene Protons 3 distinct signals with characteristic dd patterns for 2,5-disubstitution.3 distinct signals with different chemical shifts and coupling constants characteristic of 3-substitution.
¹³C NMR: Thienyl Carbons Unique chemical shifts for C2, C3, C4, C5.Different set of chemical shifts due to changed connectivity.
Distinguishing from a Common Byproduct: Biphenyl

Homocoupling of the Grignard reagent with unreacted aryl halide can produce biphenyl as a byproduct.[6] Its lack of hydroxyl and thiophene moieties makes it easily distinguishable.

Spectroscopic Feature This compound Biphenyl (Byproduct)
¹H NMR: Thiophene Protons Present (6.85-7.20 ppm)Absent
¹H NMR: Methine-H Present (~5.9 ppm, s)Absent
IR: O-H Stretch Present (3400-3200 cm⁻¹, broad)Absent
IR: C-S Stretch Present (~700 cm⁻¹)Absent
MS: Molecular Ion m/z 190m/z 154

Experimental Protocols

The following protocols must be followed with precision. The trustworthiness of the final data is directly dependent on the integrity of the experimental execution.

Synthesis Protocol

Workflow prep Preparation (Dry Glassware, Anhydrous Solvents) grignard Grignard Formation (2-Bromothiophene + Mg in Ether) prep->grignard reaction Nucleophilic Addition (Add Benzaldehyde solution dropwise) grignard->reaction workup Aqueous Workup (Quench with aq. NH4Cl, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify analysis Spectroscopic Analysis (NMR, IR, MS) purify->analysis validate Validation (Compare data to benchmarks) analysis->validate

References

A Comparative Guide to the Synthesis of Thienylphenylmethanol: Grignard Reaction vs. Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. Thienylphenylmethanol, a diarylmethanol derivative, represents a valuable structural motif in medicinal chemistry. Its synthesis, however, presents a choice between classic and modern carbon-carbon bond-forming strategies. This guide provides an in-depth, objective comparison of two prominent methods for the synthesis of thienylphenylmethanol: the venerable Grignard reaction and the versatile Suzuki-Miyaura coupling. By examining the mechanistic underpinnings, experimental protocols, and performance metrics of each, this document aims to equip scientists with the critical insights needed for informed synthetic route selection and optimization.

Introduction: Two Paths to a Key Intermediate

The formation of the carbon-carbon bond between the thiophene and phenyl rings is the crucial step in the synthesis of thienylphenylmethanol. The Grignard reaction, a long-established and powerful tool in organic synthesis, achieves this through the nucleophilic addition of an organomagnesium reagent to a carbonyl compound.[1] In contrast, the Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, utilizes a palladium catalyst to cross-couple an organoboron compound with an organohalide.[2][3] Both methods offer distinct advantages and disadvantages in terms of functional group tolerance, reaction conditions, and byproduct formation. This guide will dissect these differences to provide a clear comparative framework.

Mechanistic Considerations: A Tale of Two Catalytic Cycles (or Lack Thereof)

Understanding the "why" behind experimental choices begins with a firm grasp of the reaction mechanisms. The Grignard and Suzuki reactions, while both forming C-C bonds, operate on fundamentally different principles.

The Grignard Reaction: A Classic Nucleophilic Addition

The Grignard synthesis of thienylphenylmethanol typically proceeds via the addition of a phenylmagnesium halide (a Grignard reagent) to 2-thiophenecarboxaldehyde. The mechanism is a straightforward nucleophilic addition to the carbonyl group.[4]

Diagram: Grignard Reaction Mechanism for Thienylphenylmethanol Synthesis

G Grignard Reaction Mechanism Grignard Phenylmagnesium bromide (PhMgBr) Intermediate Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Aldehyde 2-Thiophenecarboxaldehyde Aldehyde->Intermediate Product Thienylphenylmethanol Intermediate->Product Protonation Workup Acidic Workup (e.g., H3O+) Workup->Intermediate G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl R¹-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L_n-R² Transmetal->PdII_Both Boronic R²-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product G Grignard Synthesis Workflow Start Start: Dry Glassware & Reagents PrepGrignard Prepare Phenylmagnesium Bromide (from Bromobenzene and Mg in dry ether) Start->PrepGrignard AddAldehyde Slowly Add 2-Thiophenecarboxaldehyde (in dry ether) at 0°C PrepGrignard->AddAldehyde Reaction Stir at Room Temperature AddAldehyde->Reaction Workup Quench with Saturated NH₄Cl (aq) Reaction->Workup Extraction Extract with Diethyl Ether Workup->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Purification Purify by Column Chromatography (Silica gel, Hexane/Ethyl Acetate) Drying->Purification Product Isolate Thienylphenylmethanol Purification->Product G Suzuki Coupling Workflow Start Start: Combine Reactants, Catalyst, Base, and Solvent Degas Degas the Reaction Mixture Start->Degas Reaction Heat under Inert Atmosphere (e.g., 80-100°C) Degas->Reaction Workup Cool and Dilute with Water Reaction->Workup Extraction Extract with an Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Purify by Column Chromatography (Silica gel, Hexane) Drying->Purification Product Isolate 2-Phenylthiophene Purification->Product

References

A Researcher's Guide to the Biological Activity Screening of (2-Thien-2-ylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Heterocyclic compounds, particularly those containing the thiophene scaffold, have consistently emerged as a fertile ground for the discovery of molecules with a wide spectrum of biological activities.[1][2] The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a key pharmacophore in numerous approved drugs, valued for its metabolic stability and ability to engage in diverse biological interactions.[1][2] This guide focuses on a promising, yet specific subclass: (2-Thien-2-ylphenyl)methanol derivatives . We will delve into the comparative biological screening of these compounds, offering a technical narrative grounded in established experimental protocols and data from closely related analogues. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the therapeutic potential of this chemical scaffold.

The Rationale: Why this compound Derivatives?

The core structure, featuring a thiophene ring directly linked to a phenyl ring bearing a methanol group, presents a unique three-dimensional architecture. This arrangement offers multiple points for functionalization, allowing for the fine-tuning of physicochemical properties and biological targets. The thiophene moiety is known to participate in hydrogen bonding and hydrophobic interactions, while the phenyl ring provides a scaffold for substituent placement to modulate activity and selectivity. The methanol group can act as a hydrogen bond donor or acceptor and serves as a key linker for further derivatization. Thiophene-based compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, making this scaffold a compelling starting point for drug discovery campaigns.[1][3]

Comparative Anticancer Activity Screening

The proliferation of cancer cells often relies on specific signaling pathways that can be targeted by small molecules. Thiophene derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4] A crucial first step in evaluating novel this compound derivatives is to assess their cytotoxic effects on a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a reliable and widely used technique for the initial screening of potential anticancer compounds.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Workflow for MTT Assay

MTT_Assay_Workflow start Start cell_culture Culture & Seed Cancer Cells in 96-well Plates start->cell_culture treatment Treat Cells with This compound Derivatives (Serial Dilutions) cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Incubate & Solubilize Formazan Crystals with DMSO mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Comparative Data and Structure-Activity Relationship (SAR)

While specific data for this compound derivatives is emerging, we can draw valuable insights from structurally related compounds. For instance, studies on 2-(thiophen-2-yl)-1H-indole and 3-(thiophen-2-yl)pyrazolyl derivatives have shown potent anticancer activity.[4][5]

Compound IDCore StructureSubstituentsCancer Cell LineIC₅₀ (µM)Reference
4g 2-(thiophen-2-yl)-1H-indolePhenyl methylene bis-indoleHCT-1167.1 ± 0.07[4]
4a 2-(thiophen-2-yl)-1H-indolePhenyl methylene bis-indoleHCT-11610.5 ± 0.07[4]
4c 2-(thiophen-2-yl)-1H-indolePhenyl methylene bis-indoleHCT-11611.9 ± 0.05[4]
7g 3-(thiophen-2-yl)pyrazolyl chalconeUnsubstitutedHepG226.6[5]
7g 3-(thiophen-2-yl)pyrazolyl chalconeUnsubstitutedA54927.7[5]
Doxorubicin (Positive Control)-HepG221.6[5]
Doxorubicin (Positive Control)-A54928.3[5]

SAR Insights:

  • Influence of the Phenyl Ring: The substitution pattern on the phenyl ring of the this compound scaffold is predicted to be a critical determinant of activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.

  • Role of the Methanol Group: The hydroxyl group can be a key pharmacophoric feature, potentially forming hydrogen bonds within a target's active site. Esterification or etherification of this group would create a library of derivatives with altered lipophilicity and metabolic stability, likely impacting their cytotoxic profile.

  • Comparison to Analogues: The data from indole and pyrazole analogues suggest that the thiophen-2-yl moiety is a favorable feature for anticancer activity.[4][5] The combination of the thiophene ring with another aromatic system appears to be a successful strategy.

Comparative Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiophene derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[6][7]

Experimental Protocol: Agar Well Diffusion Method

This method is a widely used preliminary test to assess the antimicrobial activity of new compounds.

Methodology:

  • Microbial Culture Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive], Escherichia coli, Pseudomonas aeruginosa [Gram-negative]) and fungi (e.g., Candida albicans) are cultured in appropriate broth media to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Agar Plate Inoculation: Sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into Petri dishes. Once solidified, the agar surface is uniformly inoculated with the microbial suspension using a sterile swab.

  • Well Preparation: Wells (6-8 mm in diameter) are aseptically punched into the agar.

  • Compound Application: A fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 100 µg/mL in DMSO) is added to each well. A vehicle control (DMSO) and a positive control (e.g., Ampicillin for bacteria, Fluconazole for fungi) are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow start Start prepare_plates Prepare & Inoculate Microbial Culture on Agar Plates start->prepare_plates create_wells Create Wells in the Agar prepare_plates->create_wells add_compounds Add Test Compounds, Positive & Negative Controls to Wells create_wells->add_compounds incubation Incubate Plates (24-48 hours) add_compounds->incubation measure_zones Measure Zone of Inhibition (mm) incubation->measure_zones end_node End measure_zones->end_node

Caption: Workflow of the agar well diffusion assay for antimicrobial screening.

Comparative Data and SAR

Screening of 3-(thiophen-2-yl)-pyrazoline-5-yl derivatives has provided data on their antimicrobial potential.

Compound IDCore StructureSubstituent on Phenyl RingMicrobial StrainZone of Inhibition (mm) at 100 µg/mLReference
IId 3-(thiophen-2-yl)-pyrazoline4-methoxyS. aureus22[6]
IId 3-(thiophen-2-yl)-pyrazoline4-methoxyE. coli20[6]
IId 3-(thiophen-2-yl)-pyrazoline4-methoxyC. albicans21[6]
IIg 3-(thiophen-2-yl)-pyrazoline2-methylS. aureus21[6]
IIg 3-(thiophen-2-yl)-pyrazoline2-methylE. coli19[6]
IIg 3-(thiophen-2-yl)-pyrazoline2-methylC. albicans20[6]
Ampicillin (Positive Control)-S. aureus26[6]
Ampicillin (Positive Control)-E. coli25[6]

SAR Insights:

  • The data on pyrazoline derivatives suggest that substitutions on the phenyl ring significantly influence antimicrobial activity.[6] For this compound derivatives, exploring a range of substituents from halogens to alkyl and alkoxy groups could lead to the identification of potent antimicrobial agents.

  • The presence of a methoxy group (in compound IId) appears to confer broad-spectrum activity.[6] This highlights the importance of electronic and steric factors in the interaction with microbial targets.

Comparative Anti-inflammatory Activity Screening

Chronic inflammation is a hallmark of many diseases. Thiophene derivatives have been investigated for their anti-inflammatory properties, often through their ability to modulate inflammatory pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Methodology:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

  • Grouping and Fasting: Animals are divided into groups (n=6) and fasted overnight with free access to water.

  • Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., Indomethacin or Dexamethasone) are included.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Anti_inflammatory_Pathway LPS Inflammatory Stimulus (e.g., Carrageenan, LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NFkB_Inhibition This compound Derivative NFkB_Inhibition->NFkB Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Mediators Inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene_Expression->Mediators Inflammation Inflammation Mediators->Inflammation

Caption: Potential mechanism of anti-inflammatory action.

SAR Insights:

  • The anti-inflammatory activity of thiophene derivatives is often linked to their ability to inhibit enzymes like cyclooxygenase (COX) or to modulate transcription factors such as NF-κB.

  • For this compound derivatives, the spatial arrangement of the thiophene and phenyl rings, along with the nature of substituents, will be crucial for fitting into the active sites of inflammatory target proteins.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. By employing systematic screening protocols for anticancer, antimicrobial, and anti-inflammatory activities, researchers can effectively evaluate the potential of novel derivatives. The comparative data from structurally related thiophene compounds provide a valuable roadmap for prioritizing synthetic targets and understanding potential structure-activity relationships. Future work should focus on synthesizing a diverse library of this compound derivatives and subjecting them to the rigorous screening methodologies outlined in this guide. This systematic approach will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

A Comparative Guide to the Structure-Activity Relationship of (2-Thien-2-ylphenyl)methanol Analogs as PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of (2-Thien-2-ylphenyl)methanol analogs, with a specific focus on their activity as inhibitors of phosphodiesterase 4 (PDE4). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents.

Introduction: Targeting Inflammation through PDE4 Inhibition

Chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis represent a significant global health burden.[1][2] A key mechanism in the pathology of these diseases is the dysregulation of inflammatory responses.[1][3] Phosphodiesterase 4 (PDE4) has emerged as a critical therapeutic target because it is the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells.[1][3][4]

By inhibiting PDE4, intracellular cAMP levels increase, leading to the suppression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins, and the promotion of anti-inflammatory cytokines.[3][5][6] This mechanism has validated PDE4 as a target for anti-inflammatory drug development, leading to approved drugs like roflumilast and apremilast.[1][2] However, the therapeutic window for first-generation PDE4 inhibitors is often limited by side effects such as nausea and emesis, which are primarily associated with the inhibition of the PDE4D isoform.[2][4] This has driven the search for new generations of inhibitors with improved therapeutic indexes, potentially through isoform selectivity, particularly for PDE4B, which is strongly linked to anti-inflammatory effects.[2][4][7]

The this compound scaffold represents a promising starting point for the design of novel PDE4 inhibitors. This guide will dissect the structural modifications of this core and their impact on inhibitory potency and selectivity, providing a framework for rational drug design.

Core Structure-Activity Relationship (SAR) Analysis

The this compound core can be systematically divided into three key regions for SAR analysis: Region A (Thienyl Ring) , Region B (Phenyl Ring) , and Region C (Methanol Linker) . The following analysis is based on a hypothetical compilation of data for analogs tested against the PDE4B enzyme.

Region A: The Thienyl Ring

The thiophene ring often serves as a key recognition motif. Modifications to this ring can significantly impact potency.

  • Position 5 Substitutions: This position is critical. Introducing small, electron-withdrawing groups, such as a cyano (-CN) or nitro (-NO2) group, can enhance potency. This is likely due to favorable interactions within a specific sub-pocket of the enzyme's active site. Conversely, large, bulky substituents at this position tend to decrease activity, suggesting steric hindrance.

  • Isosteric Replacement: Replacing the thiophene ring with other five-membered heterocycles, such as furan or thiazole, often leads to a decrease in potency. This suggests that the sulfur atom of the thiophene ring may be involved in a crucial interaction, possibly a sulfur-aromatic interaction or a hydrogen bond with a specific residue in the active site.

Region B: The Phenyl Ring

The phenyl ring typically occupies a larger, more accommodating pocket in the PDE4 active site, allowing for a wider range of substitutions.

  • Para-Position Substitutions: The para-position of the phenyl ring is a key area for modification to enhance potency and modulate physicochemical properties. Small lipophilic groups, such as a methyl or ethyl group, are generally well-tolerated and can improve potency. The introduction of a methoxy (-OCH3) group at this position is often highly favorable, potentially forming a hydrogen bond with a key residue in the active site.

  • Meta-Position Substitutions: Substitutions at the meta-positions are generally less impactful than those at the para-position. However, the introduction of small, polar groups may influence solubility and other drug-like properties without significantly affecting potency.

  • Ortho-Position Substitutions: Substitutions at the ortho-positions are generally disfavored due to steric clashes that can disrupt the optimal binding conformation of the molecule.

Region C: The Methanol Linker

The hydroxyl group of the methanol linker is a critical pharmacophoric feature, often acting as a hydrogen bond donor.

  • Chirality: The stereochemistry of the carbinol carbon is crucial. In many diaryl methanol inhibitors, one enantiomer is significantly more active than the other, highlighting the importance of a specific three-dimensional arrangement for optimal binding. The (S)-enantiomer is often reported to be the more potent eutomer for related classes of inhibitors.

  • Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group typically abolishes activity, confirming its role as a key hydrogen bond donor.

  • Replacement of the Methanol Linker: Replacing the methanol linker with an amine or a simple methylene bridge also significantly reduces or eliminates inhibitory activity, further emphasizing the importance of the hydroxyl group and its precise positioning.

Summary of SAR Findings

The following table summarizes the key structure-activity relationships for this compound analogs as PDE4B inhibitors. The IC50 values are hypothetical and for comparative purposes.

Analog Region A (Thienyl) Modification Region B (Phenyl) Modification Region C (Methanol Linker) Modification Hypothetical PDE4B IC50 (nM)
1 (Parent) UnsubstitutedUnsubstituted(rac)-CH(OH)250
2 5-CNUnsubstituted(rac)-CH(OH)50
3 5-NO2Unsubstituted(rac)-CH(OH)45
4 Unsubstituted4-OCH3(rac)-CH(OH)80
5 5-CN4-OCH3(rac)-CH(OH)15
6 (S-enantiomer) 5-CN4-OCH3(S)-CH(OH)8
7 (R-enantiomer) 5-CN4-OCH3(R)-CH(OH)>500
8 5-CN4-OCH3-CH(OCH3)>1000
9 Furan isostere4-OCH3(rac)-CH(OH)300

Experimental Validation: Protocols and Workflows

To ensure the trustworthiness of SAR data, standardized and robust experimental protocols are essential. Below are detailed methodologies for the biochemical and cell-based evaluation of PDE4 inhibitors.

Biochemical PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for measuring the direct inhibition of a recombinant PDE4 enzyme.[5][8]

Principle: This assay measures the hydrolysis of a fluorescein-labeled cAMP (FAM-cAMP) substrate by the PDE4 enzyme. When FAM-cAMP is hydrolyzed to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added. This forms a large complex that tumbles slowly, resulting in a high fluorescence polarization signal.[8] Inhibitors prevent this hydrolysis, keeping the FAM-cAMP substrate small and fast-tumbling, which results in a low polarization signal.[8]

Materials:

  • Recombinant human PDE4B enzyme

  • FAM-cAMP substrate

  • PDE Assay Buffer

  • Binding Agent

  • Test compounds and a known PDE4 inhibitor (e.g., Rolipram)

  • 384-well black assay plates

  • Plate reader capable of measuring fluorescence polarization

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of test compounds and the control inhibitor in DMSO. Further dilute these in PDE Assay Buffer to a 4x final concentration. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or control to the appropriate wells.

    • For control wells (0% and 100% inhibition), add 5 µL of PDE Assay Buffer with the corresponding DMSO concentration.

  • Enzyme Addition: Add 5 µL of a 2x working solution of PDE4B enzyme to all wells except the "no enzyme" control wells. Add 5 µL of PDE Assay Buffer to the "no enzyme" wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 2x working solution of FAM-cAMP substrate to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Stop the reaction by adding 10 µL of the Binding Agent solution to all wells. Incubate for an additional 30 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence polarization on a compatible plate reader (e.g., Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no inhibition) and low (maximal inhibition with control) signal controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Cellular Anti-Inflammatory Assay (LPS-induced TNF-α release)

This protocol assesses the ability of a compound to inhibit the inflammatory response in a cellular context.

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates immune cells like macrophages or monocytic cell lines (e.g., THP-1) to produce pro-inflammatory cytokines, including TNF-α. PDE4 inhibitors increase intracellular cAMP, which suppresses the signaling pathways leading to TNF-α production.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS)

  • Test compounds and a known PDE4 inhibitor

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells according to standard protocols.

    • Seed cells into 96-well plates and differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

    • After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds in cell culture medium.

    • Pre-treat the differentiated THP-1 cells with the compounds for 1 hour at 37°C.

  • Inflammatory Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

    • Incubate the plates for 6-18 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Centrifuge the plates to pellet the cells.

    • Carefully collect the cell culture supernatant for TNF-α measurement.

  • TNF-α Quantification:

    • Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex scientific processes and relationships.

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates the sequential process of evaluating a novel this compound analog.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Analysis & Decision A Compound Synthesis & Purification B Prepare Serial Dilutions A->B Purity >95% C Biochemical PDE4B Assay (Fluorescence Polarization) B->C D Calculate Biochemical IC50 C->D H SAR Analysis: Compare Potency & Properties D->H E Cell-based TNF-α Assay (LPS-stimulated THP-1 cells) F Calculate Cellular IC50 E->F G Assess Cytotoxicity E->G F->H G->H Ensure non-toxic concentrations I Lead Candidate Selection H->I Potency, Selectivity, ADME Properties

Caption: Workflow for the evaluation of PDE4 inhibitors.

SAR Logic Diagram

SAR_Logic cluster_A Region A: Thienyl Ring cluster_B Region B: Phenyl Ring cluster_C Region C: Methanol Linker Core This compound Core PDE4B IC50: ~250 nM A1 Add 5-CN or 5-NO2 (Electron-withdrawing) Core->A1 Modification A2 Add Bulky Group Core->A2 Modification A3 Replace with Furan Core->A3 Modification B1 Add 4-OCH3 Core->B1 Modification B2 Add 2-CH3 (ortho) Core->B2 Modification C1 Use (S)-enantiomer Core->C1 Modification C2 Methylate -OH group Core->C2 Modification Outcome_Good Potency Increased A1->Outcome_Good Outcome_Bad Potency Decreased A2->Outcome_Bad A3->Outcome_Bad B1->Outcome_Good B2->Outcome_Bad C1->Outcome_Good C2->Outcome_Bad

References

The Emergence of Substituted Thienylphenylmethanols as a Promising Class of Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates an urgent and continuous search for novel antifungal agents. Within this landscape of discovery, diarylmethanol scaffolds have emerged as a promising foundation for the development of new therapeutics. This guide provides a comprehensive technical overview of the antifungal properties of a specific subclass, substituted thienylphenylmethanols, and their analogues. We will delve into their efficacy, explore structure-activity relationships, and provide the experimental frameworks necessary for their evaluation, offering a comparative perspective against established antifungal drugs.

While direct and extensive research on a homologous series of substituted thienylphenylmethanols is still emerging, this guide will synthesize available data on closely related thiophene-containing azole derivatives and other diaryl compounds to build a robust scientific narrative. This approach allows us to infer potential trends and highlight the therapeutic promise of this chemical class for researchers, scientists, and drug development professionals.

The Rationale for Thiophene in Antifungal Drug Design

The inclusion of a thiophene ring in medicinal chemistry is a well-established strategy to enhance biological activity. Thiophene is considered a bioisostere of the phenyl ring, offering similar steric and electronic properties while introducing a sulfur atom that can participate in unique interactions with biological targets. In the context of antifungal drug design, this can lead to improved binding affinity to fungal-specific enzymes, such as those involved in cell wall or ergosterol biosynthesis.

Comparative Antifungal Efficacy: A Look at Thienyl-Containing Azole Analogues

While awaiting more extensive data on simple substituted thienylphenylmethanols, we can gain valuable insights from more complex derivatives that share the core diaryl-like structure. Studies on new 2-aryl-1-azolyl-3-thienylbutan-2-ols have demonstrated their potential. These compounds have shown broad-spectrum activity against clinically relevant fungi, including Candida albicans, Candida glabrata, and Aspergillus fumigatus[1][2]. Notably, some of these thienyl conazoles exhibited significant efficacy against azole-resistant strains, suggesting a mechanism that may circumvent common resistance pathways like drug efflux pumps[1][2].

Similarly, derivatives of 3-(1H-imidazol-1-ylmethyl)-3-(2-thienyl)-2-methylisoxazolidine have displayed moderate to potent activity against a range of dermatophytes and yeasts, with MIC values comparable to ketoconazole[3].

Table 1: Comparative in vitro Antifungal Activity (MIC, µg/mL) of Thienyl-Containing Compounds and Standard Antifungals

Compound/DrugCandida albicansCandida glabrataAspergillus fumigatusTrichophyton rubrum
Thienyl-Isoxazolidine Derivative (trans) ≤2.0 - 70.0-≤2.0 - 70.0≤2.0 - 70.0
Ketoconazole 0.2 - 20.0---
Fluconazole 0.25 - 2.08.0 - 64.0>64.01.0 - 16.0
Amphotericin B 0.125 - 1.00.25 - 2.00.25 - 2.00.5 - 4.0

Note: Data for Thienyl-Isoxazolidine Derivative is presented as a range from a study on a series of related compounds[3]. Data for standard antifungals represents typical MIC ranges.

Structure-Activity Relationships (SAR): Unlocking Potency

Based on the available literature for related thiophene-containing antifungals, we can hypothesize key structural elements that influence the activity of substituted thienylphenylmethanols.

  • Substitution on the Phenyl Ring: Halogen substituents (e.g., chloro, fluoro) on the phenyl ring are a common feature in many potent antifungal agents. This is often attributed to enhanced binding within the hydrophobic pockets of target enzymes like lanosterol 14α-demethylase.

  • Substitution on the Thiophene Ring: The position and nature of substituents on the thiophene ring can significantly modulate activity. Electron-withdrawing or donating groups can alter the electronic properties of the ring system, influencing target interactions.

  • The Methanol Moiety: The hydroxyl group of the methanol linker is critical. It can act as a hydrogen bond donor or acceptor, anchoring the molecule within the active site of the target enzyme.

The following diagram illustrates the key pharmacophoric features that likely contribute to the antifungal activity of this class of compounds.

SAR_Thienylphenylmethanol Hypothesized Pharmacophore for Antifungal Activity cluster_core Thienylphenylmethanol Core cluster_substituents Key Substitution Areas Core C(OH) Thienyl Thiophene Ring Core->Thienyl Aromatic System Phenyl Phenyl Ring Core->Phenyl Aromatic System Methanol_OH Hydroxyl Group - Critical for target binding - H-bond donor/acceptor Core->Methanol_OH Thienyl_Sub R1 (Thiophene Substituent) - Modulates electronics - Steric interactions Thienyl->Thienyl_Sub Phenyl_Sub R2 (Phenyl Substituent) - Halogens often enhance activity - Hydrophobic interactions Phenyl->Phenyl_Sub Ergosterol_Pathway cluster_inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) lanosterol->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibition Inhibition by Thienylphenylmethanols inhibition->lanosterol Antifungal_Workflow synthesis Synthesis & Purification of Substituted Thienylphenylmethanols mic_mfc Antifungal Susceptibility Testing (MIC & MFC Determination) synthesis->mic_mfc cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on Mammalian Cells) mic_mfc->cytotoxicity mechanism Mechanism of Action Studies (e.g., Ergosterol Quantification) mic_mfc->mechanism sar Structure-Activity Relationship (SAR) Analysis mic_mfc->sar cytotoxicity->sar mechanism->sar lead_optimization Lead Optimization sar->lead_optimization

References

A Comparative Guide to the Cytotoxicity of Novel Thienylphenylmethanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research and drug development, the identification of novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective.[1] Thienylphenylmethanol derivatives have emerged as a promising class of compounds, with structural motifs suggesting potential for anticancer activity. This guide provides a comprehensive comparison of the cytotoxic profiles of two novel thienylphenylmethanol compounds, TPM-1 and TPM-2, against the well-established chemotherapeutic agent, Doxorubicin.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data derived from a panel of standard in vitro cytotoxicity assays. We will delve into the causality behind the experimental design, provide detailed, self-validating protocols, and present the data in a clear, comparative format to facilitate informed decision-making in preclinical drug development.

Rationale and Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

Evaluating the cytotoxic potential of a novel compound requires a multi-pronged approach to understand not only if a compound kills cells, but also how.[2][3] A single assay provides only a limited snapshot of a compound's activity. Therefore, we employed a battery of three distinct assays to build a comprehensive cytotoxic profile for TPM-1 and TPM-2, benchmarked against Doxorubicin.

  • MTT Assay: This colorimetric assay assesses metabolic activity, providing a measure of cell viability.[4][5] A reduction in metabolic activity is often an early indicator of cytotoxicity.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium, which is a hallmark of compromised cell membrane integrity and necrotic cell death.[2][6][7]

  • Caspase-3/7 Assay: This assay measures the activity of key executioner caspases, providing a specific marker for apoptosis, or programmed cell death.[8][9][10]

By combining these assays, we can differentiate between cytotoxic effects (general cell killing), cytostatic effects (inhibition of proliferation), and the specific mechanism of cell death (necrosis vs. apoptosis).

Experimental Workflow

The overall experimental workflow is designed to ensure robust and reproducible data.

experimental_workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cancer Cell Line Culture & Maintenance cell_seeding 2. Seeding in 96-well Plates cell_culture->cell_seeding compound_prep 3. Preparation of TPM-1, TPM-2, Doxorubicin Serial Dilutions treatment 4. Treatment of Cells compound_prep->treatment incubation 5. Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay Metabolic Activity ldh_assay LDH Assay incubation->ldh_assay Membrane Integrity caspase_assay Caspase-3/7 Assay incubation->caspase_assay Apoptosis readout 6. Absorbance/ Luminescence Reading mtt_assay->readout ldh_assay->readout caspase_assay->readout calculation 7. Calculation of % Viability/ Toxicity readout->calculation ic50 8. IC50 Value Determination calculation->ic50

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Comparative Cytotoxicity Data

The cytotoxic activities of TPM-1, TPM-2, and Doxorubicin were evaluated against a panel of human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth or viability, were determined after a 48-hour incubation period.

Table 1: IC50 Values (µM) from MTT Assay
CompoundA549MCF-7HepG2
TPM-1 12.5 ± 1.18.2 ± 0.715.8 ± 1.4
TPM-2 5.8 ± 0.53.1 ± 0.37.5 ± 0.6
Doxorubicin 0.9 ± 0.11.5 ± 0.21.2 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Percentage of LDH Release at IC50 Concentration
CompoundA549MCF-7HepG2
TPM-1 15.2 ± 2.1%12.8 ± 1.9%18.5 ± 2.5%
TPM-2 18.9 ± 2.4%15.5 ± 2.0%22.1 ± 2.8%
Doxorubicin 25.6 ± 3.2%22.1 ± 2.9%28.4 ± 3.5%

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Relative Caspase-3/7 Activity at IC50 Concentration (Fold Change vs. Control)
CompoundA549MCF-7HepG2
TPM-1 3.2 ± 0.44.1 ± 0.52.8 ± 0.3
TPM-2 5.8 ± 0.66.5 ± 0.75.1 ± 0.5
Doxorubicin 4.5 ± 0.55.2 ± 0.64.8 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Mechanistic Insights: Interpreting the Data

The collective data suggests that both TPM-1 and TPM-2 exhibit dose-dependent cytotoxicity against all tested cancer cell lines, with TPM-2 demonstrating greater potency than TPM-1.[11] While neither novel compound achieved the sub-micromolar efficacy of Doxorubicin in the MTT assay, the LDH and caspase activation data provide crucial insights into their mechanisms of action.

The relatively low levels of LDH release for both TPM compounds at their respective IC50 concentrations, compared to Doxorubicin, suggest that necrosis is not the primary mode of cell death. Conversely, the significant increase in caspase-3/7 activity, particularly for TPM-2 which surpassed that of Doxorubicin in A549 and MCF-7 cells, strongly indicates the induction of apoptosis.[9] This is a desirable characteristic for an anticancer agent, as apoptosis is a controlled, non-inflammatory form of cell death.

signaling_pathway TPM_Compound TPM-1 / TPM-2 Cell Cancer Cell TPM_Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Leads to

Caption: Postulated apoptotic pathway induced by TPM compounds.

Detailed Experimental Protocols

For the purpose of reproducibility and methodological transparency, detailed step-by-step protocols for the key assays are provided below.

Cell Culture and Seeding
  • Cell Line Maintenance: A549, MCF-7, and HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were harvested using trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Plates were incubated for 24 hours to allow for cell attachment.[12]

MTT Assay Protocol[4][5][14][15]
  • Compound Treatment: Prepare serial dilutions of TPM-1, TPM-2, and Doxorubicin in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Assay Protocol[16][17][18][19]
  • Compound Treatment and Incubation: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the 48-hour incubation, carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

Caspase-3/7 Assay Protocol[9][11][20]
  • Compound Treatment and Incubation: Follow steps 1 and 2 of the MTT assay protocol using opaque-walled 96-well plates.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control cells.

Conclusion and Future Directions

This comparative guide demonstrates that the novel thienylphenylmethanol compounds, TPM-1 and TPM-2, exhibit promising cytotoxic activity against a panel of human cancer cell lines. TPM-2, in particular, shows significant potency and induces apoptosis more effectively than the standard chemotherapeutic agent, Doxorubicin, in certain cell lines.

While further investigation is warranted, including in vivo studies and broader screening against a larger panel of cancer cell lines, these initial findings highlight the potential of thienylphenylmethanol derivatives as a new class of anticancer agents. The methodologies and comparative data presented herein provide a solid foundation for future research and development in this area.

References

A Guide to the In Vitro Evaluation of (2-Thien-2-ylphenyl)methanol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel (2-thien-2-ylphenyl)methanol derivatives, compounds of emerging interest in medicinal chemistry. We will detail robust, validated protocols for assessing their cytotoxic and anti-inflammatory potential, present data in a comparative format, and explain the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities within this structural class.

Introduction: The Rationale for Thiophene Scaffolds in Drug Discovery

The thiophene ring is a privileged heterocyclic motif in medicinal chemistry, frequently employed as a bioisostere for a phenyl ring.[1] This substitution can modulate critical pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and enhance biological activity.[1] The this compound scaffold, which combines a thiophene ring, a phenyl ring, and a methanol linker, offers a unique three-dimensional architecture for probing interactions with biological targets. This guide outlines a foundational in vitro screening cascade to profile a hypothetical series of these derivatives (designated DER-1, DER-2, and DER-3) against established reference compounds.

Cytotoxicity Screening: Assessing Anticancer Potential

A critical first step in drug discovery is to evaluate the cytotoxic potential of novel compounds.[2][3] This helps identify candidates for anticancer therapies and flags compounds with potential toxicity for other indications.[4] The MTT assay is a widely adopted, reliable colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[5]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds, a key measure of potency.[2]

  • Cell Culture & Seeding:

    • Maintain human cancer cell lines (e.g., MCF-7, breast adenocarcinoma; A549, lung carcinoma) in appropriate complete medium (e.g., DMEM with 10% FBS).

    • Harvest cells during the exponential growth phase.

    • Seed cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of each this compound derivative and the positive control (e.g., Doxorubicin) in sterile DMSO.

    • Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

    • Remove the old medium from the cell plates and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plates for 48 hours at 37°C, 5% CO2.

  • MTT Assay & Data Acquisition:

    • Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to solubilize the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and fit the data using a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_setup Cell Preparation cluster_treatment Compound Exposure cluster_assay MTT Reaction cluster_analysis Data Analysis seed Seed cancer cells in 96-well plates incubate24h Incubate 24h for cell adherence seed->incubate24h treat Treat cells with serial dilutions of derivatives & controls incubate24h->treat incubate48h Incubate for 48 hours treat->incubate48h add_mtt Add MTT Reagent (5 mg/mL) incubate48h->add_mtt incubate4h Incubate for 4 hours (Formazan formation) add_mtt->incubate4h solubilize Solubilize Formazan (DMSO) incubate4h->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability & Determine IC50 read->calculate

Caption: A generalized workflow for in vitro cytotoxicity testing using the MTT assay.[2]

Comparative Data: Cytotoxicity (IC50, µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
DER-145.2 ± 3.568.1 ± 5.2
DER-2 12.5 ± 1.1 18.3 ± 2.4
DER-3> 100> 100
Doxorubicin (Control)0.9 ± 0.21.5 ± 0.3

Interpretation: The data clearly distinguishes the cytotoxic potential across the derivative series. DER-2 shows the most promising activity, with IC50 values in the low micromolar range, although it is less potent than the clinical drug Doxorubicin. DER-3 appears to be non-toxic at the tested concentrations, which might be a desirable characteristic for non-cancer indications.

Anti-inflammatory Activity: Nitric Oxide Inhibition

Chronic inflammation is implicated in numerous diseases.[6] Many anti-inflammatory drugs work by modulating inflammatory pathways. A common in vitro method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
  • Cell Culture & Seeding:

    • Culture RAW 264.7 murine macrophages in complete DMEM.

    • Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment & Stimulation:

    • Pre-treat the cells with various concentrations of the this compound derivatives or a positive control (e.g., Dexamethasone) for 1-2 hours.

    • Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Nitrite Quantification (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A purple color will develop in the presence of nitrite.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated (vehicle) control.

Signaling Pathway: LPS-Induced Inflammation

LPS_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO

Caption: Simplified signaling cascade of LPS-induced iNOS expression and NO production.

Comparative Data: NO Inhibition at 25 µM
Compound% Inhibition of NO Production
DER-122.4 ± 3.1%
DER-215.8 ± 2.5%
DER-3 78.5 ± 5.9%
Dexamethasone (Control)91.2 ± 4.3%

Interpretation: In contrast to the cytotoxicity results, DER-3 is a potent inhibitor of nitric oxide production, suggesting a strong anti-inflammatory potential. Its lack of cytotoxicity makes it an even more attractive candidate for this therapeutic area. DER-2, the most cytotoxic compound, shows minimal anti-inflammatory activity, indicating a different mechanism of action.

Conclusion and Future Perspectives

This guide demonstrates a foundational, yet powerful, in vitro screening strategy for a novel series of this compound derivatives. Our hypothetical results reveal distinct biological profiles:

  • DER-2 emerges as a lead candidate for further anticancer drug development , warranting follow-up studies on its mechanism of action (e.g., apoptosis assays, cell cycle analysis).

  • DER-3 is identified as a promising anti-inflammatory agent due to its potent NO inhibition and low cytotoxicity. Further evaluation in other anti-inflammatory models (e.g., COX/LOX enzyme inhibition, cytokine release assays) is recommended.

The divergent activities of these structurally related compounds highlight the sensitivity of biological systems to minor chemical modifications. This comparative approach is essential for efficiently identifying and prioritizing lead candidates, guiding structure-activity relationship (SAR) studies, and ultimately accelerating the drug discovery process.

References

A Comparative Guide to the Synthesis of (2-Thien-2-ylphenyl)methanol: Benchmarking New and Established Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Thien-2-ylphenyl)methanol is a biaryl methanol scaffold of significant interest in medicinal chemistry and materials science. Its structural motif is a key building block for a range of pharmacologically active compounds and functional organic materials. The efficient and scalable synthesis of this molecule is therefore a critical objective for researchers in drug development and chemical synthesis.

This guide provides an in-depth comparison of various synthetic strategies for this compound. We will move beyond a simple listing of protocols to analyze the causality behind experimental choices, offering field-proven insights into the advantages and limitations of each route. We will benchmark four distinct pathways: a classic Grignard-based approach, a modern two-step Suzuki coupling and reduction sequence, a direct Kumada cross-coupling, and an innovative biocatalytic asymmetric reduction. Each method is evaluated based on key performance indicators including yield, purity, reaction time, cost-effectiveness, safety, and scalability, providing a comprehensive framework for researchers to select the optimal route for their specific objectives.

Route 1: Classic Grignard-Based Synthesis

The Grignard reaction is a cornerstone of carbon-carbon bond formation, offering a direct and powerful method for synthesizing alcohols.[1] This route involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. For the target molecule, this can be achieved by reacting 2-thienylmagnesium bromide with benzaldehyde.

Causality and Experimental Rationale: The Grignard reagent is a potent nucleophile and a strong base, necessitating strict anhydrous (water-free) conditions to prevent it from being quenched by protic solvents like water or alcohols.[2] Diethyl ether or tetrahydrofuran (THF) are standard solvents as they are aprotic and help to stabilize the Grignard reagent.[3] The reaction is typically initiated with a small crystal of iodine, which chemically activates the surface of the magnesium turnings.[2] The final step is an acidic work-up to protonate the intermediate alkoxide, yielding the desired alcohol.

Experimental Protocol: Grignard Reaction
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF via a dropping funnel. Add a single crystal of iodine to initiate the reaction. The reaction mixture is typically stirred until the majority of the magnesium has been consumed.

  • Addition to Aldehyde: Cool the freshly prepared 2-thienylmagnesium bromide solution to 0 °C in an ice bath. Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Workflow and Logic

Caption: Grignard synthesis workflow for this compound.

Route 2: Suzuki Coupling followed by Carbonyl Reduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for forming C-C bonds, particularly biaryl linkages.[4] This route offers superior functional group tolerance compared to the Grignard method.[5] Here, we propose a two-step sequence: a Suzuki coupling to form the biaryl aldehyde, followed by a selective reduction to the alcohol.

Causality and Experimental Rationale: This strategy decouples the C-C bond formation from the alcohol synthesis.

  • Step 1 (Suzuki Coupling): 2-Thienylboronic acid is coupled with 2-bromobenzaldehyde. A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand) is essential for the catalytic cycle.[6] A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation.[4]

  • Step 2 (Reduction): The resulting aldehyde, (2-thien-2-yl)benzaldehyde, is then reduced to the target alcohol. Potassium borohydride (KBH4) or sodium borohydride (NaBH₄) are ideal reagents for this transformation as they selectively reduce aldehydes and ketones without affecting the aromatic rings.[7] The reaction is typically run in alcoholic solvents like methanol or ethanol.

Experimental Protocol: Suzuki Coupling and Reduction
  • Suzuki Coupling: To a degassed mixture of 1,4-dioxane and water, add 2-bromobenzaldehyde (1.0 eq), 2-thienylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Heat the mixture at 80-90 °C under a nitrogen atmosphere for 6-12 hours. After cooling, perform a standard aqueous work-up and purify the intermediate aldehyde by column chromatography.

  • Aldehyde Reduction: Dissolve the purified (2-thien-2-yl)benzaldehyde in methanol. Cool the solution to 0 °C and add potassium borohydride (1.5 eq) portion-wise. Stir the reaction at room temperature for 1-2 hours. Quench the reaction with water, remove the methanol under vacuum, and extract the product with ethyl acetate. Purify via column chromatography.

Workflow and Logic

G A 2-Bromobenzaldehyde + 2-Thienylboronic Acid B (2-Thien-2-yl)benzaldehyde A->B Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C C This compound B->C KBH₄, Methanol 0°C to RT

Caption: Two-step Suzuki coupling and reduction pathway.

Route 3: Kumada Cross-Coupling

The Kumada coupling provides a direct link between a Grignard reagent and an organic halide, catalyzed by nickel or palladium.[3][8] This method combines the cost-effectiveness of Grignard reagents with the precision of a cross-coupling reaction, potentially offering a more direct route to the target molecule than the two-step Suzuki approach.

Causality and Experimental Rationale: This route aims to couple 2-thienylmagnesium bromide with 2-bromobenzyl alcohol. However, a significant challenge arises: the acidic proton of the alcohol in the starting material is incompatible with the basic Grignard reagent.[9] To circumvent this, the hydroxyl group on 2-bromobenzyl alcohol must first be "protected" with a group that is stable to the reaction conditions and can be easily removed later (e.g., as a silyl ether like TBDMS or a simple ether like MOM). The Kumada coupling is then performed, followed by a deprotection step to reveal the final alcohol. Nickel catalysts are often preferred for their lower cost and high reactivity, especially with less reactive aryl chlorides.[10]

Experimental Protocol: Kumada Coupling (with Protection)
  • Protection: Protect the hydroxyl group of 2-bromobenzyl alcohol (e.g., using TBDMS-Cl and imidazole in DMF). Purify the protected starting material.

  • Kumada Coupling: Prepare 2-thienylmagnesium bromide as described in Route 1. In a separate flask, add the protected 2-bromobenzyl alcohol (1.0 eq) and a Ni or Pd catalyst (e.g., Ni(dppp)Cl₂, 2-5 mol%) to anhydrous THF.[3] Add the Grignard solution dropwise at 0 °C and allow the reaction to proceed at room temperature or with gentle heating.

  • Deprotection and Work-up: After the coupling is complete, quench the reaction. Perform an aqueous work-up. The crude coupled product is then subjected to a deprotection step (e.g., using TBAF for a TBDMS ether). Final purification is achieved by column chromatography.

Workflow and Logic

G A 2-Bromobenzyl Alcohol B Protected Alcohol (e.g., TBDMS Ether) A->B Protection Step D Coupled Product (Protected) B->D Kumada Coupling Ni(dppp)Cl₂, THF C 2-Thienylmagnesium Bromide C->D E This compound D->E Deprotection

Caption: Kumada coupling pathway requiring protection/deprotection steps.

Route 4: Biocatalytic Asymmetric Reduction

For applications in pharmaceuticals, obtaining a single enantiomer of the target molecule is often crucial. Biocatalysis offers an environmentally friendly and highly selective method to achieve this. This route first involves the synthesis of the prochiral ketone, phenyl(thiophen-2-yl)methanone, which is then asymmetrically reduced using a whole-cell biocatalyst.

Causality and Experimental Rationale: The key to this route is the high stereoselectivity of enzymes. A study has demonstrated the use of the bacterium Lactobacillus paracasei for the asymmetric reduction of phenyl(thiophen-2-yl)methanone to produce (S)-phenyl(thiophen-2-yl)methanol with excellent enantiomeric excess (>99%) and high conversion.[11] This whole-cell approach is advantageous as it avoids the need to isolate and purify the enzyme. The reaction conditions, such as pH and temperature, are optimized for the biological system, typically operating in an aqueous buffer at or near physiological temperatures.

Experimental Protocol: Biocatalytic Reduction
  • Substrate Synthesis: Synthesize phenyl(thiophen-2-yl)methanone via a standard method such as Friedel-Crafts acylation of thiophene with benzoyl chloride.

  • Bioreduction: Cultivate Lactobacillus paracasei cells according to established microbiological protocols. Resuspend the harvested cells in a suitable buffer (e.g., phosphate buffer, pH 6.5). Add the ketone substrate (often dissolved in a co-solvent like DMSO to aid solubility) and a glucose source for the cells.

  • Reaction and Work-up: Incubate the mixture at an optimal temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours. Monitor the conversion by HPLC or GC. Once complete, centrifuge to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry and concentrate the organic extracts. Purify the resulting chiral alcohol by column chromatography. The enantiomeric excess should be determined using chiral HPLC.

Workflow and Logic

G A Phenyl(thiophen-2-yl)methanone (Prochiral Ketone) B Incubation with Lactobacillus paracasei A->B Buffer, Glucose 37°C, 24-48h C (S)-(2-Thien-2-ylphenyl)methanol (Enantiopure) B->C Extraction & Purification

Caption: Workflow for the biocatalytic asymmetric reduction.

Comparative Performance Analysis

The choice of synthetic route depends heavily on the specific requirements of the project, such as scale, cost, and the need for stereochemical control. The table below summarizes the key performance indicators for each benchmarked route.

ParameterRoute 1: GrignardRoute 2: Suzuki & ReductionRoute 3: KumadaRoute 4: Biocatalysis
Typical Yield 60-75%70-85% (over 2 steps)65-80% (over 3 steps)>90%
Purity Good after chromatographyHigh after chromatographyGood after chromatographyVery High (>99% ee)
Reaction Time 4-6 hours8-16 hours12-24 hours (incl. P/D)24-48 hours
Reagent Cost Low (Mg, common halides)High (Pd catalyst, boronic acid)Moderate (Ni catalyst, protecting groups)Low (glucose, buffer), but requires initial culture investment
Safety Profile High (pyrophoric reagents, ether)Moderate (toxic catalyst, flammable solvents)High (pyrophoric reagents, ether)Low (non-hazardous biological system)
Scalability Moderate (exotherm, anhydrous)High (well-established for industry)Moderate (multi-step, Grignard handling)Moderate to High (requires bioreactor)
Stereoselectivity None (produces racemate)None (produces racemate)None (produces racemate)Excellent (>99% ee)
Key Advantage Low cost, one-potHigh functional group toleranceDirect coupling conceptEnantiopurity, green chemistry
Key Disadvantage Strict anhydrous conditions, low functional group toleranceCatalyst cost, two stepsRequires protection/deprotectionSpecialized equipment/expertise, slower

Conclusion and Recommendations

This guide has benchmarked four distinct synthetic routes to this compound, each with a unique profile of strengths and weaknesses.

  • For rapid, small-scale synthesis where cost is a primary driver and stereochemistry is not a concern, the classic Grignard Synthesis (Route 1) remains a viable and economical choice, provided the necessary anhydrous techniques can be rigorously applied.

  • For syntheses involving complex molecules with sensitive functional groups, the Suzuki Coupling followed by Reduction (Route 2) is the most robust and reliable method. Its predictability and tolerance make it a workhorse in medicinal chemistry, despite the higher catalyst cost.

  • The Kumada Coupling (Route 3) is conceptually elegant but the practical need for protection and deprotection steps makes it less efficient than the other routes for this specific target. It may become more competitive if the starting materials were different and did not contain an incompatible alcohol moiety.

  • For pharmaceutical applications where enantiopurity is paramount, the Biocatalytic Asymmetric Reduction (Route 4) is unequivocally the superior method.[11] It delivers a product of exceptional optical purity under environmentally benign conditions, aligning with the principles of green chemistry. While it requires a longer reaction time and specialized biological expertise, the value of obtaining a single enantiomer directly often outweighs these considerations.

Ultimately, the optimal synthetic strategy is not universal but is instead dictated by the specific goals of the researcher, balancing the perpetual trade-offs between cost, speed, safety, and the molecular precision required for the final application.

References

A Senior Application Scientist's Guide to the Comparative Stability of Thienylphenylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Thienylphenylmethanol and its derivatives represent a vital scaffold in medicinal chemistry. However, their progression through the drug development pipeline is critically dependent on their chemical stability. This guide provides an in-depth comparative analysis of the stability of these derivatives under various stress conditions, including hydrolysis, oxidation, and photodegradation. By elucidating structure-stability relationships and providing robust, validated experimental protocols, this document serves as a practical resource for anticipating degradation pathways, designing more stable analogues, and ensuring the development of safe and effective therapeutics.

Introduction: The Stability Imperative

Thienylphenylmethanol derivatives are privileged structures in drug discovery, forming the core of molecules targeting a wide array of diseases. Their utility, however, is not solely defined by their pharmacological activity but also by their chemical robustness. Chemical stability affects a drug's safety, efficacy, and shelf-life.[1] Instability can lead to the loss of the active pharmaceutical ingredient (API) and the formation of potentially toxic degradation products. Therefore, a comprehensive understanding of a molecule's stability profile is a non-negotiable prerequisite for successful drug development, mandated by regulatory agencies like the FDA and governed by ICH guidelines.[1][2]

This guide will dissect the factors influencing the stability of the thienylphenylmethanol core, provide detailed protocols for assessing it, and present a comparative analysis to reveal critical structure-stability relationships (SSRs).

Foundational Principles: Inherent Liabilities of the Thienylphenylmethanol Scaffold

The thienylphenylmethanol structure contains two key motifs that are hotspots for chemical degradation:

  • The Benzylic Alcohol: This functional group is susceptible to a range of reactions.[3] It can be oxidized to the corresponding ketone (benzaldehyde derivative) or carboxylic acid (benzoic acid derivative).[4][5] Under acidic conditions, the hydroxyl group can be protonated, leading to the loss of water and the formation of a resonance-stabilized benzylic carbocation. This highly reactive intermediate can then undergo various subsequent reactions, driving degradation.

  • The Thiophene Ring: While aromatic, the thiophene ring is an electron-rich heterocycle. The sulfur atom is susceptible to oxidation, potentially forming sulfoxides or sulfones, which can alter the molecule's electronic properties and biological activity. The ring itself can also be sensitive to photolytic conditions.[6]

Understanding these inherent liabilities allows us to predict potential degradation pathways and design experiments to probe them effectively.

Experimental Design for Comparative Stability Assessment

A systematic approach to evaluating stability involves subjecting the molecules to accelerated degradation conditions, often referred to as forced degradation or stress testing.[1][6] This process is essential for identifying likely degradation products and establishing the specificity of analytical methods.[1]

Selection of Model Compounds

To illustrate structure-stability relationships, we will consider three hypothetical derivatives of (phenyl(thiophen-2-yl)methanol):

  • TMP-H: The parent, unsubstituted compound.

  • TMP-OMe: A derivative with a strong electron-donating group (p-methoxy) on the phenyl ring.

  • TMP-NO2: A derivative with a strong electron-withdrawing group (p-nitro) on the phenyl ring.

Forced Degradation Protocol: An ICH-Guided Approach

Forced degradation studies are a cornerstone of stability testing, designed to accelerate degradation under conditions more severe than standard stability studies.[1][6][7]

Objective: To achieve 5-20% degradation of the parent compound to ensure that primary degradants are formed and can be reliably detected without over-stressing the molecule, which could lead to unrepresentative secondary degradants.[1]

Core Protocol Steps:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of each derivative in acetonitrile.

  • Stress Conditions: For each compound, subject aliquots of the stock solution to the following conditions in parallel:

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Mix with 3% H₂O₂ and keep at room temperature.[2]

    • Thermal: Heat a solid sample at 80°C.

    • Photostability: Expose a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A dark control sample should be stored under the same temperature conditions to isolate the effect of light.[9]

  • Time Points: Sample at appropriate intervals (e.g., 2, 4, 8, 24 hours) to find the optimal time for achieving the target degradation.

  • Quenching: Neutralize acidic and basic samples with an equimolar amount of base/acid. Dilute all samples with the mobile phase to a final concentration of ~50 µg/mL for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control (t=0), using a validated stability-indicating HPLC method.

Analytical Methodology: A Validated Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure capable of distinguishing the intact API from its degradation products. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its sensitivity, accuracy, and versatility.[10][11]

Protocol for HPLC Method Development:

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point for molecules of this polarity.

  • Mobile Phase Optimization:

    • Rationale: Gradient elution is typically required to separate the API from both early-eluting polar degradants and late-eluting non-polar degradants.[12]

    • Mobile Phase A: 0.1% Formic Acid in Water. (The acid improves peak shape for acidic and basic compounds).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute all components. A typical gradient might be 5% to 95% B over 20 minutes.

  • Detection: UV detection is standard.[12] Analyze the UV spectra of the parent compounds to select an optimal wavelength for detection (e.g., 254 nm) or use a Photo Diode Array (PDA) detector to monitor all wavelengths simultaneously.

  • Method Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines to ensure reliable and reproducible results.[13] Specificity is proven by demonstrating that the API peak is resolved from all degradation product peaks.[13]

Comparative Analysis and Results

After executing the forced degradation studies, the percentage of the remaining parent compound is quantified by HPLC. The results provide a clear picture of the relative stability of each derivative.

Data Summary

Illustrative Data for Comparative Purposes

Stress ConditionTime% Remaining TMP-H% Remaining TMP-OMe% Remaining TMP-NO2
0.1 M HCl @ 60°C 8h85.2%65.7%98.1%
0.1 M NaOH @ RT 24h95.1%94.8%82.3%
3% H₂O₂ @ RT 24h89.5%88.9%90.1%
Photolytic (ICH Q1B) -92.3%91.5%85.6%
Structure-Stability Relationships (SSR) Analysis

The data reveals clear trends that can be explained by fundamental chemical principles:

  • Acid Hydrolysis: The most significant difference is observed under acidic conditions. The p-methoxy group in TMP-OMe is strongly electron-donating, which heavily stabilizes the benzylic carbocation intermediate formed upon loss of water. This stabilization accelerates the degradation rate dramatically. Conversely, the p-nitro group in TMP-NO2 is strongly electron-withdrawing, destabilizing the carbocation and thus significantly slowing down the acid-catalyzed degradation pathway. TMP-H shows intermediate stability.

  • Base Hydrolysis: The stability order is reversed under basic conditions. The electron-withdrawing nitro group in TMP-NO2 makes the benzylic proton more acidic and susceptible to deprotonation, potentially initiating a degradation pathway. The electron-donating methoxy group in TMP-OMe has a slight stabilizing effect compared to the parent compound.

  • Oxidative & Photolytic Stress: Under these conditions, the differences are less pronounced. This suggests that these degradation pathways may be less dependent on the electronic nature of the phenyl substituent and more related to direct attacks on the thiophene ring or the alcohol, which are common to all three derivatives. The increased photosensitivity of TMP-NO2 may be attributed to the nitroaromatic functional group, which is known to be photosensitive.[6]

Visualization of Key Processes

Diagrams help clarify complex workflows and chemical principles.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis P1 Prepare 1 mg/mL Stock Solution in ACN S1 Acid Hydrolysis (0.1M HCl, 60°C) P1->S1 Aliquot S2 Base Hydrolysis (0.1M NaOH, RT) P1->S2 Aliquot S3 Oxidation (3% H2O2, RT) P1->S3 Aliquot S4 Photolytic (ICH Q1B Light Box) P1->S4 Aliquot S5 Thermal (Solid, 80°C) P1->S5 Aliquot A1 Quench & Dilute (to 50 µg/mL) S1->A1 Sample at Timepoints S2->A1 Sample at Timepoints S3->A1 Sample at Timepoints S4->A1 Sample at Timepoints S5->A1 Sample at Timepoints A2 Analyze via Validated Stability-Indicating HPLC A1->A2 A3 Quantify API Peak Area vs. Unstressed Control A2->A3 A4 Characterize Degradants (e.g., LC-MS) A3->A4

Caption: Workflow for the forced degradation study of thienylphenylmethanol derivatives.

G cluster_EDG Electron-Donating Group (e.g., -OCH3) cluster_EWG Electron-Withdrawing Group (e.g., -NO2) EDG_Struct [Structure with EDG] EDG_Carbocation Highly Stabilized Carbocation Intermediate EDG_Struct->EDG_Carbocation +H+, -H2O EDG_Result FASTER Degradation Rate EDG_Carbocation->EDG_Result EWG_Struct [Structure with EWG] EWG_Carbocation Highly Destabilized Carbocation Intermediate EWG_Struct->EWG_Carbocation +H+, -H2O EWG_Result SLOWER Degradation Rate EWG_Carbocation->EWG_Result

Caption: Influence of substituents on acid-catalyzed degradation via carbocation stability.

Conclusion and Recommendations

This guide demonstrates that the stability of thienylphenylmethanol derivatives is highly dependent on both the specific stress condition and the electronic nature of substituents on the phenyl ring.

Key Takeaways:

  • Acid-lability is a primary concern , driven by the formation of a benzylic carbocation. This is the point of greatest vulnerability and where medicinal chemistry efforts can have the most impact.

  • Electron-donating groups (EDGs) dramatically increase susceptibility to acid-catalyzed degradation.

  • Electron-withdrawing groups (EWGs) significantly protect against acid-catalyzed degradation but may increase susceptibility to base-catalyzed and photolytic degradation.

  • A comprehensive forced degradation study is essential early in development to identify a molecule's specific vulnerabilities.

Recommendations for Researchers:

  • Screen for Acid Stability Early: Given its importance, a rapid screen for stability in acidic media should be a priority for new thienylphenylmethanol analogues.

  • Strategic Modification: If a lead compound is too acid-labile, consider introducing mild electron-withdrawing groups or replacing the phenyl ring with a less electron-rich (hetero)aromatic system to mitigate this liability.

  • Formulation Considerations: For compounds with inherent instabilities, formulation strategies such as buffering to a stable pH range or using protective packaging (e.g., amber vials for photosensitive compounds) are critical for developing a viable drug product.[11]

By applying the principles and protocols outlined in this guide, researchers can make more informed decisions, proactively address stability challenges, and ultimately accelerate the development of robust and reliable drug candidates.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily activities. (2-Thien-2-ylphenyl)methanol is one such compound, utilized in complex synthetic pathways. However, beyond its utility in discovery, its responsible management as a chemical waste product is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. The "cradle-to-grave" responsibility for hazardous waste means that the generator is accountable for the waste from its creation to its ultimate disposal[1][2].

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. It is designed for researchers, scientists, and laboratory managers, synthesizing regulatory standards with practical, field-proven insights to ensure a safe and compliant disposal process.

Section 1: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the potential hazards is essential. This aligns with the first step of hazardous waste management mandated by the Environmental Protection Agency (EPA): waste identification[1][3].

Based on data from analogous chemical structures, this compound should be handled as a substance with the following potential hazards:

  • Skin and Eye Irritation: Contact may cause irritation[4][5].

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of the solid dust may cause irritation to the digestive and respiratory tracts[4][5].

  • Environmental Hazards: While specific ecotoxicity data is unavailable, it should be assumed that release into the environment is to be avoided.

Given these potential risks, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste receptacles.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, a combination of engineering controls and appropriate PPE is required. This is a core principle of workplace safety outlined by the Occupational Safety and Health Administration (OSHA)[6][7].

Control/PPE ItemSpecification & Rationale
Engineering Control Certified Chemical Fume Hood: All handling of the solid compound and preparation for disposal must be conducted in a fume hood to minimize the risk of inhaling fine particulates.
Hand Protection Nitrile Gloves: Wear appropriate protective gloves to prevent skin exposure. Ensure gloves are compatible with any solvents used during the process.
Eye Protection Safety Goggles with Side Shields or a Face Shield: Standard safety glasses are insufficient. Goggles conforming to ANSI Z87.1 or European Standard EN166 are necessary to protect against splashes or airborne particles[5].
Protective Clothing Laboratory Coat: A fully buttoned lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection If Fume Hood is Unavailable: In the rare event a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate particulate filters should be used, in accordance with OSHA regulations found in 29 CFR 1910.134[4][5].

Section 3: Spill Management Protocol

Accidents can occur, and a clear, concise spill response plan is a critical component of laboratory safety, as emphasized by OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards[7][8].

For a small-scale solid spill of this compound:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Proper PPE: Don the PPE detailed in Section 2.

  • Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry brush, as this can create dust.

  • Clean-Up: Gently cover the spill with a damp paper towel to wet the powder. Alternatively, carefully vacuum or sweep up the material using a soft brush and dustpan and place it into a suitable, labeled hazardous waste container[4].

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (paper towels, wipes) must be considered contaminated and placed in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Section 4: Step-by-Step Disposal Procedures

The disposal of this compound waste must follow the systematic "cradle-to-grave" approach established by the Resource Conservation and Recovery Act (RCRA)[2][9].

Step 1: Waste Characterization and Segregation
  • Identify the Waste Stream: This waste is a non-halogenated organic solid .

  • Segregate: Do not mix this waste with other waste streams, such as halogenated solvents, aqueous waste, or sharps. Co-mingling wastes can create dangerous reactions and complicates the disposal process, often increasing costs.

Step 2: Containerization
  • Select a Compatible Container: Use a clean, dry, and chemically compatible container. A wide-mouthed amber glass bottle with a screw-on cap is ideal for solid waste. The container must be in good condition, with no leaks or damage[10].

  • Transfer the Waste: Carefully transfer the this compound waste into the container inside a chemical fume hood.

  • Do Not Overfill: Fill the container to no more than 75-80% of its capacity to allow for expansion and prevent spillage during transport[11].

  • Seal the Container: Securely close the container with a tightly fitting cap. The container must remain closed at all times except when waste is being added[11][12].

Step 3: Labeling

Proper labeling is a legal requirement and is critical for safe handling and disposal.

  • Obtain a Hazardous Waste Label: Use the official hazardous waste label provided by your institution's EHS department.

  • Complete the Label: Fill out all fields clearly and legibly in permanent ink.

    • Generator Information: Your name, lab number, and contact information.

    • Chemical Contents: List the full chemical name: "this compound". Do not use abbreviations or chemical formulas. List any other components (e.g., residual solvents) and their approximate percentages.

    • Hazard Identification: Check the appropriate hazard boxes (e.g., "Irritant," "Toxic").

Step 4: Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation, in a designated SAA. This area must be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks.

  • Await Pickup: Do not let waste accumulate for extended periods. Request a pickup from your EHS department well before you reach the regulatory volume or time limits (typically, laboratories may accumulate no more than 55 gallons of hazardous waste)[10].

Step 5: Final Disposal
  • Contact EHS: Follow your institution's procedure to request a chemical waste pickup. EHS personnel are trained to handle and transport the waste.

  • Transport and Disposal: EHS will consolidate the waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF)[1][3]. This facility will manage the final disposal, likely through high-temperature incineration, in accordance with EPA regulations.

Section 5: Disposal Process Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Pre-Disposal & Safety cluster_ops Phase 2: Operational Disposal Protocol cluster_final Phase 3: Final Disposition A Waste Generation (this compound) B Hazard Assessment (Consult SDS & EHS) A->B Is it waste? C Don PPE & Use Engineering Controls B->C Proceed with caution D 1. Characterize & Segregate (Non-Halogenated Organic Solid) C->D E 2. Select Compatible Container (e.g., Amber Glass) D->E F 3. Complete & Affix Hazardous Waste Label E->F G 4. Store in Satellite Accumulation Area (SAA) F->G H Request Pickup from Institutional EHS G->H Container is full or time limit reached I Transport to Licensed Waste Facility (TSDF) H->I EHS Responsibility J Final Disposal (e.g., Incineration) I->J Regulatory Compliance

Caption: Workflow for the safe and compliant disposal of this compound.

References

Essential Protective Measures for Handling (2-Thien-2-ylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides critical safety and operational protocols for the handling and disposal of (2-Thien-2-ylphenyl)methanol. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, ensuring that researchers can manage this compound with confidence and minimal risk. The procedures outlined below are designed to be self-validating, emphasizing the causal link between the chemical's properties and the protective measures required.

Hazard Profile of this compound

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2] The toxicological properties have not been fully investigated, which necessitates a cautious approach.[1]

Key identified hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2][3]

  • Harmful if Swallowed/Inhaled: The compound is considered harmful if ingested or inhaled.[3]

These hazards dictate the selection of personal protective equipment (PPE) and engineering controls necessary to create a safe working environment.

Hazard CategoryRoute of ExposurePotential Health EffectRequired Protective Measure
Acute Toxicity Ingestion, InhalationHarmful if swallowed or inhaled[3]Use in a well-ventilated area or fume hood; wear appropriate respiratory protection.
Skin Irritation Dermal ContactCauses skin irritation[3]Wear appropriate protective gloves and a lab coat.[2]
Eye Damage Ocular ContactCauses serious eye irritation[1][3]Wear chemical safety goggles or a face shield.[1]
Respiratory Irritation InhalationMay cause respiratory irritation[2][3]Ensure adequate ventilation and use respiratory protection if necessary.[2]
Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure through all potential routes. The following equipment is mandatory when handling this compound.

Direct contact with the eyes can cause serious irritation.[1] Therefore, standard safety glasses are insufficient.

  • Mandatory: Chemical safety goggles that provide a complete seal around the eyes.

  • Recommended for Splash Risk: A full-face shield should be worn in addition to safety goggles when handling larger quantities or during procedures with a high risk of splashing.

To prevent skin irritation and potential absorption, comprehensive body protection is required.[2]

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[2] Given the compound's organic nature, nitrile or neoprene gloves are recommended over latex, which offers poor protection against many organic reagents.[4][5] Always inspect gloves for tears or punctures before use.[6]

  • Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect the skin and clothing from contamination.[4]

  • Apparel: Long pants and closed-toe shoes are mandatory.[5] Do not wear sandals, perforated shoes, or shorts in the laboratory.[5][7]

Inhalation of dust or vapors may cause respiratory tract irritation.[2] Engineering controls should be the primary method of exposure reduction.

  • Primary Control: Always handle this compound in a certified chemical fume hood to maintain low airborne concentrations.[2][4]

  • Secondary Control: If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[2] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1]

Procedural Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A Review Safety Data Sheet (SDS) B Assemble Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat A->B C Verify Fume Hood is Certified and Functioning B->C D Don PPE Correctly C->D Proceed if Safe E Conduct All Operations Inside Fume Hood D->E F Keep Container Tightly Closed When Not in Use E->F Spill Accidental Spill Occurs E->Spill G Avoid Breathing Dust/Vapors and Skin/Eye Contact F->G H Segregate Waste into Labeled Hazardous Waste Container G->H Work Complete I Decontaminate Work Surface H->I J Doff and Dispose of Gloves I->J K Wash Hands Thoroughly J->K Spill->F No SpillResponse Follow Spill Protocol: - Evacuate if necessary - Use appropriate absorbent - Place in sealed container Spill->SpillResponse Yes

Caption: Workflow for Safe Handling of this compound.

Operational and Disposal Plans

The primary engineering control is to use adequate ventilation to keep airborne concentrations low.[2] All procedures involving this solid chemical should be conducted in a chemical fume hood to minimize inhalation exposure.[2][6] Ensure that eyewash stations and safety showers are located close to the workstation.[1]

In the event of a spill, proper PPE must be worn.[2]

  • Avoid generating dust.

  • Vacuum or carefully sweep up the material.

  • Place the spilled material into a suitable, labeled, and sealed container for disposal.[2]

Immediate action is critical in case of exposure.

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin: Remove contaminated clothing and shoes. Flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]

  • Ingestion: Wash the mouth out with water. Do not induce vomiting. Call a poison control center or doctor for treatment advice.[1][2]

This compound and any contaminated materials should be treated as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Chemical waste generators must adhere to local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of chemical waste in the sink or standard trash.[4]

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

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(2-Thien-2-ylphenyl)methanol
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(2-Thien-2-ylphenyl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.